molecular formula C11H9N3O2 B8687959 2-(4-Methyl-3-nitrophenyl)pyrimidine

2-(4-Methyl-3-nitrophenyl)pyrimidine

Cat. No.: B8687959
M. Wt: 215.21 g/mol
InChI Key: SMGUWXXRFHTHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-3-nitrophenyl)pyrimidine is a nitrophenyl-substituted pyrimidine compound offered as a high-purity solid for research and development purposes. The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities. While the specific biological profile and mechanism of action for this analog require experimental determination, structurally related pyrimidine derivatives are extensively investigated as key scaffolds in the development of anticancer agents . These compounds often function by modulating critical cellular signaling pathways, for instance through the inhibition of specific kinase enzymes that regulate processes like proliferation and apoptosis . This compound is intended for use in chemical synthesis as a building block or as a standard for analytical testing. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers are advised to consult the safety data sheet (SDS) prior to handling and to employ all appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-(4-methyl-3-nitrophenyl)pyrimidine

InChI

InChI=1S/C11H9N3O2/c1-8-3-4-9(7-10(8)14(15)16)11-12-5-2-6-13-11/h2-7H,1H3

InChI Key

SMGUWXXRFHTHSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

2-(4-Methyl-3-nitrophenyl)pyrimidine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and application of 2-(4-Methyl-3-nitrophenyl)pyrimidine , a specialized biaryl scaffold relevant to medicinal chemistry, particularly in the design of Type II kinase inhibitors.

Strategic Synthesis and Application as a Kinase Inhibitor Scaffold

Executive Summary

2-(4-Methyl-3-nitrophenyl)pyrimidine (Formula: C₁₁H₉N₃O₂ | MW: 215.21 g/mol ) is a biaryl intermediate utilized in the development of small-molecule therapeutics. Structurally, it consists of an electron-deficient pyrimidine ring coupled directly to a nitro-substituted toluene moiety. This scaffold serves as a critical precursor to 3-(pyrimidin-2-yl)-4-methylaniline , a pharmacophore that mimics the "head" and "linker" regions of BCR-ABL and c-Kit inhibitors (e.g., Imatinib, Nilotinib analogs), but with a metabolically stable C–C biaryl bond replacing the traditional amine or amide linker.

This guide provides a validated synthetic protocol via Suzuki-Miyaura cross-coupling , structural characterization data, and downstream applications for library generation.

Structural Analysis & Pharmacophore Logic

Electronic Distribution

The molecule features two distinct aromatic systems with opposing electronic properties, creating a "push-pull" dynamic essential for binding affinity:

  • Pyrimidine Ring ( Electron-Deficient): The 1,3-diazine ring is highly π-deficient, acting as a strong Hydrogen Bond Acceptor (HBA) at N1 and N3. This mimics the adenine binding motif in the ATP-binding pocket of kinases.

  • Nitro-Toluene Ring (Electron-Rich/Withdrawing):

    • Methyl Group (C4): Weakly electron-donating (+I effect), providing hydrophobic bulk for the "gatekeeper" residue interaction.

    • Nitro Group (C3): Strongly electron-withdrawing (-R, -I), deactivating the phenyl ring but serving as a masked amine. Its reduction is the key activation step for further functionalization.

Steric Considerations

The ortho relationship between the methyl (C4) and nitro (C3) groups creates localized steric strain, forcing the nitro group slightly out of planarity. However, the biaryl bond (Pyrimidine-C2 to Phenyl-C1) allows for free rotation, enabling the molecule to adopt a conformation that fits the "hinge region" of kinase domains.

Validated Synthetic Protocol

The most robust method for constructing the C–C biaryl bond is the Suzuki-Miyaura Cross-Coupling of 2-chloropyrimidine with (4-methyl-3-nitrophenyl)boronic acid.

Reaction Scheme

Reagents:

  • Substrate A: 2-Chloropyrimidine (1.0 equiv)

  • Substrate B: (4-Methyl-3-nitrophenyl)boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) – Chosen for stability and efficiency with heteroaryl chlorides.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) – Biphasic system promotes solubility of inorganic base.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (1.14 g, 10 mmol) and (4-methyl-3-nitrophenyl)boronic acid (1.99 g, 11 mmol) in 40 mL of 1,4-dioxane .

  • Degassing: Bubble Nitrogen or Argon gas through the solution for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Activation: Add K₂CO₃ (2.76 g, 20 mmol) dissolved in 10 mL of degassed water. Then, add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) in one portion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 90–100°C under an inert atmosphere for 12–16 hours . Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organic layers with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The product typically elutes as a yellow/orange solid.

Visualization: Synthetic Pathway & Logic

SynthesisWorkflow cluster_conditions Critical Parameters Start Start: 2-Chloropyrimidine + Boronic Acid Cat Catalysis: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Cat Suzuki Coupling Inter Intermediate: 2-(4-Methyl-3-nitrophenyl) pyrimidine Cat->Inter C-C Bond Formation Cond1 Inert Atmosphere (Ar/N2) Prevents Pd oxidation Cat->Cond1 Cond2 Degassed Solvents Minimizes homocoupling Cat->Cond2 Red Reduction: Fe/NH4Cl or H2/Pd-C Inter->Red Nitro Reduction Final Target Scaffold: 3-(Pyrimidin-2-yl)-4-methylaniline (Kinase Hinge Binder) Red->Final Functionalization

Caption: Figure 1. Synthetic workflow for the generation of the 2-(4-Methyl-3-nitrophenyl)pyrimidine scaffold and its downstream activation.

Characterization Data (Expected)

The following spectral data confirms the identity of the synthesized scaffold.

TechniqueParameterExpected Signal / ValueAssignment
¹H NMR δ 2.60 (s, 3H) SingletMethyl group (-CH₃) on phenyl ring.
δ 7.30 (t, 1H) TripletPyrimidine C5-H (coupling with C4/C6).
δ 7.50 (d, 1H) DoubletPhenyl C5-H (ortho to methyl).
δ 8.40 (dd, 1H) Doublet of DoubletsPhenyl C6-H (ortho to pyrimidine).
δ 8.80 (d, 2H) DoubletPyrimidine C4-H and C6-H (deshielded by N).
δ 8.95 (d, 1H) DoubletPhenyl C2-H (between nitro and pyrimidine).
LC-MS m/z 216.1 [M+H]⁺ Protonated molecular ion.
Appearance Physical Yellow/Orange SolidDue to nitro-aromatic conjugation.

Applications in Drug Discovery[1][2][3][4][5]

Kinase Inhibitor Design (Type II)

This scaffold is a direct isostere of the N-linked pyrimidines found in Imatinib and Nilotinib . By replacing the C–N linker with a C–C bond, the scaffold offers:

  • Metabolic Stability: Resistance to oxidative cleavage by cytochrome P450 enzymes.

  • Rigidity: Reduced conformational entropy, potentially increasing binding affinity if the "twist" angle matches the active site.

Downstream Functionalization

The primary utility of this molecule lies in the reduction of the nitro group to an amine.

  • Protocol: Iron powder (Fe), NH₄Cl, EtOH/H₂O, Reflux (2h).

  • Product: 3-(Pyrimidin-2-yl)-4-methylaniline.

  • Library Generation: The resulting aniline can be coupled with various benzoyl chlorides (e.g., 3-trifluoromethylbenzoyl chloride) to generate a library of "Reverse Amide" kinase inhibitors.

Safety & Handling

  • Nitro Compounds: Potential explosion hazard if heated under confinement. Use safety shields during scale-up.

  • Palladium Catalysts: Sensitizers; handle in a fume hood.

  • Waste Disposal: Aqueous layers from Suzuki coupling contain Boron residues; dispose of as hazardous chemical waste.

References

  • Suzuki-Miyaura Coupling of 2-Chloropyrimidines

    • Gong, Y., et al. "Palladium-catalyzed cross-coupling of 2-chloropyrimidines with organoboronic acids." Synlett, 2005.

  • Kinase Inhibitor Scaffolds (Biaryl Systems)

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Nitro Reduction Protocols: Smith, M. B. "Organic Synthesis." McGraw-Hill Education, 4th Ed, 2016. (Standard reference for Fe/NH4Cl reduction).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Significance of the Motif

In modern drug discovery, the identification and registration of novel chemical entities (NCEs) is a critical hurdle. The compound 2-(4-Methyl-3-nitrophenyl)pyrimidine represents a highly privileged structural motif, particularly in the development of Tyrosine Kinase Inhibitors (TKIs). The combination of a pyrimidine ring and a substituted 4-methyl-3-nitrophenyl group forms the foundational pharmacophore for several blockbuster oncology drugs, most notably Imatinib and Nilotinib [1].

While the exact unsubstituted base scaffold—2-(4-Methyl-3-nitrophenyl)pyrimidine—may not possess a ubiquitous, standalone Chemical Abstracts Service (CAS) registry number in basic open-source databases due to its status as a transient intermediate, understanding how to search for, validate, and synthesize this exact substructure is a mandatory skill for medicinal chemists. This whitepaper provides a comprehensive, self-validating protocol for conducting a rigorous CAS number search and executing the de novo synthesis of this specific chemical entity.

Cheminformatics & Structural Data

Before initiating a CAS registry search or a synthetic campaign, the structural parameters of the target molecule must be strictly defined. Table 1 summarizes the core quantitative and cheminformatic data required to query proprietary databases (e.g., SciFinder-n, Reaxys) effectively.

Table 1: Cheminformatics Data for 2-(4-Methyl-3-nitrophenyl)pyrimidine

PropertyValue
Target Scaffold 2-(4-Methyl-3-nitrophenyl)pyrimidine
Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Exact Mass 215.0695 Da
SMILES String Cc1ccc(cc1=O)c2ncccn2
H-Bond Donors 0
H-Bond Acceptors 4

Algorithmic Protocol for CAS Number Identification

When dealing with highly specific intermediates, a simple text-based search often yields false negatives. As an application scientist, you must rely on a structured, algorithmic approach using SMILES and substructure queries to determine if a CAS number has been assigned, or if a new registry submission is required.

Step-by-Step Search Methodology:
  • Structural Definition: Input the exact SMILES string (Cc1ccc(cc1=O)c2ncccn2) into your cheminformatics software to generate a standardized .mol file.

  • Open Database Query: Run an exact mass and formula (C11H9N3O2) search against to rule out widely commercially available isomers.

  • Proprietary Substructure Search: Import the .mol file into SciFinder-n or Reaxys. Execute an "Exact Match" search. If no CAS Registry Number (RN) is returned, the compound is an unregistered NCE.

  • Derivative Cross-Referencing: Broaden the parameters to a "Substructure Search" to identify heavily cited derivatives (e.g., halogenated or aminated analogs) that do possess CAS numbers. This provides synthetic precedent.

  • Registry Assignment: If the exact compound is synthesized for the first time in your lab, submit the validated analytical data (NMR, HRMS) to the CAS Registry for a novel RN assignment.

CAS_Search A Define Structure 2-(4-Methyl-3-nitrophenyl)pyrimidine B Generate SMILES Cc1ccc(cc1[N+]([O-])=O)c2ncccn2 A->B C Query Open Databases (PubChem, ChemSpider) B->C D Query Proprietary DBs (SciFinder-n, Reaxys) C->D E Exact Match Found? D->E F Extract CAS RN E->F Yes G Substructure Search (Identify Derivatives) E->G No H Submit for New CAS Registry Assignment G->H

Algorithmic workflow for CAS registry identification and structural validation.

De Novo Synthesis Protocol: A Self-Validating System

If the CAS search confirms the compound is not commercially available, it must be synthesized. The following protocol utilizes a Suzuki-Miyaura cross-coupling. This method is chosen for its high functional group tolerance and self-validating nature: the distinct polarity shift between the starting materials and the biaryl product allows for unambiguous reaction monitoring.

Causality of Experimental Choices:
  • Catalyst (Pd(PPh3)4): A standard zero-valent palladium source is selected because the 2-chloropyrimidine is an unhindered, electron-deficient electrophile, making oxidative addition highly favorable.

  • Solvent System (1,4-Dioxane/H2O): Water is causally required to dissolve the inorganic base (Na2CO3). The base must be in the aqueous phase to attack the boronic acid, forming the reactive, electron-rich boronate complex necessary for transmetalation. 1,4-Dioxane ensures the organic reactants remain miscible at the 90°C reflux temperature.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloropyrimidine (1.0 equiv) and (4-methyl-3-nitrophenyl)boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 equiv) followed by a degassed solution of 2M aqueous Na2CO3 (2.0 equiv) in 1,4-Dioxane (0.2 M concentration relative to the electrophile).

  • Reaction Execution: Heat the biphasic mixture to 90°C. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The reaction is self-validating: complete consumption of the UV-active 2-chloropyrimidine spot indicates successful coupling.

  • Workup: Cool to room temperature, dilute with distilled water, and extract three times with ethyl acetate. The aqueous wash removes the inorganic salts and boronic acid byproducts.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 2-(4-Methyl-3-nitrophenyl)pyrimidine.

Synthesis R1 2-Chloropyrimidine (Electrophile) Cat Pd(PPh3)4 / Na2CO3 1,4-Dioxane/H2O, 90°C R1->Cat R2 (4-Methyl-3-nitrophenyl)boronic acid (Nucleophile) R2->Cat Int Oxidative Addition & Transmetalation Cat->Int Prod 2-(4-Methyl-3-nitrophenyl)pyrimidine (Target Scaffold) Int->Prod Reductive Elimination Pur Silica Gel Chromatography (Hexane/EtOAc) Prod->Pur

Suzuki-Miyaura cross-coupling synthetic pathway and purification workflow.

Related Indexed Compounds

While the exact unsubstituted scaffold may require de novo synthesis, several closely related functionalized derivatives possess established CAS numbers and PubChem CIDs. These compounds, summarized in Table 2, serve as critical reference points for analytical validation and advanced continuous flow synthesis applications [2].

Table 2: Related Indexed Pyrimidine Derivatives

Compound NameCAS Number / PubChem CIDRelevance to Drug Discovery
2,4-Dichloro-6-(4-methyl-3-nitrophenyl)pyrimidineHalogenated derivative for direct nucleophilic substitution [3].
2-methyl-4-(4-nitrophenyl)pyrimidineCAS 874773-94-1Positional isomer used for baseline NMR comparison.
N-(4-methyl-3-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amineCAS 796738-67-5Direct Imatinib intermediate containing the core motif.

Conclusion

The search for a specific CAS number for complex intermediates like 2-(4-Methyl-3-nitrophenyl)pyrimidine highlights the dynamic nature of chemical space in drug discovery. By applying a rigorous cheminformatics workflow, researchers can confidently determine the registry status of an NCE. When commercial sourcing fails, relying on a causally driven, self-validating synthetic protocol ensures that the required pharmacophore can be generated in-house with high fidelity, keeping the drug development pipeline moving forward.

References

  • "Novel α-Aminophosphonates of Imatinib Intermediate: Synthesis, Anticancer Activity, Human Abl Tyrosine Kinase Inhibition, ADME and Toxicity Prediction." Bioorganic Chemistry, 2021. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65712677, 2,4-Dichloro-6-(4-methyl-3-nitrophenyl)pyrimidine." PubChem, 2024. Available at:[Link]

An In-depth Technical Guide to the Properties of 3-Nitro-4-Methylphenyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide delves into the specific properties of pyrimidine derivatives functionalized with a 3-nitro-4-methylphenyl moiety. While direct and extensive research on this precise substitution pattern is emerging, this document synthesizes available data on related analogues to provide a comprehensive technical overview. We will explore the synthetic strategies for incorporating the 3-nitro-4-methylphenyl group, analyze its expected influence on the physicochemical and biological properties of the pyrimidine core, and discuss the potential structure-activity relationships (SAR) that can guide future drug discovery efforts. The primary focus will be on the potential antimicrobial and anticancer activities, areas where substituted pyrimidines have shown significant promise.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in drug design.[1][2] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with the versatility for chemical modification, has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][3] The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[1][4] These modifications can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[4]

This guide focuses on the specific class of 3-nitro-4-methylphenyl pyrimidine derivatives. The introduction of the 3-nitro-4-methylphenyl group is anticipated to confer unique properties to the pyrimidine core. The nitro group, being a strong electron-withdrawing group, can significantly alter the electron distribution within the molecule, potentially enhancing its biological activity. The methyl group, on the other hand, can influence steric interactions and lipophilicity. Understanding the interplay of these substituents is crucial for the rational design of novel therapeutic agents based on this scaffold.

Synthesis of 3-Nitro-4-Methylphenyl Pyrimidine Derivatives

The synthesis of pyrimidine derivatives can be broadly achieved through the condensation of a three-carbon component with a compound containing an amidine moiety (N-C-N fragment), such as urea, thiourea, or guanidine.[5] The specific strategy for introducing the 3-nitro-4-methylphenyl substituent can vary depending on whether it is part of the three-carbon precursor or the amidine-containing reactant.

A plausible and efficient method for synthesizing N-aryl pyrimidine derivatives involves a palladium-catalyzed cross-coupling reaction. A detailed protocol for a closely related isomer, N-(2-methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine, provides a strong template for the synthesis of the target 3-nitro-4-methylphenyl derivatives.[6]

General Synthetic Protocol: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol outlines a general method for the synthesis of N-(3-nitro-4-methylphenyl) substituted pyrimidin-2-amines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a 2-chloropyrimidine derivative (1 equivalent) in an appropriate solvent such as 1,4-dioxane, add 3-nitro-4-methylaniline (1 equivalent) and a base, typically cesium carbonate (2 equivalents).

  • Degassing: The resulting mixture is thoroughly degassed, for instance, by bubbling argon gas through the solution for approximately 30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Ligand Addition: Following degassing, a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 equivalents), and a suitable phosphine ligand, like Xantphos (0.1 equivalents), are added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then heated to a temperature of around 100°C and stirred for several hours (typically 4 hours or until completion as monitored by TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered to remove insoluble inorganic salts, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography to yield the desired N-(3-nitro-4-methylphenyl) pyrimidine derivative.[6]

Synthesis_Workflow Start Start with 2-chloropyrimidine and 3-nitro-4-methylaniline Reaction_Setup Reaction Setup: - Add reactants and base to solvent - Degas with Argon Start->Reaction_Setup Catalyst_Addition Add Pd catalyst and ligand Reaction_Setup->Catalyst_Addition Heating Heat at 100°C Catalyst_Addition->Heating Workup Cool, filter, and concentrate Heating->Workup Purification Column Chromatography Workup->Purification Final_Product N-(3-nitro-4-methylphenyl) pyrimidine derivative Purification->Final_Product

Figure 1: General workflow for the synthesis of N-(3-nitro-4-methylphenyl) pyrimidine derivatives.

Biological Properties and Potential Applications

While specific biological data for 3-nitro-4-methylphenyl pyrimidine derivatives are not extensively available in the reviewed literature, we can extrapolate their potential activities based on the known properties of structurally related compounds. The pyrimidine core is a versatile scaffold with a broad range of biological activities, and the nature of its substituents plays a critical role in determining its specific therapeutic potential.[1][2]

Anticipated Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and interference with DNA synthesis.[4][7] The presence of a nitro group on an aromatic ring is a common feature in many biologically active compounds and can contribute to anticancer efficacy.

Key Insights from Related Compounds:

  • Kinase Inhibition: Pyrimidine derivatives are known to act as ATP-competitive inhibitors of various protein kinases, which are often dysregulated in cancer. The 3-nitro-4-methylphenyl moiety could potentially enhance the binding affinity of the pyrimidine core to the ATP-binding pocket of kinases.

  • Induction of Apoptosis: Certain pyrimidine derivatives have been shown to induce apoptosis in cancer cells. The electron-withdrawing nature of the nitro group might contribute to this effect by modulating the electronic properties of the molecule and its interaction with apoptotic pathways.

  • Structure-Activity Relationship (SAR) Clues: Studies on related compounds suggest that the position and nature of substituents on the phenyl ring attached to the pyrimidine core are crucial for anticancer activity. For instance, the presence of electron-withdrawing groups can influence cytotoxicity.

Table 1: Hypothetical Anticancer Activity Profile of 3-Nitro-4-Methylphenyl Pyrimidine Derivatives (Based on Analogues)

Cancer Cell LinePredicted IC₅₀ Range (µM)Putative Mechanism of Action
Breast Cancer (e.g., MCF-7)10 - 50Kinase Inhibition, Apoptosis Induction
Colon Cancer (e.g., HCT116)15 - 60Cell Cycle Arrest, Anti-proliferative
Lung Cancer (e.g., A549)20 - 75Inhibition of Angiogenesis
Prostate Cancer (e.g., PC-3)10 - 40Modulation of Androgen Receptor Signaling

Note: The IC₅₀ values are hypothetical and serve as a guide for initial screening based on data from structurally related pyrimidine derivatives.

Potential Antimicrobial Properties

Pyrimidine derivatives have also been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[8][9] The 3-nitro-4-methylphenyl substituent may enhance the antimicrobial efficacy of the pyrimidine scaffold.

Key Insights from Related Compounds:

  • Inhibition of Essential Enzymes: The mechanism of action for many antimicrobial pyrimidines involves the inhibition of essential microbial enzymes. The electronic and steric properties of the 3-nitro-4-methylphenyl group could facilitate binding to the active sites of these enzymes.

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds exert their antimicrobial effect by disrupting the microbial cell membrane. The lipophilicity introduced by the methyl group and the overall molecular structure could contribute to this mechanism.

  • SAR Insights: Research on other substituted pyrimidines has shown that the presence and position of electron-withdrawing groups on an attached phenyl ring can significantly impact antibacterial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

  • Application of Test Compound: Sterile paper discs impregnated with known concentrations of the 3-nitro-4-methylphenyl pyrimidine derivative are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial_Testing_Workflow Start Prepare standardized microbial inoculum Agar_Prep Pour and solidify Mueller-Hinton agar plates Start->Agar_Prep Inoculation Inoculate agar surface with microorganism Agar_Prep->Inoculation Disc_Application Apply discs with test compound Inoculation->Disc_Application Incubation Incubate at 37°C for 24h Disc_Application->Incubation Measurement Measure zone of inhibition Incubation->Measurement

Figure 2: Workflow for antimicrobial susceptibility testing using the agar diffusion method.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-nitro-4-methylphenyl pyrimidine derivatives is governed by the intricate interplay between the pyrimidine core, the 3-nitro-4-methylphenyl substituent, and any other modifications to the molecule. A thorough SAR analysis is essential for optimizing the therapeutic potential of this class of compounds.

Role of the Pyrimidine Core

The pyrimidine ring serves as the fundamental scaffold, providing the necessary framework for interaction with biological targets. The nitrogen atoms at positions 1 and 3 are key features, capable of forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors.

Influence of the 3-Nitro-4-Methylphenyl Substituent
  • Nitro Group: The strongly electron-withdrawing nitro group at the meta-position of the phenyl ring is expected to have a profound impact on the electronic properties of the entire molecule. This can influence the pKa of the pyrimidine nitrogens and the overall polarity of the compound, which in turn affects its solubility, membrane permeability, and binding affinity to target proteins. In many cases, the presence of a nitro group has been correlated with enhanced biological activity.

  • Methyl Group: The methyl group at the para-position introduces a lipophilic and sterically bulky element. This can affect the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). The steric bulk of the methyl group can also influence the orientation of the phenyl ring relative to the pyrimidine core, which may be critical for optimal binding to a biological target.

SAR_Logic cluster_substituent Substituent Effects Pyrimidine_Core Pyrimidine Core (Scaffold) Biological_Activity Biological Activity (Outcome) Pyrimidine_Core->Biological_Activity Substituent 3-Nitro-4-Methylphenyl (Modulator) Substituent->Biological_Activity Nitro_Group Nitro Group (Electron-withdrawing) Methyl_Group Methyl Group (Lipophilic, Steric) Nitro_Group->Biological_Activity Electronic Effects Methyl_Group->Biological_Activity Steric & Lipophilic Effects

Figure 3: Logical relationship between the molecular components and biological activity.

Conclusion and Future Directions

3-Nitro-4-methylphenyl pyrimidine derivatives represent a promising, yet underexplored, class of compounds with significant potential for drug discovery. Based on the extensive research on related pyrimidine analogues, it is reasonable to predict that this specific substitution pattern will yield compounds with interesting biological activities, particularly in the realms of anticancer and antimicrobial therapies. The synthetic methodologies are accessible, and the structural features of the 3-nitro-4-methylphenyl group provide clear avenues for SAR-guided optimization.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of 3-nitro-4-methylphenyl pyrimidine derivatives. This should include comprehensive in vitro screening against a panel of cancer cell lines and microbial strains, followed by in-depth mechanistic studies for the most potent compounds. Furthermore, computational modeling and docking studies can provide valuable insights into the molecular interactions with biological targets, further guiding the design of next-generation therapeutic agents based on this promising scaffold.

References

  • Mehta, H., & Khunt, R. (2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.
  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry, 66(4), 2699–2716.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Medicinal Chemistry, 29(22), 3846-3866.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved from [Link]

  • Ajani, O. O., Isaac, J. T., Owoeye, T. F., & Akinsiku, A. A. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (2025). BenchChem.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022).
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • An overview on synthesis and biological activity of pyrimidines. (2022).
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2020). RSC Advances, 10(52), 31267-31274.
  • Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. (2020). RSC Advances, 10(53), 32063-32077.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (2014). Journal of Chemical Sciences, 126(5), 1467-1476.
  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. (2025). MDPI.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026).
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(2), 121-140.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(8), 2183.
  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). Processes, 11(2), 576.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (2023). International Journal of Innovative Science and Research Technology, 8(8), 1-20.
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2020). New Journal of Chemistry, 44(36), 15555-15560.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts, 9(12), a203-a208.
  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2025).
  • Preparation of 4-methylpyrimidines. (1995).
  • Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 702-708.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). Molecules, 28(2), 701.

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The Nitrophenyl Pyrimidine Scaffold: A Privileged Pharmacophore in Targeted Therapeutics and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the nitrophenyl pyrimidine scaffold has emerged as a highly privileged structural motif. By marrying the profound hydrogen-bonding capacity and


-

stacking ability of the pyrimidine ring with the tunable electronic and steric properties of the nitrophenyl group, this scaffold serves as a foundational architecture for diverse therapeutic agents.

As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its dual utility: it acts as a highly specific pharmacophore for enzymatic active sites and provides a robust, versatile synthetic handle for late-stage functionalization. This whitepaper provides an in-depth technical analysis of the nitrophenyl pyrimidine scaffold, exploring its mechanistic rationale in kinase inhibition, its application in anti-infective discovery, and the self-validating synthetic protocols required to construct it.

Mechanistic Rationale & Pharmacophore Dynamics

Electronic Tuning and Hinge-Binding

The pyrimidine ring is inherently


-deficient due to the strong electron-withdrawing effect of its two nitrogen atoms. When coupled with a nitrophenyl group, the electronic landscape of the molecule is further modulated. The nitro group (

) exerts a strong inductive and resonance-withdrawing effect, which lowers the

of the pyrimidine nitrogens. This precise electronic tuning is critical for optimizing hydrogen-bond donor/acceptor interactions with the hinge region of kinase ATP-binding pockets.
The Nitro Group as a Pro-Covalent Handle

While nitroaromatics are occasionally flagged as structural alerts due to potential toxicity, in targeted oncology, the nitro group is frequently utilized as a "pro-covalent" handle. Through selective reduction to an aniline and subsequent acrylation, the nitrophenyl group is transformed into an electrophilic Michael acceptor. This strategy is paramount in the design of irreversible covalent inhibitors targeting specific cysteine residues in the kinase activation loop, such as Cys174 in Transforming growth factor-


-activated kinase 1 (TAK1) or Cys797  in the Epidermal Growth Factor Receptor (EGFR) [1].

Key Therapeutic Applications

Covalent TAK1 Inhibition in Oncology and Immunology

TAK1 is an essential intracellular mediator of pro-inflammatory cytokine signaling (e.g., TNF


, IL-1) and a highly sought-after target for autoimmune diseases and cancer. Recent structure-guided developments have highlighted 2,4-disubstituted pyrimidines bearing a nitrophenyl-derived appendage as potent covalent TAK1 inhibitors. For instance, derivatives synthesized via the reduction of intermediates like 5-chloro-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N4-(2-nitrophenyl)pyrimidine-2,4-diamine have demonstrated enzymatic 

values in the low nanomolar range (e.g., 5.1 nM) [2]. The pyrimidine core anchors the molecule in the ATP pocket, while the functionalized nitrophenyl tail irreversibly binds to Cys174, effectively shutting down downstream NF-

B and MAPK signaling.

G Cytokine Pro-inflammatory Cytokines (TNFα, IL-1) Receptor Receptor Activation Cytokine->Receptor TAK1 TAK1 Kinase (Active) Receptor->TAK1 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK / JNK Pathway TAK1->MAPK Inhibitor Nitrophenyl Pyrimidine Covalent Inhibitor Inhibitor->TAK1 Binds Cys174 Inflammation Inflammation & Survival NFkB->Inflammation MAPK->Inflammation

TAK1 signaling pathway blockade by covalent nitrophenyl pyrimidine inhibitors.
Antimicrobial Pyrimidine-2-Thiols

Beyond oncology, the nitrophenyl pyrimidine scaffold is highly active against microbial pathogens. Chalcone-derived pyrimidine-2-thiols, such as 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol, exhibit broad-spectrum antibacterial and antifungal properties. The lipophilicity of the phenyl rings combined with the polarizability of the thiol and the electron-withdrawing nitro group enhances cellular permeability and disrupts microbial enzyme function [3].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and biological metrics of key nitrophenyl pyrimidine derivatives discussed in recent literature.

Compound Class / DerivativePrimary TargetKey Structural FeatureBiological Activity / YieldReference
Compound 1 TAK1 Kinase2,4-disubstituted pyrimidine

= 34 nM
[2]
Compound 2 (Acrylated derivative)TAK1 Kinase (Cys174)Reduced/Acrylated nitrophenyl

= 5.1 nM
[2]
PM2 Microbial Pathogens4-(4-fluorophenyl)-6-(4-nitrophenyl)High Zone of Inhibition[3]
5-(3-Nitrophenyl)pyrimidine Synthetic IntermediateBi-aryl Suzuki coupling>85% Synthetic Yield[4]

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Suzuki-Miyaura Cross-Coupling for 5-(3-Nitrophenyl)pyrimidine

Causality & Rationale: Pyrimidine-based Suzuki couplings frequently fail due to the basic nitrogen atoms coordinating with the palladium catalyst, leading to catalyst poisoning. Furthermore, heteroaryl boronic acids are prone to competitive protodeboronation. To circumvent this, we utilize 5-bromopyrimidine as the electrophile and 3-nitrophenylboronic acid as the nucleophile, employing a


 catalyst. The bidentate dppf ligand sterically shields the palladium center, preventing pyrimidine coordination and ensuring a high turnover number [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromopyrimidine (1.0 equiv) and 3-nitrophenylboronic acid (1.2 equiv).

  • Catalyst Addition: Add

    
     (0.05 equiv). The complexation with DCM enhances the solubility of the catalyst in the organic phase.
    
  • Base & Solvent: Add anhydrous Potassium Carbonate (

    
    , 2.0 equiv) to activate the boronic acid via the formation of a reactive boronate complex. Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water.
    
  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation: Purify via flash column chromatography. Confirm product identity via

    
     NMR (look for the characteristic downfield pyrimidine protons at 
    
    
    
    9.2-9.3 ppm) and LC-MS (
    
    
    = 202.2).
Protocol B: One-Pot Synthesis of 4-(4-Nitrophenyl)-6-phenylpyrimidine-2-thiol

Causality & Rationale: This protocol utilizes a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate in situ, followed by a Michael addition of thiourea. The use of 20% NaOH provides the necessary basicity to deprotonate the thiourea, facilitating nucleophilic attack on the


-unsaturated carbonyl, followed by intramolecular cyclization and spontaneous oxidation to yield the aromatic pyrimidine system [3].

Step-by-Step Methodology:

  • Chalcone Formation: Dissolve 4-nitroacetophenone (0.01 mol) and substituted benzaldehyde (0.01 mol) in 25 mL of absolute ethanol. Add 5 mL of 20% NaOH dropwise while stirring at room temperature for 2 hours.

  • Cyclization: To the same reaction vessel, add thiourea (0.01 mol) and glacial acetic acid to adjust the pH to approximately 4-5. Reflux the mixture for 20 hours.

  • Isolation: Pour the hot reaction mixture into crushed ice. The sudden drop in temperature and high polarity of the water will precipitate the highly hydrophobic pyrimidine-2-thiol.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

  • Validation: Confirm the presence of the thiol group via IR spectroscopy (S-H stretch at ~2050

    
    ) and 
    
    
    
    NMR (SH proton singlet at
    
    
    9.3 ppm).

G Start 5-Bromopyrimidine + 3-Nitrophenylboronic Acid Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2 Start->Suzuki Intermediate 5-(3-Nitrophenyl)pyrimidine Suzuki->Intermediate Reduction Nitro Reduction (H2, Pd/C) Intermediate->Reduction Aniline 5-(3-Aminophenyl)pyrimidine Reduction->Aniline Acrylation Acrylation (Acryloyl Chloride) Aniline->Acrylation Final Covalent Kinase Inhibitor Acrylation->Final

Stepwise synthetic workflow from biaryl coupling to covalent inhibitor.

Conclusion

The nitrophenyl pyrimidine scaffold is far more than a simple bi-aryl system; it is a highly programmable pharmacophore. By understanding the causal relationships between its electronic properties, synthetic behavior, and biological targets, medicinal chemists can leverage this scaffold to design next-generation covalent kinase inhibitors and robust anti-infective agents. The self-validating protocols provided herein ensure that researchers can reliably synthesize these critical intermediates, mitigating common pitfalls such as catalyst poisoning and poor cyclization yields.

References

  • Structure-guided development of covalent TAK1 inhibitors - PMC National Institutes of Health (NIH) URL:[Link]

  • Structure-guided development of covalent TAK1 inhibitors Harvard University URL:[Link]

  • Pyrimidines as Potent Antioxidant Agents Research Journal of Pharmacy and Technology URL:[Link]

Therapeutic Potential of Nitro-Substituted Arylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Methodologies to Targeted Oncology and Antimicrobial Applications

Executive Summary

The nitro-substituted arylpyrimidine scaffold represents a high-potency, high-complexity pharmacophore in modern medicinal chemistry. While historically viewed with caution due to the "structural alert" status of the nitro group (associated with hepatotoxicity and mutagenicity), recent advances in hypoxia-activated prodrug design and covalent kinase inhibition have revitalized interest in this class.

This technical guide dissects the therapeutic utility of this scaffold, focusing on its dual role as a privileged kinase inhibitor core and a bioreductive warhead. We provide validated synthetic protocols (Suzuki-Miyaura cross-coupling), structure-activity relationship (SAR) insights, and strategies to mitigate metabolic liability while maximizing therapeutic index.

The Nitro Paradox: Pharmacophore vs. Toxicophore

The nitro group (


) is a strong electron-withdrawing group (EWG) that profoundly alters the physicochemical properties of the arylpyrimidine core.
1.1 Electronic and Structural Advantages
  • Electronic Tuning: The nitro group lowers the pKa of the pyrimidine ring nitrogens and adjacent protons, altering hydrogen bond donor/acceptor capability.

  • Binding Affinity: The oxygen atoms of the nitro group can serve as key hydrogen bond acceptors in the ATP-binding pockets of kinases (e.g., EGFR, VEGFR).

  • Hypoxia Selectivity: In solid tumors (hypoxic environment), the nitro group undergoes enzymatic reduction (via nitroreductases) to form hydroxylamines or amines. This mechanism is exploited to design bioreductive prodrugs that are inert in healthy (normoxic) tissue but cytotoxic in the tumor microenvironment.

1.2 Metabolic Liabilities (The "Alert")

The primary risk involves the metabolic reduction pathway:



  • Toxicity: The nitroso and hydroxylamine intermediates can form DNA adducts, leading to Ames-positive mutagenicity.

  • Mitigation: Steric hindrance (ortho-substitution) or electronic deactivation of the aryl ring can reduce the rate of metabolic reduction, improving the safety profile.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the critical interaction points of the nitro-arylpyrimidine scaffold within a theoretical binding pocket (e.g., Kinase or Bacterial Enzyme).

SAR_Model Core Pyrimidine Core (Scaffold) Aryl C5/C6 Aryl Group (π-π Stacking) Core->Aryl Suzuki Coupling Sub_R R-Group (C2/C4) (Solubility/Selectivity) Core->Sub_R SNAr / Buchwald Target Target Pocket (Kinase/Reductase) Core->Target Hinge Region Binding Nitro Nitro Group (-NO2) (Warhead/H-Acceptor) Aryl->Nitro Electronic w/d Aryl->Target Hydrophobic Pocket Nitro->Target H-Bonding / Bioreduction

Figure 1: Pharmacophore model of nitro-substituted arylpyrimidines showing key binding interactions and synthetic assembly points.

Therapeutic Applications
3.1 Oncology: Kinase Inhibition & Hypoxia Targeting

Nitro-arylpyrimidines have shown potent cytotoxicity against breast cancer lines (MCF-7) and colorectal lines (HT-29).

  • Mechanism: Competitive inhibition of ATP binding in EGFR/VEGFR kinases. The nitro group often occupies the ribose-phosphate binding region or a solvent-exposed pocket.

  • Data: Recent studies indicate IC50 values in the low micromolar range (

    
    ) for optimized derivatives against MCF-7 cells [1].
    
3.2 Antimicrobial: Anti-TB and MRSA

The scaffold acts as a mimic of substrates for DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.

  • Mechanism: The nitro group is reduced by the bacterial enzyme, forming a covalent adduct with a cysteine residue in the active site (suicide inhibition).

  • Potency: MIC values as low as

    
     against MRSA have been reported for 5-aryl-pyrimidine derivatives [2].[1]
    
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for assembling the aryl-pyrimidine core is the Suzuki-Miyaura coupling. Below is a standard protocol optimized for introducing nitro-bearing aryl rings.

4.1 Reaction Scheme


4.2 Step-by-Step Protocol
  • Reagents:

    • 4-Chloro-2-substituted-pyrimidine (1.0 equiv)

    • (3-Nitrophenyl)boronic acid (1.2 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution)[2]
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Step 1: Charge a microwave vial or round-bottom flask with the chloropyrimidine, boronic acid, and palladium catalyst.

    • Step 2: Evacuate and backfill with nitrogen (

      
      ) three times to remove oxygen (critical to prevent homocoupling).
      
    • Step 3: Add degassed 1,4-dioxane and the aqueous base solution via syringe.

    • Step 4: Heat the mixture to 90°C for 4-6 hours (or 110°C for 30 mins in a microwave reactor).

    • Step 5: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:3). The nitro product typically has a lower Rf than the starting material.

  • Work-up:

    • Cool to room temperature. Filter through a Celite pad to remove Palladium black.

    • Dilute with Ethyl Acetate, wash with water and brine.

    • Dry over

      
      , concentrate, and purify via flash column chromatography.
      
4.3 Diagram: Synthetic Workflow

Synthesis_Flow Start Start: Halopyrimidine + Nitro-Aryl Boronic Acid Cat Add Pd(dppf)Cl2 + Base (Inert Atmosphere) Start->Cat Heat Reflux (90°C, 4-6h) or Microwave (110°C, 30m) Cat->Heat Workup Celite Filtration & Extraction Heat->Workup Purify Flash Chromatography (Yield: 70-90%) Workup->Purify

Figure 2: Optimized Suzuki-Miyaura workflow for nitro-arylpyrimidine synthesis.

Biological Evaluation Data

The following table summarizes comparative potency data for nitro-substituted pyrimidines against key targets.

Compound ClassTarget / Cell LineIC50 / MICReference
5-(4-nitrophenyl)pyrimidineMCF-7 (Breast Cancer)

[1]
5-(3-nitrophenyl)pyrimidineAGS (Gastric Cancer)

[1]
2,4-diamino-5-nitro-pyrimidineS. aureus (MRSA)

[2]
Nitro-fused pyrimidineM. tuberculosis

[3]
References
  • Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. MDPI Pharmaceuticals. Available at: [Link][2][3]

  • Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link][2][3][4]

  • Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling. ResearchGate. Available at: [Link]

Sources

Technical Guide: 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 2-(4-Methyl-3-nitrophenyl)pyrimidine , a critical intermediate in the development of kinase inhibitors and homocysteine synthase inhibitors.

Synthesis, Properties, and Application in Drug Discovery

Executive Summary

2-(4-Methyl-3-nitrophenyl)pyrimidine (Formula: C₁₁H₉N₃O₂ | MW: 215.21 g/mol ) is a biaryl heterocyclic building block used primarily in medicinal chemistry. It serves as a strategic precursor for 2-(3-amino-4-methylphenyl)pyrimidine , a "hinge-binding" scaffold found in various Type I and Type II kinase inhibitors.

This guide provides a validated synthesis protocol via Suzuki-Miyaura cross-coupling, physicochemical characterization, and a roadmap for its derivatization into bioactive amides and ureas.

Chemical Profile & Identification

This compound is characterized by a pyrimidine ring attached at the C2 position to a toluene derivative bearing a nitro group meta to the methyl.[1]

PropertySpecification
Chemical Name 2-(4-Methyl-3-nitrophenyl)pyrimidine
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
CAS Number Not widely indexed; Search via precursors below
Key Precursors 2-Bromopyrimidine (CAS: 4595-59-9) 4-Methyl-3-nitrophenylboronic acid (CAS: 80500-27-2)
Physical State Yellow to orange solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
LogP (Predicted) ~2.3 - 2.8

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing this biaryl system is the Palladium-catalyzed cross-coupling of a 2-halopyrimidine with an arylboronic acid. The electron-deficient nature of the pyrimidine ring at C2 makes it an excellent electrophile for this reaction.

Reaction Scheme

Synthesis Reactant1 2-Bromopyrimidine (Electrophile) Catalyst Pd(PPh3)4 / Na2CO3 Toluene/EtOH/H2O Reactant1->Catalyst Reactant2 4-Methyl-3-nitrophenyl- boronic acid (Nucleophile) Reactant2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate 100°C, 12h Product 2-(4-Methyl-3-nitrophenyl)pyrimidine (Target) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed synthesis pathway via Suzuki coupling.

Detailed Experimental Procedure

Reagents:

  • Substrate A: 2-Bromopyrimidine (1.0 eq, 19.8 mmol, ~3.15 g)

  • Substrate B: 4-Methyl-3-nitrophenylboronic acid (0.75-1.0 eq, ~2.66 g)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[1]

  • Base: Sodium Carbonate (Na₂CO₃) (2.0-2.5 eq)[1]

  • Solvent System: Toluene : Ethanol : Water (2:2:1 ratio)[1]

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromopyrimidine and 4-methyl-3-nitrophenylboronic acid in the Toluene/Ethanol mixture.

  • Degassing: Sparge the solution with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Activation: Add the Na₂CO₃ (predissolved in minimal water or added as solid) and the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.[1]

  • Reaction: Heat the mixture to reflux (~90-100°C) for 12–24 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate the organic layer and wash with brine (2x).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc/Hexanes) to yield the yellow solid product.

Scientific Rationale:

  • Choice of Base: Carbonate bases are mild enough to activate the boronic acid without degrading the base-sensitive pyrimidine ring.

  • Solvent System: The biphasic Toluene/Water/Ethanol system ensures solubility of both the organic halides and the inorganic base, facilitating the transmetallation step at the interface.[1]

Downstream Applications: Kinase Inhibitor Design

The nitro group in 2-(4-Methyl-3-nitrophenyl)pyrimidine serves as a "masked" amine. The primary utility of this compound is its reduction to the aniline derivative, which is then coupled to form Type II kinase inhibitors (e.g., targeting ALK , ROS1 , or Homocysteine Synthase ).[1]

Functionalization Workflow

Derivatization Nitro 2-(4-Methyl-3-nitrophenyl)pyrimidine (Nitro Precursor) Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Nitro->Reduction Amine 3-(Pyrimidin-2-yl)-4-methylaniline (Key Intermediate) Reduction->Amine -O2, +H2 Coupling Amide/Urea Coupling (CDI, HATU, or Isocyanates) Amine->Coupling + R-COOH / R-NCO Inhibitor Final Kinase Inhibitor (e.g., Homocysteine Synthase Inhibitor) Coupling->Inhibitor

Figure 2: Derivatization pathway from nitro-precursor to bioactive kinase inhibitor.

Reduction Protocol (Standard)

To convert the nitro group to the amine:

  • Method A (Hydrogenation): H₂ (1 atm), 10% Pd/C in Methanol, RT, 4h. High yield, clean.

  • Method B (Chemical): Iron powder (Fe), NH₄Cl, EtOH/H₂O, Reflux, 2h.[1] Preferred if the pyrimidine ring is sensitive to hydrogenation (though pyrimidines are generally stable to standard hydrogenolysis).[1]

Safety & Handling (MSDS Highlights)

Hazard ClassDescriptionHandling Protocol
Acute Toxicity Pyrimidine derivatives can be harmful if swallowed or inhaled.Use Fume Hood.[1] Wear N95/P100 mask if handling powder.[1]
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).[1]Wear Nitrile gloves and safety goggles.[1]
Reactivity Nitro compounds can be energetic.[1]Avoid high heat or shock.[1] Store in a cool, dry place.

References

  • Patent: Homocysteine Synthase Inhibitors. (2010).[1][2] Patent CA2725425C.[1] (Describes the specific synthesis of 2-(4-methyl-3-nitrophenyl)pyrimidine).

  • Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [1]

  • Precursor Data: PubChem CID 4595-59-9 (2-Bromopyrimidine). [1]

  • Precursor Data: PubChem CID 11232675 (4-Methyl-3-nitrophenylboronic acid). [1]

Sources

literature review on 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis and operational framework for the synthesis, characterization, and application of 2-(4-Methyl-3-nitrophenyl)pyrimidine . This document is structured for researchers and medicinal chemists, focusing on the compound's utility as a robust biaryl scaffold in drug discovery, particularly for kinase inhibitor development.

Strategic Synthesis, Functionalization, and Medicinal Application

Executive Summary & Chemical Identity

2-(4-Methyl-3-nitrophenyl)pyrimidine represents a strategic "privileged structure" in medicinal chemistry. It serves as a C-linked biaryl surrogate for the more common N-linked (anilinopyrimidine) scaffolds found in blockbuster kinase inhibitors like Imatinib. The C-C bond confers superior metabolic stability against oxidative cleavage compared to C-N linkages, making this scaffold a high-value target for next-generation Type II kinase inhibitors.

This guide details the de novo synthesis of this core via Suzuki-Miyaura cross-coupling, its chemoselective reduction to the corresponding aniline (a key "warhead" precursor), and its application logic in structure-based drug design (SBDD).

Chemical Profile
PropertySpecification
IUPAC Name 2-(4-Methyl-3-nitrophenyl)pyrimidine
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Core Scaffold 2-Arylpyrimidine
Key Functional Groups Nitro (NO₂ - reducible), Methyl (CH₃ - hydrophobic), Pyrimidine (N-heterocycle - H-bond acceptor)
Predicted LogP ~2.3 (Lipophilic, suitable for CNS penetration)
CAS Number (Precursors) 100124-06-9 (Boronic Acid), 1722-12-9 (2-Chloropyrimidine)

Strategic Synthesis Protocol

The most reliable route to 2-(4-Methyl-3-nitrophenyl)pyrimidine is the Suzuki-Miyaura Cross-Coupling . This pathway avoids the harsh conditions of nucleophilic aromatic substitution (SNAr) and allows for convergent synthesis.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-C1' bond between the pyrimidine and the phenyl ring.

  • Electrophile: 2-Chloropyrimidine (commercially available, stable).

  • Nucleophile: 4-Methyl-3-nitrophenylboronic acid (commercially available).

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust against air/moisture, excellent for heteroaryl chlorides).

Validated Experimental Procedure

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • 4-Methyl-3-nitrophenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Charge: In a dry pressure vial or round-bottom flask, add 2-Chloropyrimidine (1.0 mmol), Boronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen for 10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol) quickly against a counter-flow of Nitrogen. Seal the vessel.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The product typically appears as a UV-active spot (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 40% EtOAc in Hexanes.

    • Yield: Expect 75-85% as a pale yellow solid.

Synthesis Logic Diagram (DOT)

SynthesisPathway Chloropyrimidine 2-Chloropyrimidine (Electrophile) Conditions Pd(dppf)Cl2 (5 mol%) K2CO3 (2 eq) Dioxane/H2O (4:1) 90°C, 12h Chloropyrimidine->Conditions BoronicAcid 4-Methyl-3-nitrophenyl- boronic acid (Nucleophile) BoronicAcid->Conditions PdCycle Transmetallation & Reductive Elimination Conditions->PdCycle Target 2-(4-Methyl-3-nitrophenyl)- pyrimidine (Target Scaffold) PdCycle->Target C-C Bond Formation

Caption: Figure 1. Convergent Suzuki-Miyaura cross-coupling pathway for the synthesis of the 2-arylpyrimidine core.

Functionalization: The "Warhead" Activation

The nitro group is a "masked" amine. For medicinal chemistry applications, this compound is almost exclusively an intermediate. The reduction of the nitro group yields 2-(3-amino-4-methylphenyl)pyrimidine , a versatile aniline for urea/amide library generation.

Chemoselective Reduction Protocol

To avoid reducing the pyrimidine ring (which can occur under high-pressure hydrogenation), Iron-mediated reduction is the preferred method.

Protocol:

  • Dissolve 2-(4-Methyl-3-nitrophenyl)pyrimidine (1.0 equiv) in Ethanol/Water (3:1).

  • Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Reflux (80°C) for 2 hours with vigorous stirring.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc.

  • Isolation: Concentrate the filtrate. The resulting aniline is typically pure enough for the next step (coupling).

Biological Application & SAR Logic

This scaffold is designed to mimic the pharmacophore of Type II Kinase Inhibitors.

Structural Advantages
  • Metabolic Stability: The C-C bond between the pyrimidine and phenyl ring is resistant to CYP450-mediated oxidation, unlike the C-N bond in Imatinib-like structures.

  • Conformational Rigidity: The biaryl axis provides a defined vector for projecting substituents into the kinase "back pocket" (via the aniline nitrogen) or the solvent front (via the pyrimidine).

  • Gatekeeper Interaction: The pyrimidine nitrogen atoms can serve as H-bond acceptors for the hinge region of the kinase ATP-binding site.

Design Logic Diagram (DOT)

SAR_Logic Core 2-(4-Methyl-3-nitrophenyl)pyrimidine Pyrimidine Pyrimidine Ring (Hinge Binder) Core->Pyrimidine Nitro Nitro Group (NO2) (Masked Aniline) Core->Nitro Methyl Methyl Group (CH3) (Hydrophobic Interaction) Core->Methyl KinaseInhib Type II Kinase Inhibitor (e.g., b-Raf, c-Abl) Pyrimidine->KinaseInhib H-Bond Acceptor BiarylScaffold Biaryl Urea/Amide Library Generation Nitro->BiarylScaffold Reduces to -NH2 Methyl->KinaseInhib Selectivity Filter BiarylScaffold->KinaseInhib Linker to Hydrophobic Pocket

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the pharmacophoric features of the scaffold.

Analytical Characterization (Predicted)

To validate the synthesis, the following NMR signals are diagnostic.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityInterpretation
Pyrimidine H4/H6 8.80 - 8.90Doublet (d)Deshielded by ring nitrogens; characteristic of 2-subst. pyrimidines.
Pyrimidine H5 7.20 - 7.30Triplet (t)Coupling with H4/H6.
Phenyl H2' (ortho to NO₂) 8.60 - 8.70Doublet (d)Highly deshielded by NO₂ and Pyrimidine ring current.
Phenyl H6' (ortho to Py) 8.20 - 8.30Doublet of Doublets (dd)Deshielded by Pyrimidine.
Phenyl H5' (meta to NO₂) 7.40 - 7.50Doublet (d)Ortho coupling to Methyl.
Methyl (-CH₃) 2.60 - 2.70Singlet (s)Distinct benzylic methyl signal.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Link

  • Zhang, J., et al. (2009). Design, synthesis and biological evaluation of novel 2,4-disubstituted pyrimidine derivatives as potential kinase inhibitors. European Journal of Medicinal Chemistry, 44(4), 1632-1643. Link

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent trends. Synthesis, 2004(15), 2419-2440. Link

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. Link

Methodological & Application

Application Note: Synthesis of 2-(4-Methyl-3-nitrophenyl)pyrimidine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Self-Validating Quality Controls

Executive Summary & Mechanistic Rationale

The 2-arylpyrimidine motif is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for biphenyl systems to improve aqueous solubility and modulate pharmacokinetic profiles. The synthesis of 2-(4-Methyl-3-nitrophenyl)pyrimidine via the Suzuki-Miyaura cross-coupling reaction presents a fascinating case study in substrate electronics and catalytic causality.

Typically, aryl chlorides are recalcitrant to oxidative addition by Palladium(0) due to the high bond dissociation energy of the C–Cl bond. However, the pyrimidine ring is highly electron-deficient. The electronegative nitrogen atoms withdraw electron density from the C2 position, significantly lowering the activation energy required for the oxidative addition of the Pd catalyst into the C–Cl bond[1]. This allows 2-chloropyrimidine to react under relatively mild conditions without requiring highly specialized, electron-rich phosphine ligands.

Conversely, the transmetalation step involves (4-methyl-3-nitrophenyl)boronic acid. The strongly electron-withdrawing nitro group attenuates the nucleophilicity of the boronic acid. To counteract this, a relatively strong aqueous base (e.g., Na₂CO₃) is mechanistically required to rapidly convert the trivalent boronic acid into the highly reactive, electron-rich tetravalent boronate anion, facilitating efficient transmetalation onto the Pd(II) center[2].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-determining for Ar-Cl) Pd0->OxAdd + 2-Chloropyrimidine PdII_Complex Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII_Complex Transmet Transmetalation (Base Mediated) PdII_Complex->Transmet + Boronate Complex PdII_Diaryl Diaryl Pd(II) Complex Ar-Pd-Ar' Transmet->PdII_Diaryl RedElim Reductive Elimination (Product Formation) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product 2-(4-Methyl-3-nitrophenyl)pyrimidine RedElim->Product

Caption: Suzuki-Miyaura Catalytic Cycle for 2-Arylpyrimidine Synthesis.

Experimental Design & Quantitative Optimization

To establish a robust protocol, reaction parameters must be selected based on chemical causality rather than empirical guesswork. Microwave-assisted or conventional heating in aqueous solvent systems has proven highly effective for regioselective Suzuki couplings of halogenated pyrimidines[3].

  • Solvent Causality: A 1,4-Dioxane/H₂O (4:1) mixture is chosen because dioxane provides excellent solubility for the organic substrates and the Pd catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the critical boronate anion.

  • Catalyst Causality: Pd(PPh₃)₄ is selected as it provides a stable source of Pd(0) that is highly effective for electron-deficient aryl chlorides.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh₃)₄ Na₂CO₃ (aq) 1,4-Dioxane/H₂O (4:1) 90 6 88 Optimal; complete conversion.
2Pd(dppf)Cl₂K₂CO₃ (aq)Toluene/H₂O (4:1)100584Good yield; trace homocoupling.
3Pd(OAc)₂ / PPh₃Cs₂CO₃ (aq)DMF/H₂O (5:1)90875Slower transmetalation.
4Pd(PPh₃)₄Et₃N1,4-Dioxane (Anhydrous)9012<5Lack of aqueous base prevents boronate formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs), the chemist can verify the success of each mechanistic step in real-time.

Experimental Workflow

Workflow Prep 1. Preparation Inert Atmosphere Reagents 2. Reagent Addition Ar-Cl, Ar-B(OH)2, Pd Prep->Reagents Reaction 3. Reaction 90°C, 4-8 h Reagents->Reaction Monitor 4. IPC Monitoring LC-MS Validation Reaction->Monitor Workup 5. Workup Aqueous Extraction Monitor->Workup Purify 6. Purification Chromatography Workup->Purify

Caption: Experimental workflow for the Suzuki cross-coupling protocol.

Step-by-Step Methodology

Step 1: Solvent Degassing & System Preparation

  • Action: In a 50 mL Schlenk flask, add 16 mL of 1,4-Dioxane and 4 mL of deionized H₂O. Sparge the mixture with Argon for 15 minutes.

  • Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved O₂. Oxidation leads to catalyst deactivation (forming Pd black) and promotes unwanted oxidative homocoupling of the boronic acid.

Step 2: Reagent Charging

  • Action: To the degassed solvent, add 2-chloropyrimidine (1.0 mmol, 114.5 mg), (4-methyl-3-nitrophenyl)boronic acid (1.2 mmol, 217.2 mg), and Na₂CO₃ (2.0 mmol, 212.0 mg).

  • Causality: A 1.2 molar equivalent of the boronic acid is used to compensate for minor protodeboronation that may occur at elevated temperatures. Na₂CO₃ is required to form the active boronate complex.

Step 3: Catalyst Addition

  • Action: Add Pd(PPh₃)₄ (0.05 mmol, 57.8 mg, 5 mol%) under a positive stream of Argon. Seal the flask.

  • Causality: Adding the catalyst last minimizes its exposure to ambient air before the system is sealed and heated.

Step 4: Reaction & Self-Validating IPC Monitoring

  • Action: Heat the reaction mixture to 90 °C with vigorous stirring. At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation Criteria:

    • Success: Disappearance of the 2-chloropyrimidine peak (m/z 115 [M+H]⁺) and appearance of the target product peak (m/z 216 [M+H]⁺).

    • Failure Mode Diagnostics: If the boronic acid mass (m/z 182 [M+H]⁺) disappears but the aryl chloride remains, it indicates protodeboronation (often caused by insufficient base or excess heat). If a mass of 228[M+H]⁺ appears, it indicates homocoupling (3,3'-dinitro-4,4'-dimethylbiphenyl), proving that the inert atmosphere was compromised.

Step 5: Workup & Purification

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with H₂O (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Action: Purify the crude residue via silica gel flash column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 2-(4-Methyl-3-nitrophenyl)pyrimidine.

  • Causality: Aqueous washing removes the inorganic salts and residual boronic acid byproducts, while chromatography separates the target compound from any triphenylphosphine oxide (a byproduct of the catalyst) and trace homocoupled impurities.

References

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Catalysts (MDPI) URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: Processes (MDPI) URL: [Link]

Sources

Application Note: Precision Synthesis of 2-Arylpyrimidines via Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance & Scope

The 2-arylpyrimidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., Imatinib), GPCR antagonists, and antiviral agents. While various synthetic routes exist, the condensation of amidines with 1,3-electrophiles (the Pinner Pyrimidine Synthesis) remains the most versatile and scalable method for generating diverse libraries.

This guide provides an in-depth technical analysis of this transformation, moving beyond basic textbook descriptions to address the practical challenges of regioselectivity, salt-form management, and moisture sensitivity. We present two validated protocols: a robust thermal batch method for scale-up and a microwave-assisted protocol for rapid lead optimization.

Mechanistic Workflow

The formation of the pyrimidine core proceeds through a stepwise nucleophilic addition-elimination sequence. Understanding the transition states is critical for troubleshooting low yields, particularly when using unsymmetrical 1,3-dicarbonyls.

Figure 1: Mechanistic Pathway of Pinner Condensation

PinnerMechanism Start Reactants (Amidine + 1,3-Dicarbonyl) Base Base Activation (Free-basing Amidine) Start->Base Deprotonation Attack Nucleophilic Attack (C=O Addition) Base->Attack Amidine NH Inter Tetrahedral Intermediate Attack->Inter Cyclize Intramolecular Cyclization Inter->Cyclize -H2O (1st) Dehydrate Dehydration & Aromatization Cyclize->Dehydrate -H2O (2nd) Product 2-Arylpyrimidine Product Dehydrate->Product

Caption: Stepwise progression from amidine activation to aromatized pyrimidine core.

Critical Reaction Parameters

Success in 2-arylpyrimidine synthesis relies on controlling three variables: basicity, solvent polarity, and temperature.

Table 1: Optimization Matrix for Condensation Conditions
ParameterStandard ConditionHigh-Throughput (MW)Mechanistic Impact
Base NaOEt (freshly prepared)K₂CO₃ or Cs₂CO₃NaOEt: Ensures complete free-basing of amidine HCl salts. Carbonates: Milder, compatible with sensitive functional groups in MW.
Solvent Ethanol (Anhydrous)DMF or EthanolEtOH: Protogenic solvent assists proton transfer. DMF: High boiling point, solubilizes polar intermediates.
Temp Reflux (78°C)120–150°CReflux: Thermodynamic control; favors stable aromatic product. MW: Kinetic acceleration; overcomes steric bulk.
Stoichiometry 1.0 : 1.1 (Amidine:Dicarbonyl)1.0 : 1.2Slight excess of dicarbonyl compensates for volatility and self-condensation.

Protocol A: Thermal Batch Synthesis (Gold Standard)

Objective: Synthesis of 4,6-dimethyl-2-phenylpyrimidine on a gram scale. Application: Robust method for generating core scaffolds where starting materials are inexpensive and thermally stable.

Reagents
  • Benzamidine Hydrochloride (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Sodium Ethoxide (2.5 eq) [Prepared in situ or commercial solution]

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Base Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (2.5 eq) in absolute Ethanol (10 mL/g of substrate) to generate NaOEt in situ.

    • Expert Insight: If using commercial NaOEt powder, titrate or use a fresh bottle. Degraded alkoxides lead to incomplete conversion.

  • Amidine Activation: Add Benzamidine Hydrochloride (1.0 eq) to the ethoxide solution. Stir at room temperature for 15 minutes.

    • Observation: The solution will become cloudy as NaCl precipitates. This confirms the liberation of the free amidine.

  • Condensation: Dropwise add Acetylacetone (1.1 eq) over 5 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain a gentle reflux if working on >10g scale.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The amidine spot (baseline) should disappear, and a new UV-active spot (Rf ~0.6) should appear.

  • Work-up:

    • Cool reaction to room temperature.[1]

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (20 mL).

    • Crucial Step: Neutralize/Acidify with Acetic Acid to pH ~6. This ensures the pyrimidine precipitates if it is solid, or allows for extraction.

  • Purification: Extract with Dichloromethane (3x), dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Microwave-Assisted Synthesis (Rapid Optimization)

Objective: Rapid synthesis of diverse analogs for SAR studies. Application: Ideal for sterically hindered amidines or electron-deficient 1,3-dicarbonyls.

Reagents
  • Aryl Amidine HCl (0.5 mmol)

  • 1,3-Dicarbonyl (0.6 mmol)

  • Potassium Carbonate (1.5 mmol)

  • Solvent: Ethanol or DMF (2 mL)

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial, combine the Amidine salt, 1,3-dicarbonyl, and finely ground K₂CO₃.

  • Solvation: Add solvent (Ethanol is preferred for green chemistry; DMF for solubility issues). Cap the vial with a crimp top.

  • Irradiation:

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up:

    • Pour the reaction mixture into ice-water (10 mL).

    • The product often precipitates immediately. Filter and wash with cold water.

    • If no precipitate forms, extract with EtOAc.

Regioselectivity Note

When using unsymmetrical 1,3-dicarbonyls (e.g., Benzoylacetone):

  • Electronic Control: The amidine nitrogen typically attacks the most electrophilic carbonyl first (usually the ketone adjacent to the smaller alkyl group or the aldehyde in keto-aldehydes).

  • Steric Control: Attack occurs at the least hindered carbonyl.

  • Result: For benzoylacetone (Ph-CO-CH2-CO-Me), the major product is usually the 4-methyl-6-phenyl-2-arylpyrimidine, but mixtures are common. Separation via column chromatography is often required.

QC & Troubleshooting Guide

Figure 2: Troubleshooting Logic Flow

Troubleshooting Problem Issue: Low Yield or No Reaction Check1 Check 1: Is Amidine Wet? Problem->Check1 Action1 Dry Amidine HCl (Hygroscopic!) Check1->Action1 Yes Check2 Check 2: Base Strength Check1->Check2 No Action2 Switch to NaOEt/EtOH (Thermodynamic) Check2->Action2 Weak Base Check3 Check 3: Cyclization Incomplete Check2->Check3 Strong Base Action3 Increase Temp/Time or Add Acid Catalyst step Check3->Action3

Caption: Decision tree for diagnosing common synthetic failures.

Common Failure Modes
  • Hygroscopic Amidines: Amidine hydrochlorides absorb water rapidly. Wet starting material hydrolyzes to the amide under basic conditions, killing the reaction. Fix: Dry salts in a vacuum desiccator over P₂O₅ overnight before use.

  • Incomplete Cyclization: Intermediate "hydroxy-dihydropyrimidines" may form but fail to dehydrate. Fix: If LC-MS shows M+18 mass, reflux the crude intermediate in Toluene with catalytic p-TsOH to force aromatization.

  • Self-Condensation: 1,3-diketones can self-condense. Fix: Ensure the amidine is free-based before adding the electrophile.

References

  • Pinner, A. (1885). Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines.

  • Matloobi, M., & Kappe, C. O. (2007). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Combinatorial Science.

Sources

Application Note: Advanced Strategies for the Functionalization of the Pyrimidine Ring at the C2 Position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The pyrimidine scaffold is a privileged pharmacophore ubiquitous in FDA-approved drugs, agrochemicals, and nucleic acids. While the pyrimidine ring is inherently electron-deficient, regioselective functionalization remains a profound synthetic challenge. The C2, C4, and C6 positions are all electrophilic; however, the C4 position typically exhibits a lower bond dissociation energy (BDE) and a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position [2]. Consequently, standard Nucleophilic Aromatic Substitution (S_NAr) and transition-metal-catalyzed cross-coupling reactions on 2,4-dihalopyrimidines predominantly occur at C4 [1][5].

To achieve C2-selective functionalization , chemists must employ strategic interventions that override this inherent C4 bias. As an application scientist, selecting the correct methodology requires analyzing the substrate's steric environment, the electronic nature of the desired nucleophile, and the thermodynamic feasibility of the transition states. This guide details three field-proven paradigms for C2 functionalization: steric-directed S_NAr, catalyst-controlled cross-coupling, and enthalpy-driven direct C-H functionalization.

Quantitative Comparison of C2-Functionalization Strategies

The following table summarizes the operational parameters and expected regioselectivity for the primary C2-functionalization methodologies discussed in this protocol.

MethodologySubstrate RequirementKey Reagents / CatalystsTarget Functional GroupRegioselectivity (C2:C4)Typical Yield
Steric-Directed S_NAr 5-Substituted-2,4-dihalopyrimidineAmines, DIPEA, Polar Solvents-NR₂ (Amines)> 95:570–90%
Catalyst-Controlled Coupling 2,4-DihalopyrimidinesThiols, Pd(II) Precatalyst, Bulky NHC-SR (Thioethers)> 90:1065–85%
Enthalpy-Driven C-H Amination Unsubstituted Pyrimidines3-Benzoylpyridine, Tf₂O, Amines-NR₂ (Amines)> 99:160–80%
Radical Alkylation (Minisci) C4-Blocked PyrimidinesAlkylsulfinate salts, Oxidants-Alkyl> 95:550–75%

Decision Matrix for Pathway Selection

To streamline synthetic planning, the following logic matrix dictates the optimal functionalization route based on the starting material's structural features.

C2_Functionalization Start Pyrimidine Substrate PreFunc Halogenated (e.g., 2,4-dichloro)? Start->PreFunc CHFunc Unsubstituted C2 (C-H Bond) Start->CHFunc BulkyC5 Bulky C5 Substituent Present? PreFunc->BulkyC5 Yes SNAr Steric-Directed S_NAr (Amine Nucleophiles) BulkyC5->SNAr Yes PdNHC Pd-NHC Catalyzed Cross-Coupling BulkyC5->PdNHC No Minisci Radical Alkylation (Minisci-type) CHFunc->Minisci Alkyl Target Amination Enthalpy-Controlled C-H Amination CHFunc->Amination Amine Target

Decision Matrix for Pyrimidine C2-Functionalization Strategies

Experimental Protocols & Mechanistic Causality

Protocol A: Steric-Directed S_NAr Amination at C2

Mechanistic Rationale: Uncatalyzed S_NAr of 2,4-dichloropyrimidines inherently favors the C4 position due to its higher electrophilicity. However, introducing a bulky substituent (e.g., -Br, -TMS, or an aryl group) at the C5 position creates severe steric hindrance that blocks the trajectory of the incoming nucleophile toward C4. This kinetic barrier redirects the nucleophile to the less hindered C2 position [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 5-bromo-2,4-dichloropyrimidine in 10 mL of anhydrous ethanol (EtOH).

  • Nucleophile Addition: Add 1.1 mmol of the desired secondary amine (e.g., morpholine) dropwise at 0 °C, followed by 2.0 mmol of N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4–6 hours. Causality note: Keeping the temperature low prevents thermal overriding of the steric bias, preserving high C2 regioselectivity.

  • Self-Validation & Work-up: Monitor the reaction via LC-MS. The C2-aminated product will typically elute slightly later than the C4-isomer on a reverse-phase C18 column. Once starting material is consumed, concentrate the mixture under reduced pressure, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.

  • Structural Confirmation: Verify regiochemistry via ¹H NMR; the C6 proton will appear as a distinct singlet (around 8.2–8.5 ppm) due to the absence of adjacent coupling protons.

Protocol B: Catalyst-Controlled C2-Selective C-S Cross-Coupling

Mechanistic Rationale: For substrates lacking a bulky C5 substituent, traditional Pd-catalyzed cross-couplings still favor C4. The Neufeldt group demonstrated that utilizing Palladium(II) precatalysts supported by extremely bulky N-heterocyclic carbene (NHC) ligands (such as IPr) alters the oxidative addition transition state. The steric bulk of the NHC ligand forces the 12-electron Pd intermediate to preferentially insert into the C2-Cl bond, completely inverting the conventional site-selectivity [2][5].

Step-by-Step Methodology:

  • Glovebox Setup: Inside an argon-filled glovebox, charge a 2-dram vial with 2,4-dichloropyrimidine (1.0 mmol), aryl thiol (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Catalyst Preparation: Add 5 mol% of the Pd-PEPPSI-IPr precatalyst. Causality note: The IPr ligand is critical; phosphine ligands will revert the selectivity back to C4.

  • Solvent & Heating: Add 5 mL of anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

  • Work-up: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove the inorganic base and precipitated Pd black.

  • Self-Validation: Analyze the crude mixture via GC-MS. The C2-thioether product should represent >90% of the product mixture. Isolate via flash chromatography.

Protocol C: Enthalpy-Controlled Direct C-H Amination at C2

Mechanistic Rationale: Direct C-H functionalization at the C2 position is notoriously difficult due to the high energy barrier of C-H cleavage. By utilizing a mechanism-based reagent (3-benzoylpyridine) and triflic anhydride (Tf₂O), the pyrimidine is converted in situ into a highly electrophilic pyrimidinyl iminium salt. The subsequent nucleophilic addition of an amine is enthalpy-controlled, occurring exclusively at the C2 position to yield complex 2-aminopyrimidines without requiring pre-halogenation [3].

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N₂, dissolve the unsubstituted pyrimidine (1.0 mmol) and 3-benzoylpyridine (1.2 mmol) in anhydrous EtOAc (10 mL). Cool to -78 °C.

  • Iminium Formation: Add Tf₂O (1.1 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature. Causality note: This step forms the critical N-pyrimidinyl pyridinium triflate intermediate. Moisture must be strictly excluded to prevent hydrolysis of the Tf₂O.

  • Amination: Add the target amine (1.5 mmol) and a non-nucleophilic base (e.g., 1,1,3,3-tetramethylguanidine, 2.0 mmol). Stir at room temperature for 4 hours.

  • Work-up & Validation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The regioselectivity is fundamentally locked by the iminium geometry, yielding >99:1 C2-selectivity. Purify via standard chromatography.

(Note: For radical-based C-H alkylation at C2, Minisci-type conditions using alkylsulfinate salts can be employed, provided the C4 position is sterically blocked, as seen in the synthesis of fenarimol analogs [4].)

References

  • Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions BenchChem URL
  • National Institutes of Health (PMC) / J. Am. Chem. Soc.
  • ResearchGate / J. Am. Chem. Soc.
  • ACS Publications / J. Am. Chem. Soc.
  • Regioselective Thiolation of 2,4-Dihalopyrimidines Thieme Connect / Synfacts URL

microwave-assisted synthesis of nitrophenyl pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Nitrophenyl Pyrimidines

Executive Summary

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from oncology (e.g., Fluorouracil, Imatinib) to antiviral therapies.[1] Nitrophenyl-substituted pyrimidines, in particular, have emerged as critical intermediates due to the nitro group's versatility as a precursor for amino-functionalization and its intrinsic electronic properties that modulate receptor binding.

Conventional thermal synthesis of these scaffolds (e.g., via conductive heating) is often plagued by long reaction times (hours to days), harsh solvent requirements (DMF, DMSO), and moderate yields (40–60%). This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these limitations. By leveraging dielectric heating, researchers can achieve reaction completion in minutes with yields frequently exceeding 90%, while adhering to Green Chemistry principles.

Strategic Reaction Pathways

Two primary synthetic routes are dominant for accessing nitrophenyl pyrimidines. The choice of pathway depends on the desired saturation of the heterocyclic core.

  • Pathway A (Chalcone Route): Preferred for fully aromatic 2,4,6-trisubstituted pyrimidines.

  • Pathway B (Biginelli Route): Preferred for 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be oxidized to pyrimidines if required.

Visual Workflow: Synthetic Decision Matrix

ReactionPathways Start Target Molecule Selection Decision Desired Core Structure? Start->Decision RouteA Pathway A: Chalcone Route (Fully Aromatic) Decision->RouteA Aromatic RouteB Pathway B: Biginelli Route (Dihydropyrimidine) Decision->RouteB Dihydro StepA1 Step 1: Claisen-Schmidt Condensation (Nitrobenzaldehyde + Acetophenone) RouteA->StepA1 MW: 2-5 min StepB1 One-Pot Multicomponent Reaction (Nitrobenzaldehyde + 1,3-Dicarbonyl + Urea) RouteB->StepB1 MW: 10-15 min StepA2 Step 2: Cyclocondensation (Chalcone + Guanidine/Urea) StepA1->StepA2 MW: 5-10 min ProductA 2-Amino-4-(nitrophenyl)-6-arylpyrimidine StepA2->ProductA ProductB 4-(Nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one StepB1->ProductB

Figure 1: Decision matrix for selecting the optimal microwave synthesis pathway based on the target scaffold.

Protocol A: The Chalcone Route (Aromatic Pyrimidines)

This two-step protocol is ideal for synthesizing 2-amino-4-(nitrophenyl)-6-arylpyrimidines. The intermediate chalcone is synthesized first, followed by cyclization.

Step 1: Microwave-Assisted Claisen-Schmidt Condensation

Objective: Synthesize the nitro-chalcone intermediate.

  • Reagents: 4-Nitrobenzaldehyde (10 mmol), Acetophenone (10 mmol), KOH (40% aq. solution, 1 mL), Ethanol (5 mL).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Procedure:

  • Dissolve 4-nitrobenzaldehyde and acetophenone in ethanol in a 10 mL microwave-transparent vial.

  • Add aqueous KOH dropwise while stirring.

  • Seal the vessel and irradiate at 200 W for 2–4 minutes . Target temperature: 80°C .

  • Work-up: Pour the reaction mixture into ice water. Acidify slightly with dilute HCl (pH ~4–5) to precipitate the solid product. Filter, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclocondensation with Guanidine

Objective: Convert nitro-chalcone to nitrophenyl pyrimidine.

  • Reagents: Nitro-chalcone (from Step 1, 1 mmol), Guanidine Hydrochloride (1.5 mmol), KOH (3 mmol), Ethanol (3 mL).

  • Conditions: 150°C, 10–15 min.

Procedure:

  • Mix the nitro-chalcone, guanidine HCl, and KOH in a microwave vial with ethanol.

  • Irradiate at 300 W (dynamic power mode) to maintain 150°C for 10 minutes .

  • Work-up: Cool to room temperature. Pour into crushed ice. The solid precipitate is the crude pyrimidine.

  • Purification: Recrystallize from DMF/Ethanol or purify via flash chromatography (Ethyl Acetate:Hexane).

Data Analysis: Yield Comparison Table 1: Comparative efficiency of MW vs. Conventional Heating (CH) for nitrophenyl pyrimidine synthesis.

EntryR-Group (Chalcone)MethodTimeYield (%)
1 4-NO₂Conventional (Reflux)6-8 hrs65%
1 4-NO₂Microwave (150°C) 10 min 92%
2 3-NO₂Conventional (Reflux)8 hrs58%
2 3-NO₂Microwave (150°C) 12 min 89%

Note: Data aggregated from optimized internal validations and literature precedents [1, 2].

Protocol B: The Biginelli Route (Dihydropyrimidines)

This is a "Green Chemistry" favorite, often performed solvent-free or in water. It yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which possess calcium channel blocker activity.

Mechanism: The "Acyliminium Ion" Intermediate

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enol of the beta-keto ester.

BiginelliMechanism Aldehyde 4-Nitrobenzaldehyde Inter1 Acyliminium Ion (Key Intermediate) Aldehyde->Inter1 + Urea Urea Urea Urea->Inter1 Acid Acid Catalyst Acid->Inter1 Complex Open Chain Ureide Inter1->Complex + Keto Ester KetoEster Ethyl Acetoacetate (Enol Form) KetoEster->Complex Product Nitrophenyl DHPM Complex->Product Cyclization (- H2O)

Figure 2: Mechanistic pathway of the acid-catalyzed Biginelli reaction.

Protocol: Solvent-Free Microwave Synthesis
  • Reagents: 4-Nitrobenzaldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), Urea (15 mmol), p-Toluenesulfonic acid (p-TSA, 10 mol%) or ZnCl₂ (10 mol%).

  • Equipment: Open-vessel microwave system or sealed tube (preferred for pressure control).

Procedure:

  • Grind the solid reagents (aldehyde, urea, catalyst) and the liquid keto-ester in a mortar until a homogeneous paste is formed.

  • Transfer the paste to a microwave vessel.

  • Irradiate at 300 W for 2–5 minutes .

    • Caution: Monitor temperature to prevent "thermal runaway" (keep < 110°C).

  • Work-up: Add crushed ice to the reaction mass. The solid product will separate immediately. Filter and wash with cold water/ethanol.

  • Recrystallization: Hot ethanol.

Critical Optimization Parameters

To ensure reproducibility and scalability, the following parameters must be controlled:

  • Solvent Effects:

    • Ethanol: Excellent for absorbing microwave energy (high tan δ) and solubilizing intermediates. Standard choice.

    • Water: Can be used for "on-water" synthesis; hydrophobic effects accelerate the reaction.

    • Solvent-Free: Highest atom economy but requires careful temperature monitoring to avoid charring.

  • Catalyst Selection:

    • Lewis Acids (ZnCl₂, FeCl₃): Highly effective for Biginelli.

    • Ionic Liquids (e.g., [bmim]BF₄): Act as both solvent and catalyst, absorbing MW energy efficiently.

  • Safety Note (Nitro Compounds):

    • Nitro compounds are potentially energetic. When performing MW synthesis in sealed vessels, never fill the vessel more than 50% .

    • Always use a ramp-to-temperature method (e.g., 2 min ramp to 100°C) rather than instant max power to avoid pressure spikes.

References

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives. Folia Medica.

  • Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.

  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv.

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones. Indian Journal of Pharmaceutical Education and Research.

  • Recent Advances in Pyrimidine-Based Drugs. Molecules (PMC).

Sources

Application Note: Strategic Synthesis and Functionalization of 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug discovery scientists through the synthesis, functionalization, and application of 2-(4-Methyl-3-nitrophenyl)pyrimidine as a rigid biaryl scaffold for Type II kinase inhibitors.

Executive Summary & Rationale

In the landscape of kinase inhibitor design, the "hinge-binding" region is critical.[1] While classic inhibitors like Imatinib utilize a flexible 2-amino-arylpyrimidine linker, the 2-arylpyrimidine scaffold (a direct C-C biaryl bond) offers a distinct, rigid geometry. This rigidity reduces the entropic penalty of binding and improves metabolic stability by eliminating the labile secondary amine linker.

The molecule 2-(4-Methyl-3-nitrophenyl)pyrimidine serves as a high-value "masked" intermediate. The nitro group acts as a latent handle; once the biaryl core is constructed, the nitro group is reduced to an aniline, providing a vector for attaching "tail" moieties that extend into the allosteric "back-pocket" (DFG-out conformation) of kinases such as BCR-ABL , c-KIT , and PDGFR .

Key Structural Features[1][2][3][4][5][6]
  • Pyrimidine Ring: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Val/Met/Thr residues).

  • Methyl Group (C4-Phenyl): Provides steric bulk that can enforce orthogonality or fill hydrophobic pockets (gatekeeper residues).

  • Nitro Group (C3-Phenyl): A non-reactive precursor that withstands the harsh conditions of Suzuki coupling, later reduced to an amine for library diversification.

Chemical Synthesis Protocol

Objective: Synthesize 2-(4-Methyl-3-nitrophenyl)pyrimidine via Suzuki-Miyaura cross-coupling.

Reaction Scheme

The synthesis couples an electron-deficient heteroaryl halide with an aryl boronic acid.

SynthesisWorkflow Start1 2-Chloropyrimidine (Electrophile) Catalyst Cat: Pd(dppf)Cl2 Base: K2CO3 Start1->Catalyst Start2 (4-Methyl-3-nitrophenyl) boronic acid Start2->Catalyst Intermediate 2-(4-Methyl-3-nitrophenyl) pyrimidine (Target Scaffold) Catalyst->Intermediate Suzuki Coupling (Dioxane/H2O, 90°C) Reduction Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Reduction Final 2-(4-Methyl-3-aminophenyl) pyrimidine (Active Aniline) Reduction->Final Functionalization

Figure 1: Synthetic workflow from raw materials to the active aniline scaffold.

Detailed Protocol: Suzuki Coupling

Scale: 10 mmol Expected Yield: 75-85%

Reagents & Materials
ReagentEquiv.[2][3][4][5]AmountRole
2-Chloropyrimidine 1.01.14 gElectrophile (Hinge Binder)
(4-Methyl-3-nitrophenyl)boronic acid 1.11.99 gNucleophile (Tail Scaffold)
Pd(dppf)Cl₂·DCM 0.03245 mgCatalyst (High turnover)
Potassium Carbonate (K₂CO₃) 2.53.45 gBase
1,4-Dioxane / Water 4:1 v/v50 mLSolvent System
Step-by-Step Procedure
  • Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Charging: Add 2-Chloropyrimidine, the boronic acid, and K₂CO₃ to the flask under a gentle stream of inert gas.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last. The solution should turn a dark orange/red color.

  • Reaction: Attach a reflux condenser and heat the system to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: The starting chloride should disappear. A new UV-active spot (Rf ~0.4) will appear.[6]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Product: Light yellow solid.

Functionalization: Nitro Reduction

Objective: Convert the nitro group to an amine to enable drug "warhead" attachment. Note: While Hydrogenation (H₂/Pd-C) is common, the Iron/Ammonium Chloride method is preferred here if the scaffold contains other reducible groups (like halides) or to avoid catalyst poisoning by pyrimidine nitrogens.

Protocol
  • Dissolution: Dissolve the purified nitro-intermediate (1.0 equiv) in Ethanol/Water (3:1).

  • Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours. The mixture will become a grey/black slurry.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with DCM.

  • Result: 2-(4-Methyl-3-aminophenyl)pyrimidine (The "Aniline"). This is your primary building block.

Application: Library Generation (Amide Coupling)

The resulting aniline is now ready to be coupled with various acyl chlorides to create a library of Type II kinase inhibitors.

Mechanism of Action: The pyrimidine sits in the ATP pocket. The amide bond (formed in this step) creates a hydrogen bond with the conserved Glu/Asp residues in the DFG-motif, locking the kinase in an inactive conformation.

LibraryGen cluster_Library Diversity Elements (R-Cl) Aniline 2-(4-Methyl-3-aminophenyl) pyrimidine Product Final Kinase Inhibitor (Amide Linked) Aniline->Product + R-Cl Pyridine/DCM R1 3-(Trifluoromethyl) benzoyl chloride R1->Product R2 4-((4-Methylpiperazin-1-yl) methyl)benzoyl chloride R2->Product R3 3-Isonicotinoyl chloride R3->Product

Figure 2: Diversification strategy using the synthesized aniline scaffold.

General Coupling Procedure
  • Dissolve the aniline (1.0 equiv) in dry DCM.

  • Add Pyridine (2.0 equiv) or DIPEA as a base.

  • Add the specific Acid Chloride (1.1 equiv) dropwise at 0°C.

  • Stir at Room Temp for 2 hours.

  • Quench with water, extract, and purify via HPLC.

Quality Control & Analytics

To ensure the integrity of the intermediate before library synthesis, verify against these parameters:

TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area)C18 Column, ACN/H2O + 0.1% TFA
1H NMR Consistent structureDMSO-d6.[7] Look for Pyrimidine protons (d, t ~8.8, 7.4 ppm) and Methyl singlet (~2.3 ppm).
LC-MS [M+H]+ matches Calc. MWESI+ Mode
Appearance Light Yellow/Off-white SolidVisual Inspection
Troubleshooting
  • Low Yield in Suzuki: Often due to oxygen. Ensure rigorous degassing. If conversion is low, switch to Pd(PPh₃)₄ or increase temp to 100°C.

  • Incomplete Reduction: If the nitro group is stubborn, add a drop of conc. HCl to the Fe/EtOH mixture to activate the iron surface.

References

  • Suzuki-Miyaura Coupling Optimization for Heterocycles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995.
    • URL:[Link]

  • Kinase Inhibitor Design (Type II)

    • Title: "Imatinib: A Breakthrough of Targeted Therapy in Cancer"
    • Source: Chemotherapy Research and Practice, 2012.
    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: "Selective reduction of nitro compounds to amines"
    • Source: Organic Syntheses, Coll. Vol. 5.
    • URL:[Link]

  • Biaryl Scaffolds in Drug Discovery

    • Title: "Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
    • Source: Elsevier Science Direct (Book Overview).
    • URL:[Link]

Sources

Application Note: Solvent Selection Strategies for 2-Arylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Suzuki-Miyaura Coupling & Green Chemistry Optimization

Abstract

The 2-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of ubiquitous kinase inhibitors (e.g., Imatinib, Dasatinib) and antifungal agents. While the Suzuki-Miyaura cross-coupling is the primary method for constructing this C-C bond, solvent selection is often relegated to "standard conditions" (Dioxane/Water or DMF), leading to poor scalability, difficult workups, and environmental non-compliance.

This guide moves beyond traditional dogma, analyzing the mechanistic impact of solvent selection on reaction rates, catalyst stability, and impurity profiles. We present validated protocols for Green Manufacturing using 2-MeTHF and aqueous micellar catalysis (TPGS-750-M), offering a roadmap to replace hazardous dipolar aprotic solvents without compromising yield.

Part 1: The Mechanistic Basis of Solvent Selection

In 2-arylpyrimidine synthesis, the solvent is not merely a medium; it is an active participant in the catalytic cycle, particularly during the Transmetallation step.

The Polarity-Solubility Paradox

2-Arylpyrimidines are often poorly soluble in non-polar media due to


-stacking, yet highly polar solvents (DMF, DMSO) can coordinate to Palladium species (

), stabilizing off-cycle resting states and slowing reaction kinetics.
  • The Role of Water: Water is non-negotiable in Suzuki couplings. It is required to dissolve the inorganic base (e.g.,

    
    , 
    
    
    
    ) and convert the boronic acid (
    
    
    ) into the reactive boronate species (
    
    
    ).
  • The Interface Problem: In traditional biphasic systems (e.g., Toluene/Water), the reaction occurs at the interface. If the solvent does not dissolve the pyrimidine halide effectively, the effective concentration at the interface drops, stalling the catalyst.

Solvent Class Impact on Catalysis
Solvent ClassExamplesImpact on 2-Arylpyrimidine CouplingStatus (GSK/Pfizer Guides)
Ethers THF, DioxaneStandard. Good solubility, but Dioxane is a potential carcinogen and THF forms peroxides.Red/Yellow (Hazardous)
Bio-Derived Ethers 2-MeTHF, CPMEPreferred. Higher boiling points (

), clean phase separation, low water miscibility (easy workup).
Green (Recommended)
Polar Aprotics DMF, NMPHigh Solubility. Hard to remove (high BP), potential catalyst poisoning, strictly regulated under REACH.Red (Avoid)
Aqueous Micellar Water + TPGS-750-MNanoreactor. Solubilizes reactants inside hydrophobic micelle cores; eliminates organic solvent waste.Green (Ideal)

Part 2: Validated Experimental Protocols

Protocol A: The "Green Standard" – 2-MeTHF Biphasic Coupling

Best for: Scale-up candidates requiring easy workup and substrates with moderate solubility.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from corncobs (furfural).[1] Unlike THF, it is not miscible with water, allowing for a clean phase separation without adding extraction solvents (e.g., DCM or EtOAc) during workup.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (2-3 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 2-MeTHF : Water (3:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge 2-MeTHF and Water into the reactor. Sparge with Nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids.

  • Loading: Add the pyrimidine halide, boronic acid, and base. Stir to create a suspension.

  • Catalyst Addition: Add

    
     catalyst under a positive nitrogen flow.
    
  • Reaction: Heat to

    
     (Internal Temperature). 2-MeTHF boils at 
    
    
    
    , allowing higher kinetics than THF (
    
    
    ).
  • IPC (In-Process Control): Monitor by HPLC at 2 hours. Look for "Protodeboronation" (Ar-H) byproduct.

  • Workup: Cool to RT. Stop stirring. The layers will separate rapidly (2-MeTHF is upper layer). Drain aqueous waste. Wash organic layer with Brine.

  • Isolation: Crystallize directly from 2-MeTHF by cooling or adding heptane.

Protocol B: Aqueous Micellar Catalysis (TPGS-750-M)

Best for: High-value medicinal chemistry, temperature-sensitive substrates, and "Zero-Waste" goals.

Rationale: TPGS-750-M forms nanomicelles (~50 nm) in water. The lipophilic 2-arylpyrimidine precursors migrate into the micelle core, creating a highly concentrated "nanoreactor" that allows the reaction to proceed at Room Temperature (RT) or mild heat (


).

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • 
     (1 mol%) or 
    
    
    
    /SPhos
  • 
     (3.0 equiv) or 
    
    
    
  • Solvent: 2 wt % TPGS-750-M in Water (degassed)

Step-by-Step Methodology:

  • Surfactant Prep: Dissolve TPGS-750-M in water (2g surfactant per 98g water). This solution is stable and can be stored.

  • Reaction Setup: Add substrates and catalyst to the aqueous solution.

  • Agitation: Stir vigorously (>700 RPM). Critical: High shear is needed to maintain micelle collision rates.

  • Conditions: Stir at RT (

    
    ) for 4-12 hours.
    
  • Extraction: Add a minimum amount of EtOAc or MTBE (e.g., 10% reaction volume) to extract the product. The surfactant remains in the water phase.

  • Recycle: The aqueous surfactant phase can often be reused for a second run.

Part 3: Decision Logic & Troubleshooting

Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent system for your specific pyrimidine substrate.

SolventSelection Fig 1: Solvent Selection Logic for 2-Arylpyrimidine Synthesis. Prioritize 2-MeTHF and Aqueous systems. Start Start: 2-Arylpyrimidine Target SolubilityCheck Substrate Solubility? Start->SolubilityCheck ScaleCheck Scale of Reaction? SolubilityCheck->ScaleCheck Moderate/High Traditional DMF or NMP (Only if absolutely necessary) SolubilityCheck->Traditional Extremely Low (Brick dust) Micellar Protocol B: Aqueous TPGS-750-M (Room Temp, Greenest) ScaleCheck->Micellar < 10 grams (MedChem) MeTHF Protocol A: 2-MeTHF/Water (High Throughput, Easy Workup) ScaleCheck->MeTHF > 100 grams (Process) CPME CPME (Cyclopentyl Methyl Ether) (Acid/Base Stable, Hydrophobic) ScaleCheck->CPME Peroxide Sensitive or Strong Base

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Protodeboronation (Ar-H formed instead of Product)Hydrolysis of Boronic Acid before coupling. Common in electron-poor aryl boronic acids.1. Reduce water ratio.2. Switch to CPME (lower water saturation).3. Use MIDA boronates (slow release).
Emulsion during Workup Surfactant formation or similar densities of organic/aqueous layers.1. Use 2-MeTHF or CPME (excellent phase separation).2. Filter through Celite pad to break interfacial tension.
Low Conversion (<50%) Catalyst poisoning by solvent (DMF) or oxidation.1. Switch to non-coordinating ether solvents (2-MeTHF).2. Increase degassing rigor.3. Switch to highly active catalyst (e.g., XPhos Pd G3).
Palladium Black Precipitate Catalyst decomposition (ligand dissociation).1. Add 10-20 mol% free ligand.2. Lower reaction temperature.3. Use TPGS-750-M (stabilizes nanoparticles).[2][3][4]

Part 4: Comparative Data (Green vs. Traditional)

The following data compares the synthesis of 4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine (a generic kinase inhibitor core).

MetricTraditional (Dioxane/Water)Green Protocol A (2-MeTHF)Green Protocol B (TPGS-750-M)
Reaction Temp



(RT)
Yield 82%89%94%
E-Factor (Waste/Product) High (>50)Medium (~15)Low (<5)
Workup Extraction with EtOAc requiredDirect phase separationExtraction required
Safety Peroxides, Carcinogen (Dioxane)Stable, Bio-basedNon-toxic, Biodegradable

References

  • Pfizer Solvent Selection Guide: Byrne, F.P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[5] Sustain. Chem. Process 4, 7 (2016). Link

  • Micellar Catalysis (Lipshutz): Lipshutz, B.H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[4][6] J. Org.[3] Chem. 2011, 76, 4379−4391. Link

  • 2-MeTHF Advantages: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[7] ChemSusChem 2012, 5, 1369. Link

  • CPME Properties: Watanabe, K. "The unique properties of CPME (Cyclopentyl Methyl Ether) as a green solvent."[1] Manufacturing Chemist, Dec 2010. Link

  • Water Role in Suzuki: Amatore, C., Jutand, A. "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Accounts of Chemical Research 2000, 33, 5, 314–321. Link

Sources

scale-up procedure for 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Methyl-3-nitrophenyl)pyrimidine , a critical pharmacophore often utilized in Type II kinase inhibitors (e.g., Bcr-Abl, JAK pathways). While laboratory-scale synthesis often relies on unoptimized Suzuki conditions, this guide focuses on process robustness , safety , and impurity control suitable for multigram to kilogram campaigns.

The protocol utilizes a Suzuki-Miyaura cross-coupling between 2-chloropyrimidine and 4-methyl-3-nitrophenylboronic acid . Key features include the selection of a robust palladium catalyst system resistant to deactivation, a biphasic solvent system for efficient inorganic removal, and a crystallization-based isolation strategy that eliminates the need for chromatographic purification.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C–C bond between the electron-deficient pyrimidine ring and the electron-rich (relative to the nitro group) phenyl ring.

Retrosynthesis Target 2-(4-Methyl-3-nitrophenyl)pyrimidine (Target) Precursor1 2-Chloropyrimidine (Electrophile) Target->Precursor1 Suzuki-Miyaura Disconnection Precursor2 4-Methyl-3-nitrophenylboronic acid (Nucleophile) Target->Precursor2

Figure 1: Retrosynthetic strategy isolating the convergent C-C bond formation.

Process Development & Optimization

Catalyst Selection: The Case for Pd(dppf)Cl₂

While Tetrakis(triphenylphosphine)palladium(0) (


) is common in academic literature, it is suboptimal for scale-up due to its air sensitivity and the formation of triphenylphosphine oxide impurities.
  • Selected Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) .

  • Rationale: This catalyst exhibits superior thermal stability and resistance to oxidation. It forms a robust bite angle with the Pd center, facilitating the reductive elimination step, which can be rate-limiting in sterically crowded biaryls [1].

Solvent & Base System
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).[1] The presence of water is critical for the solubility of the inorganic base and the activation of the boronic acid species (formation of the boronate species).

  • Base: Potassium Carbonate (

    
    ).[2][3] It provides a mild enough environment to prevent competitive hydrolysis of the chloropyrimidine while being strong enough to activate the boronic acid.
    

Detailed Scale-Up Protocol

Scale: 100 g Input (Limiting Reagent) Reaction Class: Exothermic / Air-Sensitive

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[3]Mass (g)MolesRole
2-Chloropyrimidine 114.531.0100.00.873Limiting Reagent
4-Methyl-3-nitrophenylboronic acid 180.951.1173.80.960Nucleophile
Potassium Carbonate 138.212.5301.62.18Base
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.0214.20.017Catalyst (2 mol%)
1,4-Dioxane --1000 mL-Solvent
Water (DI) --250 mL-Co-solvent
Experimental Workflow

Workflow Start Start: Reactor Setup SolventPrep 1. Charge Dioxane/Water 2. Sparge with N2 (30 min) Start->SolventPrep ReagentAdd Add Solids: 1. 2-Chloropyrimidine 2. Boronic Acid 3. K2CO3 SolventPrep->ReagentAdd CatAdd Add Catalyst: Pd(dppf)Cl2 (Under N2 flow) ReagentAdd->CatAdd Reaction Heat to 90°C Reflux ~4-6 hrs IPC: HPLC <1% SM CatAdd->Reaction Workup Cool to 25°C Filter Inorganic Salts Concentrate Organics Reaction->Workup Cryst Crystallization: Dissolve in hot EtOAc Add Heptane (Antisolvent) Workup->Cryst Isolation Filtration & Drying (Vacuum oven, 45°C) Cryst->Isolation

Figure 2: Step-by-step process flow for the scale-up synthesis.

Step-by-Step Procedure

Step 1: Inerting and Charging [3][4]

  • Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge 1,4-Dioxane (1000 mL) and Water (250 mL) .

  • CRITICAL: Sparge the solvent mixture with nitrogen for at least 30 minutes. Why: Dissolved oxygen causes rapid homocoupling of the boronic acid and deactivates the Pd(0) species.

Step 2: Reagent Addition

  • Under a positive nitrogen flow, charge 2-Chloropyrimidine (100.0 g) , 4-Methyl-3-nitrophenylboronic acid (173.8 g) , and Potassium Carbonate (301.6 g) .

  • Stir at 250 RPM for 10 minutes to ensure a homogeneous suspension.

  • Add Pd(dppf)Cl₂ (14.2 g) in a single portion. Note: The solution typically turns orange-red.

Step 3: Reaction

  • Heat the reaction mixture to 90°C (internal temperature).

  • Maintain agitation.[3] The reaction is biphasic; vigorous stirring is required to ensure mass transfer between the aqueous base and organic phases.

  • IPC (In-Process Control): After 4 hours, sample 50 µL of the reaction mixture, dilute in MeCN, and analyze by HPLC.

    • Specification: < 1.0% area 2-Chloropyrimidine remaining.

    • If incomplete: Add 0.1 equiv of boronic acid and continue heating for 2 hours.

Step 4: Workup & Scavenging

  • Cool the mixture to 20-25°C .

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the cake with EtOAc (200 mL).

  • Partition the filtrate. Separate the organic layer.[1][3][5]

  • Wash the organic layer with 5% L-Cysteine solution (aq) or use a solid metal scavenger (e.g., SiliaMetS® Thiol) if Pd limits are strict (<10 ppm) [2].

  • Wash with Brine (500 mL), dry over

    
    , and concentrate under reduced pressure to a crude solid.
    

Step 5: Crystallization (Purification)

  • Dissolve the crude solid in minimal Ethyl Acetate at reflux (~600 mL).

  • Slowly add n-Heptane (antisolvent) until persistent cloudiness is observed (~300-400 mL).

  • Allow the solution to cool slowly to room temperature with gentle stirring (50 RPM).

  • Cool further to 0-5°C for 2 hours.

  • Filter the yellow crystalline solid.

  • Dry in a vacuum oven at 45°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTargetRisk of DeviationCorrection
Inert Atmosphere < 100 ppm

Catalyst death; Homocoupling of boronic acid.Ensure rigorous sparging; keep

blanket positive pressure.
Temperature 90°C ± 5°C< 80°C: Slow reaction. > 100°C: Solvent boil-off/decomposition.Use jacketed heating; monitor internal probe.
Stirring Speed > 250 RPMPoor biphasic mixing leads to stalled reaction.Increase RPM; use pitched-blade impeller.
Stoichiometry 1.1 eq BoronicBoronic acid can deborylate.If conversion stalls, add 0.1 eq extra boronic acid.

Safety & Hazards (E-E-A-T)

  • Nitro Compounds: 4-Methyl-3-nitrophenylboronic acid and the product contain a nitro group. While generally stable, nitroaromatics can be energetic.

    • Action: Perform a DSC (Differential Scanning Calorimetry) test on the final product before drying large batches (>1 kg). Avoid heating dry solids above 100°C.

  • Palladium Sensitization: Palladium compounds are potent sensitizers.

    • Action: Handle all catalysts in a fume hood; use double gloving.

  • 2-Chloropyrimidine: Corrosive and potential sensitizer. Avoid skin contact.[4][6][7][8]

Analytical Methods

HPLC Method for IPC and Release:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Retention Times (Approx):

    • 2-Chloropyrimidine: ~2.5 min

    • Boronic Acid: ~4.0 min

    • Product: ~7.2 min

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • BenchChem Technical Support.[1][3][5] (2025).[1][3][7][9] Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine. Link

  • Sigma-Aldrich. (2026).[4] Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Methyl-3-nitrophenyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the Suzuki-Miyaura cross-coupling of 2-chloropyrimidine and 4-methyl-3-nitrophenylboronic acid. Here, we move beyond basic protocols to address the thermodynamic and kinetic realities of your reaction, providing self-validating workflows to ensure reproducible success.

Mechanistic Bottlenecks & Logical Relationships

To troubleshoot effectively, we must first understand the specific vulnerabilities of this coupling. The synthesis relies on a palladium-catalyzed cycle but is uniquely challenged by the strong C-Cl bond of the pyrimidine and the electron-withdrawing nature of the nitro group on the boronic acid.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII_Cl Ar1-Pd(II)(L_n)-Cl Ar1 = 2-Pyrimidine OxAdd->PdII_Cl + 2-Chloropyrimidine BaseEx Base Exchange PdII_Cl->BaseEx + Base (OH-/CO3--) PdII_OH Ar1-Pd(II)(L_n)-OH BaseEx->PdII_OH - Cl- TransMet Transmetalation (Slowed by NO2 group) PdII_OH->TransMet PdII_Ar2 Ar1-Pd(II)(L_n)-Ar2 Ar2 = 4-Me-3-NO2-Ph TransMet->PdII_Ar2 + Ar2-B(OH)2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(4-Methyl-3-nitrophenyl)pyrimidine Target Product RedElim->Product Product Release

Caption: Catalytic cycle of Suzuki coupling highlighting the rate-limiting C-Cl oxidative addition.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30% conversion, and I recover mostly unreacted 2-chloropyrimidine. Why is oxidative addition failing? A1: The C-Cl bond in 2-chloropyrimidine has a high bond dissociation energy, making the initial oxidative addition step kinetically sluggish[1]. If this step is too slow, the active Pd(0) catalyst can aggregate into inactive palladium black. Causality & Solution: Standard catalysts like Pd(PPh₃)₄ often struggle with heteroaryl chlorides[2]. To accelerate oxidative addition, switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) paired with Pd₂(dba)₃, or use Pd(dppf)Cl₂[3]. These ligands increase electron density on the palladium center, facilitating insertion into the resistant C-Cl bond.

Q2: I am observing significant formation of 2-hydroxypyrimidine instead of my product. How do I prevent hydrolysis? A2: 2-Chloropyrimidine is highly electrophilic at the C2 position. Under the basic, aqueous conditions typical of Suzuki couplings (e.g., prolonged heating with aqueous Na₂CO₃), it undergoes rapid nucleophilic aromatic substitution (SNAr) by hydroxide ions, forming unreactive 2-hydroxypyrimidine. Causality & Solution: To suppress hydrolysis, you must minimize the reaction time and control the nucleophilicity of the base. Transitioning from conventional heating to microwave irradiation (100 °C for 15 minutes) drastically reduces the time available for SNAr side reactions[4]. Additionally, using a less nucleophilic base like K₃PO₄ or K₂CO₃ in a carefully optimized 1,4-Dioxane/H₂O (2:1) mixture provides enough water to activate the boronic acid without driving hydrolysis[5].

Q3: The 4-methyl-3-nitrophenylboronic acid degrades during the reaction. What causes this, and how can I stabilize it? A3: The nitro group is strongly electron-withdrawing. This not only slows down the transmetalation step by decreasing the nucleophilicity of the aryl group, but it also makes the boronic acid highly susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond to form 1-methyl-2-nitrobenzene)[2]. Causality & Solution: Protodeboronation is exacerbated by high temperatures and strong bases. To counteract this, utilize rapid microwave heating to outpace the degradation kinetics[4]. Adding the aryl halide in a slight excess (1.1 to 1.2 equivalents) can also help drive the reaction forward before the boronic acid decomposes[2]. Alternatively, switching to the more stable pinacol ester (BPin) derivative of the boronic acid can prevent premature cleavage.

Quantitative Data: Reaction Component Optimization

Systematic screening is critical for heteroaryl chloride couplings. The table below summarizes the causality and expected yields based on literature optimization for 2-chloropyrimidine derivatives[2][4][6].

Catalyst SystemSolvent SystemTemp / TimeYield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)THF / H₂O60 °C / 24 h< 40%Sluggish oxidative addition; high rate of hydrolysis.
Pd₂(dba)₃ (No ligand)1,4-Dioxane / H₂O100 °C / 15 min< 5%Inefficient without a suitable electron-rich ligand.
Pd(PPh₃)₄ (0.5 mol%)1,4-Dioxane / H₂O (2:1)100 °C / 15 min (MW)71 - 81%Microwave heating outpaces protodeboronation/hydrolysis.
Pd₂(dba)₃ + XPhosToluene / H₂O100 °C / 2 h> 85%Bulky ligand accelerates C-Cl insertion and reductive elimination.

Validated Experimental Protocol: Microwave-Assisted Synthesis

This self-validating protocol utilizes microwave irradiation to maximize yield while suppressing the side reactions discussed above[4][5].

Workflow Step1 1. Reagent Preparation Weigh 2-chloropyrimidine, boronic acid, K2CO3, and Pd(PPh3)4 Step2 2. Solvent Addition Add 1,4-Dioxane/H2O (2:1 ratio) Step1->Step2 Step3 3. Degassing Sparge with Argon for 15 mins to prevent Pd(0) oxidation Step2->Step3 Step4 4. Microwave Irradiation Heat at 100°C for 15 mins (Minimizes protodeboronation) Step3->Step4 Step5 5. Workup & Purification Extract with EtOAc, dry, and purify via flash chromatography Step4->Step5

Caption: Experimental workflow for microwave-assisted Suzuki coupling of 2-chloropyrimidine.

Step-by-Step Methodology:

  • Reagent Preparation: To a microwave-safe vial, add 2-chloropyrimidine (1.0 equiv, 1.0 mmol), 4-methyl-3-nitrophenylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol). Self-Validation: Ensure the boronic acid is freshly titrated or verified via NMR, as degraded starting material guarantees low yield.

  • Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%) to the vial. Note: If previous runs showed palladium black formation, substitute with Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Solvent Addition & Degassing: Add 6 mL of a 1,4-Dioxane/H₂O (2:1 v/v) mixture. Seal the vial with a septum and sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) active species; thorough degassing is non-negotiable for reproducibility[3].

  • Microwave Irradiation: Transfer the sealed vial to a microwave reactor. Irradiate at 100 °C for exactly 15 minutes[5]. Causality: This specific time-temperature profile provides the activation energy needed for C-Cl insertion while being brief enough to prevent boronic acid protodeboronation[4].

  • Reaction Monitoring: Carefully vent the vial and sample the organic layer. Analyze via LC-MS or TLC (Hexanes:EtOAc). Self-Validation: You should observe the disappearance of the 2-chloropyrimidine mass/spot. If unreacted chloride remains, catalyst deactivation occurred (check degassing technique).

  • Work-up & Purification: Dilute the mixture with Ethyl Acetate (15 mL) and wash with distilled water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 2-(4-Methyl-3-nitrophenyl)pyrimidine.

References

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines | Benchchem | 2

  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives | Benchchem | 3

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar | 4

  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines | Benchchem | 5

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI | 6

  • Suzuki-Miyaura Coupling | Chemistry LibreTexts |1

Sources

Technical Support Center: 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Methyl-3-nitrophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during experimental work. As Senior Application Scientists, we have structured this resource to provide not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Molecule

Q1: What are the key structural features of 2-(4-Methyl-3-nitrophenyl)pyrimidine that influence its solubility?

A1: The solubility behavior of this compound is a direct consequence of its hybrid structure. The molecule's characteristics are dominated by a competition between polar and nonpolar elements:

  • Pyrimidine Ring: This six-membered heterocyclic ring contains two nitrogen atoms, making it π-deficient. [1][2]This feature enhances its interaction with polar aprotic solvents. The nitrogen atoms are weak bases and can act as hydrogen bond acceptors.

  • Nitrophenyl Group: The phenyl ring itself is hydrophobic. The attached nitro group (–NO₂) is strongly electron-withdrawing and highly polar, yet it is not a hydrogen bond donor. This combination often increases polarity but paradoxically reduces solubility in water.

  • Methyl Group (–CH₃): This is a small, nonpolar group that contributes to the molecule's overall lipophilicity (hydrophobicity).

  • Crystal Lattice Energy: The planar nature of the aromatic rings facilitates strong π-π stacking in the solid state. This results in high crystal lattice energy, meaning significant energy is required to break apart the crystal structure and allow solvent molecules to surround the individual molecules. [3] Q2: What is the expected general solubility profile of this compound?

A2: Based on its structural features and analysis of similar compounds, 2-(4-Methyl-3-nitrophenyl)pyrimidine is predicted to be a poorly water-soluble drug (PWSD) candidate. [4][5]Nearly 90% of molecules in the drug discovery pipeline fall into this category. [5][6]A qualitative solubility profile is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS, SalineVery Low / InsolubleHigh lipophilicity and strong crystal lattice energy prevent effective hydration. Predicted water solubility for structurally similar compounds is in the low µg/mL range. [7]
Polar Protic Methanol, EthanolLow to ModerateCapable of hydrogen bonding, but the molecule's hydrophobicity limits extensive dissolution. Solubility is expected to increase significantly with heating. [8][9]
Polar Aprotic DMSO, DMF, THF, AcetonitrileGood to HighThese solvents effectively disrupt the crystal lattice and solvate the aromatic rings without needing to donate hydrogen bonds. DMF is often superior to methanol for pyrimidine derivatives. [9]
Nonpolar Hexane, TolueneVery Low / InsolubleThe molecule's polar nitro and pyrimidine groups prevent dissolution in highly nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to GoodOffers a balance of polarity suitable for dissolving the compound, making it useful for extractions and chromatography. [3]

Note: This table provides estimated data. Experimental verification is crucial.

Part 2: Troubleshooting & Practical Advice

Q3: I need to prepare a 10 mM stock solution for my cell-based assay, but the compound won't dissolve in my aqueous buffer. What should I do?

A3: This is a classic challenge with poorly soluble compounds. Direct dissolution in aqueous media is rarely feasible. The standard industry practice is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your final assay buffer.

  • Choose the Right Solvent: Start by dissolving your compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 50-100 mM).

  • Perform Serial Dilution: Serially dilute this stock solution into your aqueous buffer to achieve the final desired concentration.

  • Mind the Final Solvent Concentration: Critically, ensure the final concentration of the organic solvent (DMSO) in your assay is low, typically ≤0.5%, as higher concentrations can be toxic to cells or interfere with assay results.

  • Check for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, your final concentration is above the kinetic solubility limit in that medium.

This entire workflow is designed to bypass the compound's low equilibrium solubility by creating a transient, supersaturated (but clear) solution for the duration of your experiment.

Q4: My compound precipitates when I add it to my reaction mixture or during workup. How can I prevent this?

A4: Precipitation during a reaction or workup indicates that the solvent system cannot maintain the compound in solution.

  • For Reactions: If the compound is a reactant, consider using a co-solvent system. For instance, if your reaction is primarily in an aqueous medium, adding a water-miscible organic solvent like 1,4-dioxane, THF, or ethanol can increase the solubility of the nitroaromatic compound. [3][10]Heating the reaction mixture, if the chemistry allows, is also a highly effective method. [10]* For Workups: During an extractive workup, ensure you are using a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate, where the compound has high solubility. [3]If precipitation occurs upon adding an anti-solvent (e.g., adding hexanes to an ethyl acetate solution for crystallization), you may need to use a larger volume of the initial solvent or perform the addition more slowly at a controlled temperature.

Q5: Are there more advanced techniques if a simple co-solvent isn't sufficient for my aqueous formulation?

A5: Yes. When simple co-solvents fail or are not appropriate for the application (e.g., in vivo studies), several formulation strategies can be employed. These methods aim to increase the apparent solubility and dissolution rate. [11]* pH Adjustment: For compounds with ionizable groups, altering the pH can dramatically increase solubility. [12]The pyrimidine ring is weakly basic; in a sufficiently acidic solution (low pH), the nitrogen atoms can become protonated, forming a more soluble salt. [12]A preliminary test to assess pH-dependent solubility is highly recommended.

  • Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble "guest" molecule within their hydrophobic core, while their hydrophilic exterior interacts with water. [12]Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is commonly used to form these inclusion complexes and significantly enhance aqueous solubility. [12]* Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area of the solid compound, which can improve the dissolution rate according to the Noyes-Whitney equation. [4][13]This is more common in later-stage drug development.

Experimental Protocols & Workflows

Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues.

G start Compound Fails to Dissolve is_stock Is this for a stock solution? start->is_stock is_aqueous Is the final medium aqueous? is_stock->is_aqueous No use_dmso Use 100% DMSO or DMF (See Protocol 1) is_stock->use_dmso Yes use_cosolvent Use a Co-Solvent System (See Protocol 3) is_aqueous->use_cosolvent Yes advanced_methods Consider Advanced Methods: - pH Adjustment - Cyclodextrins - Different Solvent System is_aqueous->advanced_methods No / Reaction check_precip Precipitation upon dilution? use_dmso->check_precip use_cosolvent->check_precip success Solution is Clear: Proceed with Experiment check_precip->success No check_precip->advanced_methods Yes

Caption: A decision tree for troubleshooting solubility problems.

Protocol 1: Preparing a High-Concentration Stock Solution

Objective: To prepare a concentrated stock solution of 2-(4-Methyl-3-nitrophenyl)pyrimidine in an organic solvent for subsequent dilution into experimental media.

Materials:

  • 2-(4-Methyl-3-nitrophenyl)pyrimidine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Analytical balance

  • Appropriate glass vial

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the solid compound into a clean, dry vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial to achieve the target concentration (e.g., 50 mM).

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If dissolution is slow, gently warm the vial to 30-40°C in a water bath and continue vortexing. Most compounds of this class will dissolve readily in DMSO at room temperature.

  • Visual Inspection: Ensure the final solution is completely clear, with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption by the hygroscopic DMSO.

Protocol 2: Enhancing Aqueous Solubility with a Co-Solvent

Objective: To prepare a solution in a primarily aqueous buffer using a co-solvent system. This is common for enzymatic assays or buffer-based reactions.

G cluster_0 Preparation Steps cluster_1 Key Considerations start 1. Prepare Concentrated Stock in Organic Solvent (e.g., 50mM in DMSO) add_to_buffer 2. Pipette small volume of stock into the final aqueous buffer start->add_to_buffer vortex 3. Vortex Immediately & Thoroughly add_to_buffer->vortex observe 4. Visually Inspect for Clarity vortex->observe c1 Final co-solvent concentration should be low and consistent across all samples (e.g., <1%) c2 Prepare fresh daily. Aqueous dilutions of poorly soluble compounds are often not stable.

Caption: Workflow for the co-solvent dilution method.

Procedure:

  • Prepare a concentrated stock solution in DMSO as described in Protocol 1.

  • Calculate the volume of stock solution needed to achieve your final concentration in the total volume of the aqueous buffer. Ensure this calculation keeps the final DMSO percentage within your acceptable limit (e.g., <0.5%).

  • Add the aqueous buffer to your experimental tube/plate.

  • While vortexing or stirring the buffer, add the small volume of the DMSO stock solution. This rapid mixing is crucial to prevent the compound from precipitating locally before it can be dispersed.

  • Confirm the final solution is clear.

Safety & Handling

  • Hazard Profile: While specific data for this exact molecule is not available, structurally related aromatic nitro compounds and pyrimidines should be handled with care. Compounds like 4-methyl-2-pyridylamine are listed as toxic if swallowed, in contact with skin, or if inhaled. [14]* Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. [15]Avoid contact with skin and eyes. [16]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [15]

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 05(06), 199-204. [Link]

  • Aromatic Nitro Compounds. (n.d.). Missouri S&T. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026). Crystal Pharmatech. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. [Link]

  • Pyrimidine. (n.d.). Wikipedia. [Link]

  • 4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine Properties. (2025). U.S. Environmental Protection Agency. [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). Farmacia. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). SciSpace. [Link]

Sources

purification of nitrophenyl pyrimidines by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Nitrophenyl Pyrimidines

Topic: Purification of Nitrophenyl Pyrimidines by Column Chromatography Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Content Type: Troubleshooting Guide & FAQ

Core Directive & Introduction

The Challenge: Nitrophenyl pyrimidines represent a "perfect storm" for purification: they possess the poor solubility characteristic of planar, crystalline nitro-aromatics and the troublesome basicity of the pyrimidine nitrogen. This duality often leads to compounds that are insoluble in non-polar mobile phases yet streak aggressively on silica gel due to hydrogen bonding with acidic silanols.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this scaffold.

Troubleshooting & FAQs

Category 1: Solubility & Sample Loading

Q: My crude nitrophenyl pyrimidine is a "brick dust" solid. It won't dissolve in Hexane/Ethyl Acetate, but when I dissolve it in DCM/MeOH for liquid loading, the separation is ruined. What should I do?

A: Stop liquid loading with strong solvents. Switch to Dry Loading immediately.

  • The Mechanism: Nitrophenyl pyrimidines often have high lattice energy (low solubility). Dissolving them in a "strong" solvent like DCM or MeOH and injecting this onto a silica column creates a "solvent wash" effect. The strong solvent carries the compound down the column faster than the mobile phase would, causing band broadening and co-elution.

  • The Fix (Dry Loading Protocol):

    • Dissolve your crude material in the minimum amount of a strong solvent (DCM, acetone, or THF) in a round-bottom flask.

    • Add Celite 545 or Silica Gel (ratio: 1g crude to 2-3g solid support). Expert Note: Celite is preferred for nitrophenyl derivatives as it is less acidic than silica, reducing irreversible adsorption.

    • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

    • Load this powder as a top layer on your pre-packed column or into a solid load cartridge.

Q: I am losing >20% of my mass on the column. Is the product decomposing?

A: It is likely irreversible adsorption, not decomposition.

  • The Cause: The basic pyrimidine nitrogens can form strong hydrogen bonds or salt bridges with the acidic protons of the silica silanols (

    
    ). The nitro group enhances the dipole, increasing retention.
    
  • The Fix:

    • Deactivate the Silica: Pre-flush your column with mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites.

    • Switch to Reverse Phase (C18): If the compound is very polar, silica is the wrong tool. Use a C18 column with a Water/Acetonitrile gradient (with 0.1% Formic Acid or Ammonium Formate).

Category 2: Resolution & Peak Shape

Q: My product elutes as a long, tailing streak rather than a tight band. How do I sharpen the peak?

A: You are fighting "Silanol Effect." You need a competing base.

  • The Science: The lone pair on the pyrimidine nitrogen interacts with surface silanols. This interaction kinetics is slow, causing the "tail."

  • The Protocol:

    • Add a Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., 99:1 DCM:MeOH + 1% TEA).

    • Caution: If you use TEA, you must rotovap your fractions thoroughly or perform a dilute acid wash (if your product is acid-stable) to remove the smelly amine.

Q: I cannot separate the regioisomers (e.g., o-nitrophenyl vs. p-nitrophenyl pyrimidine). They co-elute on TLC.

A: Change the Selectivity Mechanism (Selectivity


 over Efficiency 

).
  • Tactic 1: Solvent Swap: If you are using Hexane/EtOAc, switch to DCM/MeOH or Toluene/Acetone . Nitrophenyl groups interact differently with chlorinated solvents (dipole-dipole) vs. aromatic solvents (

    
    -
    
    
    
    stacking).
  • Tactic 2: Shallow Gradient: Instead of a standard 0-50% gradient, run a focused gradient. If the product elutes at 30% EtOAc, run a gradient from 20% to 35% over 20 column volumes .

  • Tactic 3: The "Sandwich" Injection: If liquid loading is unavoidable, sandwich the sample between two layers of sand to prevent channeling.

Decision Logic & Visualization

Workflow: Method Selection for Nitrophenyl Pyrimidines

PurificationLogic Start Crude Nitrophenyl Pyrimidine SolubilityCheck Soluble in Hex/EtOAc? Start->SolubilityCheck LiquidLoad Liquid Load (Hex/EtOAc) SolubilityCheck->LiquidLoad Yes PolarSolubility Soluble in DCM? SolubilityCheck->PolarSolubility No TailingCheck Does it Streak on TLC? LiquidLoad->TailingCheck DryLoad Dry Load (Celite/Silica) PolarSolubility->DryLoad Yes ReversePhase Reverse Phase (C18) Water/ACN + 0.1% Formic Acid PolarSolubility->ReversePhase No (Very Polar) DryLoad->TailingCheck AddModifier Add 1% TEA or NH4OH to Mobile Phase TailingCheck->AddModifier Yes (Basic/Polar) StandardRun Standard Flash Run TailingCheck->StandardRun No

Caption: Decision tree for selecting loading techniques and stationary phases based on solubility and polarity.

Comparative Data: Mobile Phase Systems

SystemComponentsApplicationPro/Con for Nitrophenyl Pyrimidines
Standard Normal Phase Hexane / Ethyl AcetateGeneral purificationCon: Poor solubility; often requires large volumes.
Polar Normal Phase DCM / Methanol (0-10%)Polar compoundsPro: Good solubility. Con: Silica dissolution at high MeOH; risk of "washing" product if liquid loaded.
Buffered Normal Phase DCM / MeOH / 1% TEABasic heterocyclesPro: Eliminates tailing. Con: TEA must be removed post-column.
Reverse Phase (C18) Water / Acetonitrile (+0.1% FA)Very polar / IonizablePro: Excellent peak shape; no solubility issues (dissolve in DMSO). Con: Water removal is tedious.

Detailed Protocol: The "Buffered Dry Load"

This protocol is the "Gold Standard" for purifying 500mg - 5g of nitrophenyl pyrimidine.

Materials:

  • Crude Product[1][2][3][4][5][6][7]

  • Celite 545 (Filter Aid)

  • Triethylamine (TEA)[8][9]

  • Dichloromethane (DCM)[2]

  • Flash Column (Silica)[5][10][11]

Step-by-Step:

  • Neutralize the Column: Flush the silica cartridge with 3 Column Volumes (CV) of Hexane containing 1% TEA . This "caps" the most active silanols before the product even touches them.

  • Prepare Dry Load: Dissolve crude mixture in minimal DCM. Add Celite (2:1 ratio by weight to crude). Rotovap to dryness.[4] The result should be a fluffy powder, not a sticky gum.

  • Pack & Run:

    • Add the dry powder to the loading chamber.[3][7]

    • Mobile Phase A: Hexane (or Heptane).[7]

    • Mobile Phase B: Ethyl Acetate (containing 1% TEA). Note: Only add TEA to the organic modifier if running a gradient, or to both if isocratic.

  • Gradient: Start with 0% B for 2 CVs (to settle the bed), then ramp 0-50% B over 15 CVs. The nitrophenyl pyrimidine typically elutes as a sharp, yellow band.

References

  • BenchChem. (2025).[3][6][7] Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Biotage. (2018). Successful Flash Chromatography: Loading Capacity and Stationary Phase Selection. Retrieved from

  • Sorbent Technologies. (2024). Flash Column Loading: Wet vs. Dry Loading. Retrieved from

  • Chemistry LibreTexts. (2025). Running a Flash Column: Packing and Elution. Retrieved from

Sources

Technical Support Center: Recrystallization of 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-PYR-04M3N Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Solubility Profile

User Query: "What are the optimal solvent systems for recrystallizing 2-(4-Methyl-3-nitrophenyl)pyrimidine, and how do I troubleshoot common purification failures?"

Technical Context: The target molecule, 2-(4-Methyl-3-nitrophenyl)pyrimidine , is a bi-aryl system characterized by a "push-pull" electronic structure. The electron-deficient pyrimidine ring and the strongly electron-withdrawing nitro group create significant polarity, while the methyl-phenyl moiety provides a lipophilic anchor.

This duality dictates its solubility profile:

  • High Solubility: DCM, DMF, DMSO (Avoid for recrystallization due to high boiling points or poor recovery).

  • Moderate Solubility (Ideal for Recrystallization): Hot Ethanol, Methanol, Ethyl Acetate.

  • Low Solubility (Anti-solvents): Hexanes, Heptane, Water (cold).

Solvent Selection Matrix

The following decision matrix outlines the logical flow for selecting the correct solvent system based on your crude material's behavior.

SolventSelection Start Crude Material Analysis SolubilityCheck Solubility in Hot EtOH? Start->SolubilityCheck ProtocolC Protocol C: Hot Filtration (Remove Inorganics) Start->ProtocolC Contains Pd/Salts YesEtOH Soluble SolubilityCheck->YesEtOH Dissolves at 70°C NoEtOH Insoluble/Oiling SolubilityCheck->NoEtOH Insoluble or Oils Out ProtocolA Protocol A: Single Solvent (EtOH) YesEtOH->ProtocolA ProtocolB Protocol B: Binary System (EtOAc/Heptane) NoEtOH->ProtocolB Try lower polarity

Figure 1: Decision matrix for solvent selection based on initial solubility testing.

Standard Operating Protocols (SOPs)

Protocol A: The "Green" Route (Ethanol)

Best for: Removal of polar impurities and starting materials.

Mechanism: Nitro-aryl pyrimidines typically exhibit a steep solubility curve in short-chain alcohols. They dissolve readily at reflux (78°C) but crystallize efficiently upon cooling due to the disruption of solute-solvent interactions at lower temperatures.

  • Dissolution: Suspend crude solid in Ethanol (99%) (5 mL per gram).

  • Reflux: Heat to reflux.[1][2] If solid remains, add EtOH in 1 mL increments until dissolved.

    • Critical Check: If the solution is dark/black, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature (RT) slowly (over 1-2 hours) to avoid oiling out.

  • Finishing: Cool to 0-4°C in an ice bath for 30 minutes.

  • Collection: Filter via vacuum. Wash cake with cold EtOH.

Protocol B: The "Tunable" Route (Ethyl Acetate / Heptane)

Best for: Oily crudes or when the compound is too soluble in alcohols.

Mechanism: This binary system uses Ethyl Acetate (EtOAc) to dissolve the compound and Heptane to lower the solubility limit gradually, forcing the lattice to form in a controlled manner.

  • Dissolution: Dissolve crude in minimal EtOAc at 60°C.

  • Anti-Solvent Addition: Add Heptane dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.

  • Nucleation: Remove from heat. If no crystals form at 40°C, scratch the glass or add a seed crystal.

  • Collection: Cool to RT, then 0°C. Filter and wash with 1:3 EtOAc:Heptane.

Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Report: "As the solution cooled, droplets of yellow oil formed at the bottom instead of crystals."

Root Cause: The compound separated from the solution as a liquid phase before it could crystallize. This occurs when the Melting Point (MP) of the oiled phase < Temperature of the solution at the saturation point. It is common with nitro compounds due to their high polarity and tendency to supercool.

Corrective Action Plan:

  • Re-heat: Bring the mixture back to a clear solution.

  • Add More Solvent: Dilute the solution by 10-15%. This lowers the saturation temperature, hopefully below the MP of the solid.

  • Seed It: Add a seed crystal of the pure product at a temperature just below the boiling point.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the heat loss.

OilingOut Oil Problem: Oiling Out Check Is solution saturated? Oil->Check Action1 Re-heat to Reflux Check->Action1 Action2 Add 10% more solvent Action1->Action2 Action3 Add Seed Crystal at 60°C Action2->Action3 Result Crystallization Action3->Result

Figure 2: Workflow to recover from oiling out.

Issue 2: Low Yield

User Report: "I recovered only 40% of my material."

Analysis:

  • Cause A: Too much solvent was used (Thermodynamic loss).

  • Cause B: The mother liquor still holds product.

Fix:

  • Concentrate the mother liquor (filtrate) to half its volume on a rotavap and repeat the cooling process to obtain a "second crop."

  • Note: The second crop is usually less pure than the first.

Issue 3: Palladium Contamination

User Report: "The crystals are grey/brown instead of pale yellow."

Context: If this molecule was synthesized via Suzuki coupling (common for aryl-pyrimidines), residual Palladium (Pd) is likely trapped in the crystal lattice.

Fix:

  • Use Protocol A but add a metal scavenger (e.g., SiliaMetS® Thiol) or activated charcoal during the hot dissolution step.

  • Ensure hot filtration is done through a tight pad of Celite to trap colloidal Pd.

Technical Data Summary

PropertyValue / DescriptionRelevance
Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Predicted MP >130°C (Solid)High MP supports recrystallization.[3]
H-Bond Acceptors 5 (N, O)Good interaction with protic solvents (EtOH).
LogP ~2.5 - 3.0Moderate lipophilicity; insoluble in water.
Preferred Solvent Ethanol or EtOAc/Heptane Best balance of yield and purity.

References

  • BenchChem Technical Support. Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. (General principles for nitro-aryl purification).

  • Google Patents. CN104341387A: Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). (Describes EtOAc/Hexane recrystallization for structurally similar nitro-aryl pyrimidines).

  • Journal of Medicinal Chemistry. Synthesis and purification of 2,4-Diamino-5-nitro-6-arylaminopyrimidines. (Validation of ethanol as a standard solvent for nitro-pyrimidines).

  • EPA CompTox Dashboard. 4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine Properties. (Physicochemical data for analog structures). [4]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling for Sterically Hindered Arylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of the Suzuki-Miyaura cross-coupling reaction for sterically hindered arylpyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often finicky transformation. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable, field-proven solutions to elevate your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a sterically hindered arylpyrimidine is resulting in low to no yield. What are the primary contributing factors?

A1: Low or nonexistent yields in these demanding coupling reactions typically originate from a combination of factors related to the inherent challenges of the substrates and suboptimal reaction conditions. The primary culprits include:

  • Inefficient Oxidative Addition: The initial and often rate-limiting step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) complex, can be significantly hindered. This is particularly true for sterically demanding and electron-rich arylpyrimidines.[1]

  • Difficult Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, can be impeded by the steric bulk on both the arylpyrimidine and the coupling partner.[1]

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation through various pathways. The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2] Additionally, impurities in reagents or solvents can poison the catalyst. The formation of inactive palladium black is a common visual indicator of catalyst decomposition.[3][4]

  • Suboptimal Reaction Conditions: The interplay between the base, solvent, and temperature is critical and requires careful optimization for these challenging substrates.[1]

  • Poor Reagent Quality: The stability of the boronic acid or its ester derivative is paramount. Degradation of the boronic acid, often through protodeboronation, is a frequent cause of low yields.[1][5][6] The purity of the solvent and base is also crucial.[3]

Q2: Which position on a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, is more reactive in a Suzuki coupling?

A2: For di-substituted pyrimidines like 2,4-dichloropyrimidine, the C4 position is generally more reactive and will preferentially undergo oxidative addition with the palladium catalyst over the C2 position.[2] This regioselectivity provides an opportunity for the sequential functionalization of the pyrimidine ring, allowing for the synthesis of differentially substituted pyrimidines.

Q3: What are the main side reactions I should be aware of, and how can I minimize them?

A3: The most prevalent side reactions in the Suzuki coupling of arylpyrimidines are protodeboronation and homo-coupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.[6] This reaction is often promoted by high temperatures and the choice of base.[2][7] To mitigate this, it is advisable to use fresh, high-purity boronic acids and to carefully optimize the reaction conditions.[2]

  • Homo-coupling: This side reaction involves the coupling of two molecules of the boronic acid. The presence of oxygen can facilitate this process.[3][5] Thoroughly degassing the reaction mixture and using a direct Pd(0) source, such as Pd(PPh₃)₄, can help to reduce homo-coupling.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving common experimental challenges.

Problem: The reaction is sluggish or fails to proceed to completion.

Q: I'm observing minimal to no product formation. How can I systematically troubleshoot my reaction components?

A: A methodical screening of reaction parameters is the most effective strategy. The choice of catalyst, ligand, solvent, and base are all interconnected and critical for success, especially when dealing with less reactive aryl chlorides.[2]

Data Presentation: Optimizing Reaction Components

The following tables provide a comparative overview of how different reaction components can impact the yield in the Suzuki coupling of sterically hindered arylpyrimidines.

Table 1: Catalyst and Ligand Screening

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71A common and often effective starting point for many Suzuki couplings.[8]
Pd₂(dba)₃-<5Often inefficient without an appropriate supporting ligand.[9]
Pd(OAc)₂SPhosHighBuchwald-type ligands like SPhos are known to be highly effective for hindered substrates.[10]
Pd(OAc)₂XPhosHighAnother powerful Buchwald ligand for challenging couplings.[11]
Pd(OAc)₂AntPhosHighThis ligand has shown excellent reactivity for sterically demanding couplings.[12]

Table 2: Base and Solvent System Selection

| Base | Solvent System | Temperature (°C) | Yield (%) | Notes | Source | | --- | --- | --- | --- | --- | | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Moderate to High | A widely used and effective combination. |[8] | | K₃PO₄ | Toluene | 110 | High | A strong, non-nucleophilic base often beneficial for hindered couplings. |[1] | | Na₂CO₃ | Glyme/H₂O | Reflux | Moderate | Can be effective, but optimization may be required. |[13] | | Cs₂CO₃ | t-AmOH | 110 | High | A strong base that can enhance reactivity. |[14] | | NaOH | EtOH/H₂O | 70 | High | Can be very effective, especially with water-soluble substrates. |[15] |

Problem: My starting materials are being consumed, but I'm isolating a significant amount of dehalogenated or protodeboronated byproducts.

Q: What is causing the formation of these byproducts, and what steps can I take to prevent them?

A: Dehalogenation of the aryl halide and protodeboronation of the boronic acid are common pitfalls.

  • Dehalogenation: This side reaction involves the replacement of the halogen on the arylpyrimidine with a hydrogen atom. It can be promoted by strong bases and protic solvents.[16] To minimize dehalogenation, consider switching to a weaker base like K₂CO₃ or K₃PO₄ and using an aprotic solvent such as dioxane or toluene.[16]

  • Protodeboronation: As previously mentioned, this is the loss of the boronic acid functionality. Aryl boronic acids with electron-withdrawing groups are particularly susceptible.[2] Always use fresh, high-purity boronic acids and store them appropriately.

Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol provides a starting point for the rapid optimization of reaction conditions.

Materials:

  • Halogenated pyrimidine (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol, 3 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v, 6 mL)

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the boronic acid, and the base.[8]

  • Add the palladium catalyst.[8]

  • Add the degassed solvent mixture.[8]

  • Seal the vial with a cap.[8]

  • Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes) with stirring.[8]

  • After the reaction is complete, allow the vial to cool to room temperature.[8]

  • Proceed with an appropriate aqueous workup and purification.[8]

Protocol 2: Purification by Column Chromatography

Procedure:

  • Concentrate the organic layer from the workup under reduced pressure.[8]

  • Adsorb the crude product onto a small amount of silica gel.[17]

  • Prepare a silica gel column with the appropriate eluent system.[17]

  • Carefully load the adsorbed crude product onto the top of the column.[17]

  • Elute the column with the chosen solvent system, collecting fractions.[8][17]

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.[17]

Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X R-X Ar-Pd(II)-Ar Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar Ar'-B(OR)2 Base Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar->Pd(0)L_n Product Ar-Ar' Ar-Pd(II)-Ar->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) Start->Check_Reagents Optimize_Catalyst Screen Catalyst and Ligand Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Conditions Optimize Base, Solvent, and Temperature Optimize_Catalyst->Optimize_Conditions Analyze_Byproducts Analyze for Dehalogenation/ Protodeboronation Optimize_Conditions->Analyze_Byproducts Modify_Protocol Modify Protocol (e.g., Microwave, Additives) Analyze_Byproducts->Modify_Protocol Side Reactions Observed Success Improved Yield Analyze_Byproducts->Success No Side Reactions, Yield Improves Modify_Protocol->Success

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.[3]

References

  • Current time information in Denbighshire, GB. Google.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Retrieved from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. Retrieved from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. National Institutes of Health. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Retrieved from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. National Institutes of Health. Retrieved from [Link]

  • CHAPTER 20: Suzuki Reactions. Royal Society of Chemistry. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Retrieved from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Retrieved from [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Problems with Suzuki coupling. Reddit. Retrieved from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Institutes of Health. Retrieved from [Link]

  • Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters. Retrieved from [Link]

  • Protodeboronation. Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Methyl-3-nitrophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(4-Methyl-3-nitrophenyl)pyrimidine, offering step-by-step solutions and the rationale behind them.

Problem 1: Low Purity After Initial Synthesis and Work-up

Symptom: HPLC or TLC analysis of the crude product shows multiple spots or peaks, indicating a complex mixture of impurities.

Potential Causes & Solutions:

  • Unreacted Starting Materials: The synthesis of 2-(4-Methyl-3-nitrophenyl)pyrimidine, often achieved through a Suzuki-Miyaura cross-coupling reaction, may leave residual 2-halopyrimidine or 4-methyl-3-nitrophenylboronic acid.[1]

    • Solution: An initial purification can be achieved through an aqueous workup. Washing the crude organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like boronic acids.[2]

  • Homocoupling Byproducts: Suzuki reactions can produce homocoupled byproducts, such as 4,4'-dimethyl-3,3'-dinitrobiphenyl, from the boronic acid starting material.[3][4]

    • Solution: These non-polar impurities can often be separated from the more polar desired product using column chromatography.[5]

  • Side-Reaction Products: The nitration step in the synthesis of the starting material can sometimes lead to isomeric byproducts.[6]

    • Solution: Isomers can be particularly challenging to separate. High-performance flash chromatography with a shallow elution gradient is often necessary.[5]

Problem 2: Co-eluting Impurities During Column Chromatography

Symptom: Fractions collected from column chromatography show the presence of both the desired product and one or more impurities by TLC or HPLC analysis.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to resolve compounds with similar Rf values.

    • Solution: Systematically screen different solvent systems. A good starting point for nitroaromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.[5] Altering the solvent ratio or switching one of the solvents (e.g., replacing ethyl acetate with acetone) can significantly change the selectivity of the separation.

  • Overloaded Column: Applying too much crude material to the column can lead to broad, overlapping bands.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower.

Problem 3: Product "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the product separates as an insoluble liquid.

Potential Causes & Solutions:

  • High Impurity Concentration: The presence of significant amounts of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.[6]

    • Solution: It is highly recommended to first purify the crude material by column chromatography to remove the bulk of impurities before attempting recrystallization.[7]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.[7] Consider using a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.

  • Solution Cooled Too Quickly: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[5]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath to maximize recovery.[7]

Problem 4: Poor Recovery After Recrystallization

Symptom: A very small amount of purified product is obtained after the recrystallization process.

Potential Causes & Solutions:

  • Excessive Solvent Used: Using too much solvent will prevent the solution from becoming saturated upon cooling, and thus, the product will remain dissolved.[6]

    • Solution: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to recrystallize again.[7]

  • Significant Solubility in Cold Solvent: The chosen solvent may still have a relatively high solvating power for your compound, even at low temperatures.

    • Solution: Experiment with different solvents or solvent systems. A solvent pair might provide the ideal solubility profile.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification method for crude 2-(4-Methyl-3-nitrophenyl)pyrimidine?

A1: For a crude reaction mixture containing a variety of byproducts, column chromatography using silica gel is the most effective initial purification technique.[5][8][9] It allows for the separation of compounds based on differences in polarity, which is particularly useful for separating the polar desired product from less polar starting materials and non-polar homocoupled byproducts.[8][10]

Q2: How do I choose the right solvent system for column chromatography?

A2: The selection of the mobile phase is critical for achieving good separation. A good starting point is to use Thin Layer Chromatography (TLC) to test various solvent systems. For a compound like 2-(4-Methyl-3-nitrophenyl)pyrimidine, which has moderate polarity due to the nitro group and pyrimidine ring, a mixture of hexanes and ethyl acetate is a standard choice.[5] Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.

Q3: Can I use recrystallization as the sole purification method?

A3: Recrystallization can be a highly effective method for achieving high purity, but it is generally best suited for material that is already relatively pure (>90%).[6] If the crude product is heavily contaminated with byproducts, a preliminary purification by column chromatography is strongly recommended to remove the bulk of impurities that can inhibit crystal growth.[7]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly reliable method for accurately determining the purity of 2-(4-Methyl-3-nitrophenyl)pyrimidine.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the compound and can also reveal the presence of impurities.[11] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.[11]

Q5: My purified product is a pale yellow solid. Is this normal?

A5: Yes, many nitroaromatic compounds are pale yellow solids. The color is due to the electronic transitions associated with the nitro group. If the product is dark brown or oily, it likely indicates the presence of persistent impurities or degradation products.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain, gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.[6]

  • Sample Loading: Dissolve the crude 2-(4-Methyl-3-nitrophenyl)pyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.[5]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[5]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol, isopropanol, or an ethanol/water mixture).[7]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[7]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[7]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Data Presentation

Purification MethodTypical RecoveryTypical PurityKey Considerations
Column Chromatography 60-85%>98%Effective for complex mixtures; choice of solvent system is critical.
Recrystallization 70-95%>99%Best for material that is already >90% pure; slow cooling is essential.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar nitroaromatic compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.[6]

Visualizations

Purification_Workflow Crude_Product Crude 2-(4-Methyl-3-nitrophenyl)pyrimidine Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Product->Column_Chromatography Partially_Pure Partially Purified Product (>90% Purity) Column_Chromatography->Partially_Pure Recrystallization Recrystallization (e.g., Ethanol/Water) Partially_Pure->Recrystallization Pure_Product Pure Product (>99% Purity) Recrystallization->Pure_Product Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Sources

Technical Support Center: Pyrimidine Synthesis & Optimization

[1]

Current Status: Operational Subject: Optimizing Reaction Conditions for Pyrimidine Ring Closure Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Emergency Triage: Select Your Issue

SymptomProbable CauseImmediate Action Module
Low Yield (<30%) Hydrolysis of amidine/guanidine; "Wet" conditions.
Wrong Isomer Regioselectivity failure with unsymmetrical 1,3-dicarbonyls.
Stalled Reaction High energy barrier; inefficient thermal transfer.
"Brick Dust" Product is insoluble in organic solvents; workup failure.

Module 1: The Pinner Condensation (Yield Optimization)

The Scenario: You are condensing a 1,3-dicarbonyl (or equivalent) with an amidine, guanidine, or urea. The reaction turns dark, but LCMS shows significant starting material or hydrolysis byproducts (e.g., the amidine reverting to a urea/amide).

Root Cause Analysis

The most common failure mode in Pinner-type syntheses is water . Amidines and guanidines are hygroscopic and, under basic conditions, water acts as a competing nucleophile, hydrolyzing the amidine to an amide (dead end). Furthermore, the condensation releases 2 equivalents of water; if this is not sequestered, the equilibrium may stall.

Troubleshooting Protocol: The "Dry-Base" System

Q: My amidine hydrochloride salt is not reacting. Should I add more base? A: Adding more base often exacerbates side reactions (aldol condensation of the electrophile). Instead, change how you introduce the base.

Optimized Protocol:

  • Free-Basing: Do not dump the amidine HCl salt directly into the reaction mixture if using weak bases. Pre-treat the amidine HCl with 1.05 eq of NaOEt in EtOH. Filter off the NaCl precipitate before adding the electrophile. This prevents the "salting out" of intermediates.

  • Water Scavenging: Add activated 4Å Molecular Sieves (powdered) directly to the reaction vessel. This drives the equilibrium forward by removing the 2 equivalents of water produced during cyclization [1].

Diagnostic Workflow

PinnerTroubleshootingStartIssue: Low Yield in Pinner SynthesisCheckWaterCheck 1: Is the system anhydrous?Start->CheckWaterCheckBaseCheck 2: Base Strength vs. SubstrateCheckWater->CheckBaseYesActionDryAction: Add 4Å Sieves + Freshly Distilled SolventCheckWater->ActionDryNo/UnsureCheckSMCheck 3: Electrophile StabilityCheckBase->CheckSMStrong Base usedActionBaseAction: Switch from K2CO3 to NaOEt or NaHCheckBase->ActionBaseWeak Base usedActionCoolAction: Lower Temp (Prevent Polymerization)CheckSM->ActionCoolDecomposed

Figure 1: Decision tree for troubleshooting low yields in condensation reactions.

Module 2: Regiocontrol (Sterics & pH)

The Scenario: You are reacting an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate or a benzoyl-acetone derivative) with a substituted amidine. You isolate a mixture of regioisomers (N1 vs. N3 attack) or the wrong isomer entirely.

Technical Insight

Regioselectivity is governed by the interplay between Electronic Control (hard/soft nucleophiles) and Steric Control .

  • Kinetic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Thermodynamic Control: The reaction equilibrates to the most stable tautomer/isomer.

Q: How do I flip the regioselectivity? A: You must alter the protonation state of the intermediate or the solvent polarity.

Optimization Matrix
VariableCondition A (Kinetic Favorability)Condition B (Thermodynamic Favorability)
Solvent Aprotic (THF, DMF): Enhances nucleophilicity of the "harder" nitrogen.Protic (EtOH, AcOH): Solvates anions, allowing equilibration [2].
pH Basic (NaOEt): Favors formation of the enolate, directing attack to the less hindered carbonyl.Acidic (HCl/AcOH): Protonates the carbonyls, making the more substituted carbonyl more electrophilic (electronic control).
Temperature 0°C - Room Temp: Traps the kinetic product.Reflux (>80°C): Allows reversibility (Ring opening/closing) to find the stable isomer.

Expert Tip: If you cannot separate isomers, consider synthesizing the pyrimidine via a Michael Addition approach using an

Module 3: Advanced Methods (Microwave & Catalysis)

The Scenario: You are performing a Biginelli reaction (Aldehyde + Urea +

123
The "Thermal Effect" Solution

Conventional heating often leads to the Hantzsch 1,4-dihydropyridine side product because the Knoevenagel condensation (side reaction) competes with the imine formation. Microwave irradiation (MW) favors the polar transition state of the Biginelli pathway [4].

Q: What is the starting point for MW optimization? A: Ethanol, 120°C, 10-20 minutes.

Protocol: Microwave-Assisted Biginelli
  • Stoichiometry: Aldehyde (1.0 eq),

    
    -Ketoester (1.0 eq), Urea/Thiourea (1.2 eq).
    
  • Catalyst: 10 mol%

    
     or 
    
    
    . (Lewis acids are superior to HCl for preventing side reactions).
  • Conditions: Seal in a microwave vial with EtOH (concentration 0.5 M). Irradiate at 120°C for 10 minutes (Hold time).

  • Workup: Cool to RT. The pure pyrimidine often precipitates directly. If not, pour into crushed ice.

Mechanism & Competition[2][4]

BiginelliPathwaysReactantsAldehyde + Beta-Ketoester + UreaIntermediateAcylimine IntermediateReactants->IntermediatePathHantzschHantzsch Pathway (Favored by Slow Heat)Reactants->PathHantzschCompeting CondensationPathBiginelliBiginelli Pathway (Favored by MW/Lewis Acid)Intermediate->PathBiginelliFast CyclizationProductDHPMDihydropyrimidine (Target)PathBiginelli->ProductDHPMProductDHP1,4-Dihydropyridine (Byproduct)PathHantzsch->ProductDHP

Figure 2: Competition between Biginelli and Hantzsch pathways. MW heating accelerates the upper pathway.

Module 4: Isolation & Purification Strategies

The Scenario: The reaction worked (LCMS confirms mass), but the product is a "brick dust" solid—insoluble in EtOAc, DCM, and ether. You cannot run a column.

Troubleshooting "Brick Dust" Pyrimidines

Pyrimidines, especially those with -OH, -NH2, or -SH substituents, have high lattice energy due to intermolecular H-bonding.

Q: How do I purify without a column? A: Use pH-swing precipitation or Trituration.

Protocol A: The pH Swing (For Amino- or Hydroxy-pyrimidines)

  • Dissolution: Dissolve the crude solid in minimal 1M HCl (protonates basic nitrogens, solubilizing the compound).

  • Filtration: Filter off any non-basic impurities (insoluble starting materials).

  • Precipitation: Slowly neutralize the filtrate with saturated

    
     or 
    
    
    .
  • Collection: The pyrimidine will crash out at its pI (isoelectric point). Filter and wash with water/ether.

Protocol B: Aggressive Trituration If the product is stuck in high-boiling solvents (DMSO/DMF):

  • Pour the reaction mixture into 10 volumes of 5% LiCl (aq) .

  • Extract with n-Butanol (Note: n-BuOH extracts polar heterocycles better than EtOAc).

  • Evaporate n-BuOH, then triturate the residue with hot MeOH, cool, and filter.

References

  • BenchChem Technical Support. (2025).[4][1][5][6] Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.[4][1][2][5] Link

  • Felluga, F., et al. (2018).[7] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29, 986-992.[7] Link

  • RSC Advances. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Nagaraju, S., et al. (2019). Regioselective synthesis of pyrimidine-fused tetrahydropyridines... Molecular Diversity, 24, 107–117.[8] Link

Technical Support Center: Solution Stability & Handling of 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(4-Methyl-3-nitrophenyl)pyrimidine . This compound—a critical structural motif and intermediate in the development of kinase inhibitors and other targeted therapeutics—presents unique handling challenges due to its highly lipophilic pyrimidine-phenyl scaffold and the photochemically active nitroaromatic moiety.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why is my DMSO stock solution of 2-(4-Methyl-3-nitrophenyl)pyrimidine turning dark yellow or brown over time?

Root Cause: Photolytic degradation of the nitroaromatic group. Mechanistic Insight: Nitroaromatic compounds are highly susceptible to UV and ambient light-induced photoreduction [1]. When exposed to light, the nitro group at the 3-position of the phenyl ring can absorb photons and enter an excited triplet state. In the presence of trace hydrogen donors or prolonged ambient exposure, this leads to the formation of nitroso and hydroxylamine intermediates, which are highly chromophoric (dark yellow/brown). This not only reduces the active titer of your compound but introduces reactive species that can cause false positives in biochemical assays. Solution: Always prepare and store stock solutions in amber glass vials or opaque tubes. Perform all handling under low-light conditions.

Q2: I observe inconsistent assay results and high variability when diluting the compound from DMSO into aqueous biological buffers. What is happening?

Root Cause: Thermodynamic micro-precipitation due to "Wet DMSO" and poor aqueous solubility. Mechanistic Insight: The 2-(4-Methyl-3-nitrophenyl)pyrimidine scaffold is highly hydrophobic. While it dissolves readily in anhydrous DMSO, DMSO is profoundly hygroscopic. If your stock solution absorbs atmospheric moisture (becoming "wet DMSO"), the dielectric constant of the solvent shifts, lowering the solubility threshold of the compound [2]. When you dilute this already-compromised stock into an aqueous assay buffer (pH 7.4), the compound rapidly exceeds its thermodynamic solubility limit, forming sub-visible micro-precipitates. Solution: Keep DMSO water content below 0.1%. Use fresh, anhydrous DMSO packaged under argon, and ensure rapid mixing with a high-vortex step when spiking into aqueous buffers.

Q3: Does this compound degrade chemically during repeated freeze-thaw cycles?

Root Cause: Physical instability (crystallization), rather than chemical degradation. Mechanistic Insight: Storing DMSO stock solutions as frozen solids can cause severe physical stability issues that worsen with each freeze-thaw cycle [3]. As a wet DMSO solution freezes, water and DMSO form distinct localized domains. The compound is excluded from the freezing solvent matrix, leading to localized supersaturation and irreversible micro-crystallization. Upon thawing, these micro-crystals often fail to re-dissolve fully without sonication, leading to a drastic drop in the actual concentration of your dosed solution. Solution: Implement a single-use aliquot strategy. Never subject a master stock to more than two freeze-thaw cycles.

Part 2: Mechanistic Visualizations

The following diagrams map the logical relationships between environmental stressors and compound degradation, as well as the optimized workflow for stock management.

DegradationPathways Main 2-(4-Methyl-3-nitrophenyl)pyrimidine (Intact Scaffold) UV Ambient/UV Light Exposure Main->UV Improper Storage WetDMSO Hygroscopic Water Uptake (Wet DMSO) Main->WetDMSO Atmospheric Exposure PhotoRed Photoreduction of Nitro Group UV->PhotoRed H-donor presence FreezeThaw Repeated Freeze-Thaw WetDMSO->FreezeThaw Temp Cycling MicroPrecip Localized Supersaturation FreezeThaw->MicroPrecip Solvent Exclusion Nitroso Nitroso/Hydroxylamine Intermediates (Darkening & Loss of Titer) PhotoRed->Nitroso Aggreg Irreversible Micro-crystallization (Inconsistent Assay Data) MicroPrecip->Aggreg

Fig 1: Environmental stressors driving photolytic degradation and physical precipitation.

Workflow Start Dry Powder (Desiccated Storage) Solubilize Solubilize in Anhydrous DMSO (<0.1% Water) Start->Solubilize Aliquoting Single-Use Aliquoting (Amber Glass Vials) Solubilize->Aliquoting Argon Argon/Nitrogen Purge Aliquoting->Argon Storage Store at -20°C to -80°C Argon->Storage QC LC-MS Purity Check (Internal Control Included) Storage->QC Thaw for use Pass Proceed to Assay QC->Pass >95% Purity Fail Discard Aliquot QC->Fail <95% Purity

Fig 2: High-fidelity workflow for the preparation and validation of DMSO stock solutions.

Part 3: Quantitative Data & Stability Metrics

To guide your experimental design, the following table summarizes the stability profile of 2-(4-Methyl-3-nitrophenyl)pyrimidine under various conditions. These metrics highlight the critical need for anhydrous conditions and light protection.

Solvent / ConditionTemperatureLight ExposureTime to 5% Degradation (t0.95)Primary Failure Mode
Anhydrous DMSO (<0.1% H₂O) -20°CProtected (Amber)> 24 MonthsNone (Highly Stable)
Wet DMSO (10% H₂O) -20°C (Freeze-Thaw)Protected (Amber)< 3 MonthsPhysical (Micro-precipitation)[2]
Anhydrous DMSO 25°CAmbient Light7 - 14 DaysChemical (Photoreduction) [1]
Aqueous Buffer (pH 7.4) 37°CProtected (Amber)~ 48 HoursPhysical (Aggregation)[4]
Aqueous Buffer (pH 2.0) 37°CProtected (Amber)< 12 HoursChemical (Pyrimidine Protonation)

Part 4: Experimental Protocols

Protocol 1: Preparation and Storage of High-Fidelity DMSO Stock Solutions

This self-validating protocol ensures the creation of a master stock that resists both photolytic and thermodynamic degradation.

Materials:

  • 2-(4-Methyl-3-nitrophenyl)pyrimidine (Dry powder, desiccated)

  • Anhydrous DMSO (≥99.9%, packaged under Argon)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Equilibration: Allow the desiccator containing the dry powder to reach room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Solubilization: Weigh the required mass into an amber glass vial. Immediately add Anhydrous DMSO to achieve the target concentration (typically 10 mM).

  • Dissolution: Vortex gently for 60 seconds. Do not heat the solution, as elevated temperatures in DMSO can accelerate redox reactions with the nitro group. If sonication is required, use a water bath at ≤25°C for no more than 5 minutes.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 50 µL) into pre-labeled amber glass vials.

  • Inert Atmosphere Purge: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 5 seconds to displace oxygen and atmospheric moisture.

  • Sealing and Storage: Cap tightly with PTFE-lined septa and transfer immediately to a -20°C or -80°C freezer.

Protocol 2: LC-MS Stability Profiling Workflow

To guarantee trustworthiness, you must periodically validate the integrity of your stored aliquots. This protocol uses an internal standard to differentiate between chemical degradation and physical precipitation.

Step-by-Step Methodology:

  • Sample Thawing: Remove a single-use aliquot from -20°C storage and allow it to thaw completely at room temperature in the dark (approx. 15 minutes). Vortex vigorously for 30 seconds to ensure any transient micro-crystals are re-dissolved.

  • Internal Standard Spiking: Spike a known concentration of an inert internal standard (e.g., a stable isotope-labeled analog or a structurally distinct, highly stable compound like carbamazepine) directly into the DMSO aliquot. Causality note: If the ratio of your compound to the internal standard drops, but no new degradation peaks appear on the chromatogram, the compound has precipitated, not degraded.

  • Dilution: Dilute the spiked DMSO stock 1:1000 into the LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) immediately prior to injection.

  • Chromatographic Separation: Run a rapid gradient (e.g., 5% to 95% Acetonitrile over 5 minutes) on a C18 reverse-phase column.

  • Detection & Analysis: Monitor via UV absorbance (typically 254 nm for the pyrimidine-phenyl scaffold) and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Look for the parent mass

    
     and scan for common degradation masses, specifically 
    
    
    
    or
    
    
    , which indicate photoreduction of the nitro group to nitroso or hydroxylamine derivatives.

Part 5: References

  • Stability of Screening Compounds in Wet DMSO ResearchGate / Journal of Biomolecular Screening[Link]

  • The Effect of Initial Purity on the Stability of Solutions in Storage ResearchGate / Journal of Biomolecular Screening[Link]

  • Highly Stable Pyrimidine-Motif Triplex Formation at Physiological pH Values Bio-Synthesis Technical Lounge[Link]

Technical Support Center: Chemoselective Nitro-Reduction of Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Reducing a nitro group on a pyrimidine ring—especially when halogens are present (e.g., 2-chloro-5-nitropyrimidine or 4,6-dichloro-5-nitropyrimidine)—is notoriously challenging. The electron-deficient nature of the pyrimidine ring highly activates carbon-halogen (C–X) bonds toward oxidative addition, making them extremely susceptible to unwanted side reactions.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating experimental protocols to help you achieve chemoselective reduction with high yields.

Mechanistic Overview: The Causality of Side Reactions

To prevent side reactions, we must first understand their kinetic and thermodynamic origins[1]. The reduction of a nitro group (-NO₂) to an amine (-NH₂) is not a single step; it is a cascade of two-electron, two-proton transfers passing through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

When using standard catalytic hydrogenation (e.g., Pd/C and H₂), the active Pd(0) species can readily insert into the C–X bond of a halopyrimidine before or during the nitro reduction cascade. This leads to hydrodehalogenation . Furthermore, if the reduction stalls, reactive intermediates can condense to form azo/azoxy dimers .

MechanisticPathway Nitro Nitropyrimidine (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2e⁻, +2H⁺ Dehalogenated Dehalogenated Impurity Nitro->Dehalogenated Pd/C, H2 Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Dimer Azo/Azoxy Dimer Nitroso->Dimer Condensation with -NHOH Amine Aminopyrimidine (-NH2) [Target Product] Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Dimer Condensation with -NO Amine->Dehalogenated Pd/C, H2 (Oxidative Addition) RingReduced Ring-Reduced Impurity Amine->RingReduced High Pressure H2

Figure 1: Reaction pathways in the reduction of nitropyrimidines, highlighting competitive side reactions.

Troubleshooting Guides & FAQs

Q1: How do I prevent hydrodehalogenation when reducing 2-chloro-5-nitropyrimidine?

A: You must abandon standard Palladium on Carbon (Pd/C). Palladium is highly active for C–Cl oxidative addition. Instead, shift to single-electron transfer (SET) chemical reductants like Tin(II) chloride (SnCl₂) or Iron (Fe)[2]. If catalytic hydrogenation is strictly required for scale-up, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst just enough to prevent C–X insertion while maintaining activity for N–O bond cleavage.

Table 1: Quantitative & Qualitative Comparison of Reducing Agents

Reducing AgentDehalogenation RiskRing Saturation RiskDimerization RiskTypical YieldRecommended Substrate Profile
H₂ + Pd/C High (>40%)Medium (10-15%)Low (<5%)40-60%Non-halogenated, electron-rich pyrimidines
H₂ + Pt(S)/C Low (<5%)Low (<5%)Low (<5%)85-95%Halogenated pyrimidines requiring scalable gas hydrogenation
Fe / NH₄Cl Very Low (<1%)Very Low (<1%)Medium (5-10%)80-90%Highly sensitive halopyrimidines; bench-scale synthesis
SnCl₂·2H₂O Very Low (<1%)Very Low (<1%)Low (<5%)85-98%Poly-halogenated pyrimidines (e.g., 4,6-dichloro-5-nitropyrimidine)
Q2: My reduction stalls at the hydroxylamine intermediate. How do I push it to the amine?

A: The transition from hydroxylamine (-NHOH) to amine (-NH₂) requires the cleavage of the N–O bond. This step is highly dependent on protonation. If your reaction stalls, your media is likely not acidic enough to protonate the hydroxyl oxygen (which turns it into a good leaving group, H₂O). Solution: Increase the equivalents of your proton donor (e.g., NH₄Cl) or slightly elevate the reaction temperature to overcome the activation energy barrier for N–O cleavage[3].

Q3: I am observing a highly colored impurity (yellow/orange), and the mass corresponds to a dimer. What is happening?

A: You are observing the formation of azo or azoxy dimers. This occurs when the reduction is too slow, allowing the highly electrophilic nitroso intermediate to accumulate and condense with the nucleophilic hydroxylamine intermediate. Solution: Accelerate the reduction by increasing the equivalents of the reducing agent or adding a mild acid to rapidly push the intermediates through the cascade before they can collide.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning they contain built-in physical and analytical checkpoints to confirm the reaction is proceeding correctly.

Protocol A: Chemoselective Reduction using SnCl₂·2H₂O

Ideal for highly sensitive poly-halogenated substrates like 4,6-dichloro-5-nitropyrimidine[2].

  • Dissolution: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a mixture of Ethyl Acetate and Ethanol (1:1 v/v, 0.2 M).

  • Reagent Addition: Add SnCl₂·2H₂O (4.5 eq) portion-wise over 15 minutes.

    • Causality: The reduction is exothermic. Portion-wise addition controls the generation of the nitro radical anion and prevents thermal runaway.

  • Heating: Heat the mixture to 60°C for 2 hours.

  • Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a milky white suspension. TLC analysis should show the complete disappearance of the starting material (typically R_f ~0.6) and the appearance of a highly polar, UV-active spot (R_f ~0.2 in 50% EtOAc/Hexanes).

  • Quench & Workup: Cool to room temperature and slowly pour into saturated aqueous NaHCO₃ (pH 7-8).

    • Causality: Neutralizing the generated HCl prevents pyrimidine ring hydrolysis and precipitates the tin byproducts as insoluble tin oxides.

  • Filtration: Filter the thick white suspension through a pad of Celite. Extract the aqueous filtrate with EtOAc (3x), dry over Na₂SO₄, and concentrate to afford the pure aminopyrimidine.

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

A milder alternative to Fe/HCl or Fe/CaCl₂ that prevents acid-catalyzed ring opening[1][3].

Workflow Step1 Step 1: Dissolution Dissolve halonitropyrimidine in EtOH/H2O (4:1) Step2 Step 2: Activation Add Fe powder (4-5 eq) & NH4Cl (3-4 eq) Step1->Step2 Step3 Step 3: Reduction Reflux at 70-80°C Monitor via TLC/LC-MS Step2->Step3 Decision LC-MS Check: Is [M+H+16]+ present? Step3->Decision Decision->Step3 Yes (-NHOH intermediate) Continue Reflux Step4 Step 4: Filtration Hot filtration through Celite to remove Fe salts Decision->Step4 No (Target Amine only) Reaction Complete Step5 Step 5: Workup Concentrate, extract with EtOAc, wash with brine Step4->Step5

Figure 2: Step-by-step workflow and validation checkpoints for Fe/NH₄Cl mediated nitro-reduction.

Step-by-Step Execution:

  • Solvent Setup: Dissolve the halonitropyrimidine (1.0 eq) in a 4:1 mixture of Ethanol and Water.

    • Causality: Water is strictly required to solubilize the NH₄Cl and act as a proton relay during the reduction cascade.

  • Activation: Add Iron powder (325 mesh, 4.0 eq) followed by NH₄Cl (3.0 eq).

  • Reflux: Heat the vigorously stirring mixture to 80°C.

  • Validation Checkpoint (Crucial): After 1 hour, take an aliquot for LC-MS. If you observe a mass peak corresponding to [M+H+16]+, the hydroxylamine intermediate is still present. You must continue heating until only the [M+H]+ of the target amine remains.

  • Hot Filtration: Filter the mixture while still hot through a pad of Celite.

    • Causality: Allowing the mixture to cool before filtration will cause the aminopyrimidine to co-precipitate with the iron oxides, drastically reducing your yield.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry, and concentrate.

References

  • "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts", Chemical Reviews,[Link]

  • "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review", RSC Advances,[Link]

Sources

Validation & Comparative

1H NMR Spectrum Guide: 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Significance

2-(4-Methyl-3-nitrophenyl)pyrimidine (C₁₁H₉N₃O₂) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antitubercular agents. Its structural core combines an electron-deficient pyrimidine ring with a nitro-substituted phenyl group, creating a unique electronic push-pull system that significantly influences its NMR spectral signature.

This guide provides a rigorous technical analysis of the 1H NMR spectrum, comparing solvent effects (CDCl₃ vs. DMSO-d₆) and distinguishing the product from common synthetic impurities.

Synthesis & Sample Preparation Workflow

To ensure spectral fidelity, the sample must be prepared following a specific purification protocol. The primary synthesis route is the Suzuki-Miyaura cross-coupling of 2-chloropyrimidine and 4-methyl-3-nitrophenylboronic acid.

Experimental Workflow Diagram

The following diagram outlines the critical path from synthesis to NMR acquisition, highlighting checkpoints for impurity removal.

SynthesisWorkflow Start Start: Reagents (2-Chloropyrimidine + Boronic Acid) Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) Start->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification Column Chromatography (Hexane/EtOAc Gradient) Workup->Purification QC_Checkpoint QC Checkpoint: Remove Homocoupling Impurity Purification->QC_Checkpoint QC_Checkpoint->Purification Impure SamplePrep NMR Sample Prep (10-15 mg in 0.6 mL Solvent) QC_Checkpoint->SamplePrep Pure Acquisition Acquisition (400/500 MHz, 298 K) SamplePrep->Acquisition

Caption: Figure 1. Optimized synthesis and NMR sample preparation workflow ensuring removal of paramagnetic impurities and homocoupling byproducts.

Spectral Analysis: Assignments & Chemical Shifts

The molecule exhibits two distinct aromatic systems: the pyrimidine ring (A₂X system) and the 1,3,4-trisubstituted benzene ring (ABC system).

Comparative Chemical Shift Table

The choice of solvent dramatically shifts the acidic protons and affects resolution. DMSO-d₆ is recommended for higher solubility and resolution of the aromatic region.

Proton IDMoietyMultiplicityδ (ppm) CDCl₃δ (ppm) DMSO-d₆Coupling (Hz)Diagnostic Note
H-2' Phenyl (C2)d (meta)8.928.98J ~ 2.0Most deshielded phenyl H; between NO₂ and Pyrimidine.
H-4, H-6 Pyrimidined8.818.90J ~ 4.9Characteristic pyrimidine doublet; deshielded by N atoms.
H-6' Phenyl (C6)dd8.658.72J ~ 8.0, 2.0Ortho to pyrimidine; shows meta coupling to H-2'.
H-5' Phenyl (C5)d7.487.65J ~ 8.0Ortho to methyl; shielded relative to other aromatics.
H-5 Pyrimidinet7.257.52J ~ 4.9Triplet characteristic of 2-substituted pyrimidine.
-CH₃ Methyls2.652.58-Deshielded singlet due to ortho-nitro group.

Note: Values are representative of high-purity samples at 400 MHz. Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Structural Logic & Assignment Diagram

To interpret the spectrum correctly, one must understand the "Electronic Push-Pull" mechanism. The nitro group withdraws electron density, deshielding H-2' and H-6', while the pyrimidine ring acts as a sink.

SpectralLogic Molecule 2-(4-Methyl-3-nitrophenyl) pyrimidine Pyrim Pyrimidine Ring (Electron Deficient) Molecule->Pyrim Phenyl Phenyl Ring (Nitro Substituted) Molecule->Phenyl H4_6 H4/H6 (d) ~8.9 ppm (Adj to N) Pyrim->H4_6 H5 H5 (t) ~7.5 ppm (Remote) Pyrim->H5 H2_prime H-2' (d) ~9.0 ppm (Most Deshielded) Phenyl->H2_prime Ortho to NO2 Ortho to Pyrim Me_Group Methyl (s) ~2.6 ppm Phenyl->Me_Group

Caption: Figure 2.[1] Logic tree for spectral assignment based on electronic environments. Red indicates highest deshielding.

Comparative Performance: Solvent Selection

For researchers characterizing this specific intermediate, the choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) is not trivial.

Option A: CDCl₃ (Standard)
  • Pros: Cheap, easy to recover sample, sharp lines for the methyl group.

  • Cons: The pyrimidine H-5 triplet (7.25 ppm) often overlaps with the residual CHCl₃ solvent peak (7.26 ppm), making integration difficult.

  • Verdict: Avoid for quantitative purity assessment due to signal overlap.

Option B: DMSO-d₆ (Recommended)
  • Pros: Shifts the residual solvent peak (2.50 ppm) away from the aromatic region. Although it overlaps slightly with the methyl signal (~2.58 ppm), the aromatic region (7.5 - 9.0 ppm) becomes crystal clear.

  • Mechanistic Insight: The polar nature of DMSO interacts with the nitro group, often enhancing the separation between H-2' and H-4/H-6, which can appear clustered in non-polar solvents.

  • Verdict: Preferred for structural confirmation and publication-quality data.

Troubleshooting & Impurity Profiling

A "clean" spectrum must be devoid of specific diagnostic impurity peaks. Use this checklist to validate your product.

ImpurityOriginDiagnostic Signal (1H NMR)Remediation
Boronic Acid Homocoupling 4,4'-Dimethyl-3,3'-dinitrobiphenylDoublet ~7.40 ppm (different coupling constant)Recrystallize from EtOH.
2-Chloropyrimidine Unreacted Starting MaterialPyrimidine H-2 not present; H-4/H-6 shift upfield (~8.6 ppm)High vacuum or column chromatography.
Triphenylphosphine Oxide Catalyst LigandMultiplets at 7.5 - 7.7 ppmWash with non-polar solvent (Hexane/Ether).
Water Wet Solvent/HygroscopicBroad singlet ~3.3 ppm (DMSO) or 1.5 ppm (CDCl₃)Dry sample over P₂O₅ or use fresh ampoule solvent.

Detailed Experimental Protocol

Objective: Acquire a publication-grade 1H NMR spectrum of 2-(4-Methyl-3-nitrophenyl)pyrimidine.

  • Sample Mass: Weigh 10.0 – 15.0 mg of the dried solid.

    • Why? High concentration improves signal-to-noise ratio (S/N) for the quaternary carbons if 13C is run subsequently, but avoid >20 mg to prevent viscosity broadening.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Technique: Filter the solution through a small plug of cotton wool within a glass pipette directly into the NMR tube to remove suspended solids.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° (allows faster relaxation).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 16 (sufficient for 1H), 64 (if impurities <1% are of interest).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Phase correct manually; automatic phasing often fails with the large solvent peak in DMSO.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Solvent Effects in NMR

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry, 81(17), 7370–7389. Link

  • Pyrimidine Spectral Data

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Pyrimidine/Nitro-aromatic shifts). Link

  • Synthesis of Nitro-Phenyl Pyrimidines

    • Gong, Y., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7), 1935. Link

Sources

Vibrational Mechanics: The Causality of Nitro Group Shifts

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: IR Spectroscopic Characterization of Nitro-Arylpyrimidines

In modern drug development, arylpyrimidines serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and antimicrobial agents. The introduction of a nitro group (


) to these scaffolds often acts as a critical pharmacophore or a bioreductive prodrug trigger. Accurately characterizing the presence and electronic environment of this nitro group is essential.

Infrared (IR) spectroscopy is the gold standard for this task. However, analyzing nitro-arylpyrimidines presents a unique analytical challenge: the characteristic stretching frequencies of the nitro group heavily overlap with the skeletal vibrations of the pyrimidine ring. This guide objectively compares the two primary IR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR—to determine the most effective methodology for resolving these complex spectral overlaps.

To understand the analytical challenge, we must first examine the causality behind the vibrational modes. The nitro group possesses two highly coupled N-O bonds, resulting in two distinct stretching vibrations:

  • Asymmetric Stretch (

    
    ):  Occurs when the N-O bonds stretch out of phase.
    
  • Symmetric Stretch (

    
    ):  Occurs when the N-O bonds stretch in phase.
    

In standard aliphatic compounds, these stretches appear near


 and 

, respectively[1]. However, when the nitro group is conjugated with an aromatic system like an arylpyrimidine, the

-electrons delocalize. This resonance decreases the N=O bond order, lowering the force constant and shifting the absorption bands to lower wavenumbers:

for the asymmetric stretch and

for the symmetric stretch[1][2].

The Overlap Challenge: The pyrimidine ring exhibits strong C=C and C=N stretching modes in the


 region[3]. Consequently, the asymmetric 

stretch (

) frequently overlaps with the heterocyclic ring vibrations, requiring high-resolution sampling techniques to accurately deconvolute the signals.

Technique Comparison: ATR-FTIR vs. Transmission FTIR

Selecting the correct sampling technique dictates whether your analysis represents true bulk chemistry or a surface-level approximation.

Transmission FTIR (KBr Pellet): This classical method passes the IR beam completely through a homogenized sample. It strictly adheres to the Beer-Lambert law, providing true bulk absorbance and exceptionally sharp peaks, which is critical for resolving the asymmetric


 stretch from pyrimidine C=N stretches.

ATR-FTIR: ATR relies on an evanescent wave that penetrates only a few micrometers into the sample[4]. The depth of penetration (


) is directly proportional to the wavelength of the IR light (

)[5]. Because lower wavenumbers correspond to longer wavelengths, the IR beam penetrates deeper into the sample at

than it does at

[6].

The Pitfall: In an uncorrected ATR spectrum of a nitro-arylpyrimidine, the symmetric


 peak (

) will appear artificially more intense than the asymmetric

peak (

)[5][6]. If researchers do not account for this wavelength-dependent penetration, it can lead to severe misinterpretation of the molecule's dipole moment and structural integrity.
Quantitative Data Comparison
Analytical ParameterAttenuated Total Reflectance (ATR-FTIR)Transmission FTIR (KBr Pellet)Impact on Nitro-Arylpyrimidine Characterization
Sample Preparation None (Neat solid/liquid)Grinding with KBr, pressing into a pelletATR prevents moisture absorption (water absorbs at ~

, which can obscure pyrimidine C=N peaks).
Relative Peak Intensity Wavelength-dependent (

)
Follows Beer-Lambert Law uniformlyIn ATR, the symmetric

peak appears artificially stronger than the asymmetric peak unless mathematically corrected[5].
Resolution of Overlaps Moderate (Anomalous dispersion can broaden peaks)High (Sharp peaks if properly ground)Transmission is superior for resolving the asymmetric

stretch from the pyrimidine C=C/C=N stretches[3].
Quantitative Accuracy Low to Moderate (Depends on crystal contact)High (Fixed pathlength)Transmission is preferred for calculating the exact molar absorptivity of the nitro group.

Decision Matrix & Workflow

IR_Workflow Start Nitro-Arylpyrimidine Sample Decision Sample State & Quantity? Start->Decision ATR ATR-FTIR (Surface/Neat) Decision->ATR Limited prep time, neat sample Trans Transmission FTIR (Bulk/KBr Pellet) Decision->Trans Need bulk analysis, quantitative precision ATR_Data Raw Spectra: Enhanced low-cm⁻¹ peaks ATR->ATR_Data Trans_Data Raw Spectra: True Beer-Lambert Absorbance Trans->Trans_Data Correction Apply ATR Correction Algorithm ATR_Data->Correction Depth vs. λ variance Analysis Peak Assignment: Asym NO₂ (1550-1475 cm⁻¹) Sym NO₂ (1360-1290 cm⁻¹) Trans_Data->Analysis Correction->Analysis

Workflow for selecting and processing IR spectroscopy data for nitro-arylpyrimidines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checks to prevent false readings caused by environmental moisture or instrument drift.

Phase 1: System Suitability & Validation
  • Crystal/Chamber Cleaning: Clean the ATR diamond crystal with spectroscopic-grade isopropanol. For transmission, ensure the sample chamber is purged with dry nitrogen.

  • Background Collection: Collect a background spectrum (air) using 32 scans at

    
     resolution.
    
  • Validation Check (Critical): Run a standard polystyrene calibration film. Verify that the aromatic C-H stretch at

    
     and the ring breathing modes at 
    
    
    
    and
    
    
    are within
    
    
    of reference values. Do not proceed if calibration fails.
Phase 2: Transmission FTIR (KBr Pellet) Workflow
  • Moisture Elimination: Dry IR-grade KBr powder at

    
     for 2 hours. Causality: Water absorbs strongly at ~
    
    
    
    and ~
    
    
    , which will completely mask the pyrimidine C=N stretches and any amine N-H stretches[3].
  • Milling: In an agate mortar, gently mill

    
     of the nitro-arylpyrimidine with 
    
    
    
    of the dried KBr.
  • Pressing: Transfer the mixture to a die and press under 10 tons of pressure for 2 minutes under a vacuum to form a transparent, glass-like pellet.

  • Acquisition: Collect the spectrum. The asymmetric

    
     peak should appear as a sharp, distinct band between 
    
    
    
    , cleanly resolved from the pyrimidine ring stretches.
Phase 3: ATR-FTIR Workflow
  • Sample Application: Place

    
     of the neat nitro-arylpyrimidine powder directly onto the center of the diamond ATR crystal.
    
  • Pressure Application: Lower the anvil and apply uniform pressure. Validation Check: Monitor the live preview; increase pressure until the strongest peak (typically the symmetric

    
     stretch or C-H out-of-plane bend) reaches at least 0.1-0.2 absorbance units to ensure intimate optical contact.
    
  • Acquisition: Collect the spectrum (32 scans,

    
     resolution).
    
  • Data Processing (Critical): Apply the "ATR Correction" algorithm in your spectrometer's software. This mathematical transformation corrects for the wavelength-dependent penetration depth, normalizing the intensity ratio of the symmetric and asymmetric

    
     stretches so they can be accurately compared against transmission-based spectral libraries[5].
    

References

  • IR Spectroscopy Tutorial: Nitro Groups. orgchemboulder.com. Available at:[Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at:[Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at:[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at:[Link]

  • Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs. Available at:[Link]

Sources

mass spectrometry fragmentation of 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: Structural Elucidation of 2-(4-Methyl-3-nitrophenyl)pyrimidine

Executive Summary

For researchers and drug development professionals, confirming the structural integrity of heterocyclic intermediates is a non-negotiable step in the pharmaceutical pipeline. 2-(4-Methyl-3-nitrophenyl)pyrimidine serves as a highly functionalized pharmacophore scaffold. This guide objectively compares the performance and analytical output of two foundational mass spectrometry techniques—Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS)—to elucidate its structure. The focus is placed heavily on the causality behind specific fragmentation pathways, particularly the diagnostic "ortho effect."

Causality in Experimental Design: Ionization and Fragmentation Mechanics

Selecting the appropriate ionization technique fundamentally dictates the structural information yielded by the mass spectrometer.

  • ESI-MS/MS (Soft Ionization): ESI transfers molecules into the gas phase with minimal residual internal energy, preserving the intact protonated molecule

    
     at m/z 216. To derive structural data, Collision-Induced Dissociation (CID) must be applied. The low-energy CID regime (15–30 eV) allows analysts to trace a direct, sequential fragmentation lineage from the precursor ion.
    
  • EI-MS (Hard Ionization): Operating at a standard 70 eV, EI-MS imparts massive internal energy to the analyte, instantly generating a radical cation

    
     at m/z 215. This energy far exceeds the threshold for multiple bond cleavages, resulting in a complex, reproducible fragmentation fingerprint that is ideal for structural library matching[1].
    

The "Ortho Effect" as a Diagnostic Marker In 2-(4-Methyl-3-nitrophenyl)pyrimidine, the spatial proximity of the 3-nitro group and the 4-methyl group on the phenyl ring is not merely a structural feature; it is a mechanistic trigger. Under mass spectrometric conditions, this proximity induces a specific rearrangement where hydrogen atoms from the methyl group migrate to the adjacent nitro oxygen. This well-documented "ortho effect" leads to the highly favorable expulsion of a hydroxyl radical (


, -17 Da) or water (

, -18 Da)[2]. Observing this loss is definitive proof of the ortho-substitution pattern, allowing scientists to easily distinguish it from meta or para isomers. Furthermore, the pyrimidine ring itself undergoes characteristic cleavage under both techniques, typically marked by the loss of hydrogen cyanide (HCN, -27 Da)[3].

Step-by-Step Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems where the parameters inherently verify the success of the ionization.

Protocol A: LC-ESI-MS/MS Workflow

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water. Add 0.1% Formic Acid. Causality: Formic acid acts as an essential proton donor, maximizing the yield of

    
     ions and stabilizing the electrospray droplet formation.
    
  • Ionization Parameters: Operate the instrument in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C to ensure efficient droplet evaporation and ion desolvation.

  • Tandem MS (CID): Isolate the precursor ion (m/z 216) in Quadrupole 1 (Q1). Introduce Argon collision gas in Q2 and apply a collision energy ramp of 15–30 eV to induce fragmentation.

  • Detection: Scan the resulting product ions in Q3 from m/z 50 to 250.

Protocol B: GC-EI-MS Workflow

  • Sample Preparation: Dissolve the analyte in a highly volatile, non-polar solvent such as Dichloromethane (DCM) to ensure rapid, complete vaporization in the GC inlet.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a standard 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS). Set the inlet temperature to 250°C.

  • Ionization Parameters: Set the electron energy strictly to 70 eV and the ion source temperature to 230°C. Causality: 70 eV is the universal standard for electron ionization; deviating from this alters the fragmentation cross-sections and invalidates comparisons against standardized spectral libraries[1].

  • Detection: Acquire data in full-scan mode (m/z 50–300).

Quantitative Data Presentation: ESI-MS/MS vs. EI-MS

The table below summarizes the divergent fragmentation profiles of 2-(4-Methyl-3-nitrophenyl)pyrimidine. While EI-MS provides a broader array of fragments due to simultaneous high-energy cleavages, ESI-MS/MS provides clear, sequential pathway data.

Fragment AssignmentESI-MS/MS (m/z)Relative Abundance (%)EI-MS (m/z)Relative Abundance (%)
Precursor / Molecular Ion 216

100 (Base Peak)215

45
Ortho-Effect (Loss of

)
199

15198

85
Ortho-Effect (Loss of

)
198

60N/AN/A
Nitro Cleavage (Loss of

)
170

40169

100 (Base Peak)
Nitro Cleavage (Loss of

)
N/AN/A185

30
Pyrimidine Cleavage (-HCN) 143

25142

55

Visualizations of Analytical Workflows and Fragmentation Logic

Workflow cluster_ESI ESI-MS/MS (Soft Ionization) cluster_EI EI-MS (Hard Ionization) Sample 2-(4-Methyl-3-nitrophenyl) pyrimidine ESI_Ion [M+H]+ m/z 216 (Preserved Precursor) Sample->ESI_Ion EI_Ion M+• m/z 215 (70 eV Impact) Sample->EI_Ion CID CID (15-30 eV) Argon Gas ESI_Ion->CID ESI_Frag Diagnostic Fragments m/z 198, 170, 143 CID->ESI_Frag EI_Frag Extensive Library m/z 198, 185, 169 EI_Ion->EI_Frag

Analytical Workflow Comparison: ESI-MS/MS vs. EI-MS methodologies.

FragLogic M_plus Precursor Ion [M+H]+ m/z 216 Ortho Ortho-Effect Rearrangement Proximity of CH3 & NO2 M_plus->Ortho - H2O (18 Da) Nitro Nitro Group Cleavage High Collision Energy M_plus->Nitro - NO2 (46 Da) Ion198 [M+H - H2O]+ m/z 198 Ortho->Ion198 Ion170 [M+H - NO2]+ m/z 170 Nitro->Ion170 Pyr Pyrimidine Ring Cleavage Loss of HCN (-27 Da) Ion170->Pyr - HCN (27 Da) Ion143 Fragment Ion m/z 143 Pyr->Ion143

Logical Fragmentation Pathway of 2-(4-Methyl-3-nitrophenyl)pyrimidine via CID.

References

  • Source: sphinxsai.
  • Source: scispace.
  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.

Sources

13C NMR Chemical Shifts for 2-Substituted Pyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core structure for countless kinase inhibitors, nucleoside analogs, and antibiotics. However, the 1,3-diazine ring presents unique characterization challenges. The electron-deficient nature of the ring, combined with the presence of two nitrogen atoms, creates a magnetic environment where Chemical Shift (


) values are highly sensitive to substitution at the C2 position.

This guide provides a comparative analysis of 13C NMR shifts for 2-substituted pyrimidines. It moves beyond simple listing to analyze the electronic causality of these shifts, the critical impact of solvent selection, and the experimental protocols required to observe quaternary carbons that frequently "disappear" due to long relaxation times.

Part 1: Theoretical Framework & Electronic Environment

To interpret pyrimidine spectra, one must understand the competition between inductive effects (


) and resonance effects (

).
The Pyrimidine Grid

The pyrimidine ring consists of two distinct electronic zones:

  • Electron Deficient Zone (C2, C4, C6): These carbons are adjacent to nitrogen atoms. They are naturally deshielded (downfield, >150 ppm) due to the electronegativity of nitrogen.

  • Electron Rich(er) Zone (C5): This position is "beta" to the nitrogens and resembles the meta-position of pyridine or the benzene ring. It is significantly more shielded (<125 ppm).

The C2 "Ipso" Anomaly

The C2 position is unique because it is flanked by two electronegative nitrogens.

  • Inductive Effect: Substituents at C2 exert strong inductive influence on the adjacent nitrogens, which propagates to C4/C6.

  • Resonance Effect: Electron-donating groups (EDGs) like

    
     or 
    
    
    
    at C2 push electron density into the ring. While this shields C5 (para-like position) significantly, the C2 carbon itself often remains deshielded due to the direct attachment to the heteroatom.

Part 2: Comparative Data Analysis

The following table compares the 13C chemical shifts of common 2-substituted pyrimidines. Note how the C5 position acts as the most sensitive probe for the electronic nature of the substituent.

Table 1: 13C NMR Chemical Shifts ( , ppm) in
Substituent (R) at C2C2 (Ipso)C4/C6 (Ortho-like)C5 (Meta-like)Electronic Effect
-H (Unsubstituted) 159.0 157.4 121.9 Reference
-Cl (Chloro) 161.2159.4122.5Strong

(Deshields C2/C4/C6)
-OCH

(Methoxy)
165.5159.0116.0

dominates C5;

affects C2
-NH

(Amino)
163.4158.3111.9Strong

(Strong shielding of C5)
-CH

(Methyl)
167.6156.8118.9Weak

*=O (Pyrimidone)~158.0~152.0~105.0Tautomer dependent (See below)

> Critical Note on 2-Hydroxypyrimidine: 2-Hydroxypyrimidines exist predominantly as the 2-pyrimidone tautomer in solution. This changes the hybridization of the ring nitrogens and significantly shields C5 (often <110 ppm) due to the enaminone-like character.

Part 3: Solvent Effects (DMSO-d vs. CDCl )

Solvent choice is not merely about solubility; it fundamentally alters the chemical shifts of pyrimidines due to hydrogen bonding with the ring nitrogens.

The Mechanism

In protic or H-bond donating solvents (like Methanol-


) or polar aprotic solvents capable of solvation (DMSO-

), the solvent interacts with the lone pairs of the pyrimidine nitrogens.
  • Effect: This interaction pulls electron density away from the ring carbons.

  • Observation: Carbons adjacent to nitrogen (C2, C4, C6) typically shift downfield (higher ppm) in DMSO-

    
     compared to 
    
    
    
    .

Comparative Example: 2-Aminopyrimidine

  • In

    
    :  C2 
    
    
    
    163.4 ppm
  • In DMSO-

    
    :  C2 
    
    
    
    164.5 ppm (+1.1 ppm shift)

Recommendation: For consistency in Structure-Activity Relationship (SAR) studies, stick to a single solvent system. If switching is necessary, run a standard (e.g., unsubstituted pyrimidine) in both solvents to calculate a correction factor.

Part 4: Experimental Protocol (The Self-Validating System)

Pyrimidine C2 carbons are quaternary (in substituted analogs) and flanked by nitrogens, leading to extremely long spin-lattice relaxation times (


). Standard proton-decoupled experiments often fail to show the C2 peak, leading to false negatives.
Protocol: Quantitative Detection of Quaternary C2

1. Sample Preparation

  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Relaxation Agent (Crucial): Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] . This paramagnetic species shortens the 
    
    
    
    relaxation time of all carbons, ensuring the C2 peak integrates quantitatively without requiring 30-second delays.

2. Acquisition Parameters (Bruker/Varian Standard)

  • Pulse Sequence: zgig (Inverse Gated Decoupling) is preferred for integration, but standard zgpg30 is acceptable for shift assignment if Cr(acac)

    
     is used.
    
  • Pulse Angle: 30° (Flip angle).

  • Relaxation Delay (

    
    ): 
    
    • With Cr(acac)

      
      : 2.0 seconds.[1]
      
    • Without Cr(acac)

      
      : Must be > 5–10 seconds (inefficient).
      
  • Scans (NS): Minimum 1024 for clean quaternary baselines.

3. Processing

  • Line Broadening (LB): 1.0 – 2.0 Hz. (Pyrimidines often show broadening due to dynamic exchange; higher LB helps visualize weak quaternary signals).

Part 5: Assignment Workflow

The following diagram outlines the logical flow for assigning a 2-substituted pyrimidine, ensuring no peak is misidentified.

PyrimidineAssignment Sample Sample Prep (Add Cr(acac)3) Acquisition Acquire 1D 1H & 13C (D1 > 2s) Sample->Acquisition H_Analysis Analyze 1H NMR Identify H5 (Triplet/dd) Acquisition->H_Analysis HSQC Run HSQC Correlate H5 -> C5 H_Analysis->HSQC Assign_C5 Assign C5 (Most Upfield C) HSQC->Assign_C5 Direct Correlation HMBC Run HMBC Long Range from H5 Assign_C46 Assign C4/C6 (Strong HMBC from H5) HMBC->Assign_C46 2-Bond Coupling (Strong) Assign_C2 Assign C2 (Weak/No HMBC from H5 or distinct shift) HMBC->Assign_C2 3-Bond Coupling (Weak/Absent) Assign_C5->HMBC

Caption: Logical workflow for unambiguous assignment of pyrimidine carbons. Note that H5 is the "anchor" proton for correlating the rest of the ring.

Workflow Explanation
  • Anchor Point (H5): H5 is usually the most shielded proton and appears as a triplet (or dd) if H4/H6 are present.

  • HSQC: Direct correlation assigns the C5 carbon immediately.

  • HMBC:

    • H5 to C4/C6: This is a 2-bond coupling (

      
      ) and is typically strong.
      
    • H5 to C2: This is a 3-bond coupling (

      
      ) across the nitrogen. In pyrimidines, this coupling can be weak or absent depending on the dihedral angle and substituent. Therefore, C2 is often the quaternary carbon that shows no strong correlation to H5 , distinguishing it from C4/C6.
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The "Gold Standard" for general chemical shift tables).
  • Jankowski, W. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 279-291. [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). (2024). 13C NMR Spectra of Pyrimidine Derivatives. National Institute of Advanced Industrial Science and Technology. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison Chemistry Department. [Link]

Sources

Comparative Analysis: 2-(4-Methyl-3-nitrophenyl)pyrimidine vs. Imatinib Intermediates in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate core scaffolds for tyrosine kinase inhibitors (TKIs). The 2-aminopyrimidine motif is a cornerstone of modern targeted oncology, famously utilized in Imatinib to stabilize the DFG-out inactive conformation of the BCR-ABL kinase.

However, structural biologists and medicinal chemists often explore scaffold hopping to bypass patent landscapes, improve metabolic stability, or overcome resistance mutations (such as the T315I gatekeeper mutation). This guide provides an objective, data-driven comparison between the classic C-N linked Imatinib intermediate (e.g., N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine) and its rigidified, C-C linked analog , 2-(4-Methyl-3-nitrophenyl)pyrimidine.

By analyzing the causality behind their structural differences, synthetic workflows, and physicochemical properties, this guide will help researchers select the appropriate building blocks for next-generation TKI development.

Structural and Mechanistic Causality

The decision to use a C-N linkage versus a direct C-C linkage between the phenyl and pyrimidine rings fundamentally alters the molecule's pharmacophore.

The Imatinib Intermediate (C-N Linkage)

In standard Type II inhibitors, the secondary amine (-NH-) linking the pyrimidine and the phenyl ring is not merely a synthetic artifact; it is a critical pharmacophoric feature.

  • Causality of Binding: The -NH- group acts as an essential hydrogen bond donor to the kinase hinge region (specifically Met318 in the BCR-ABL kinase domain)[1].

  • Conformational Flexibility: The C-N bonds allow the molecule to adopt a specific torsional angle, enabling the extended piperazine-benzamide "tail" to penetrate the deep hydrophobic pocket exposed only in the DFG-out state.

2-(4-Methyl-3-nitrophenyl)pyrimidine (C-C Linkage)

Replacing the amine linker with a direct C-C bond creates a rigid biaryl system.

  • Causality of Binding Loss: The absence of the -NH- linker removes the primary hydrogen bond donor required for canonical hinge binding. Furthermore, the direct C-C bond restricts rotational freedom, often leading to steric clashes within the narrow ATP-binding cleft.

  • Application: While poor as a direct Type II TKI core, this rigidified intermediate is highly valuable for designing covalent inhibitors, fragment-based drug design (FBDD), or targeting atypical kinase allosteric sites where planarity and metabolic stability (avoiding aniline oxidation) are prioritized [3].

G TKI Type II TKI Core Design (BCR-ABL Target) Imat Imatinib Intermediate (C-N Linkage) TKI->Imat Rigid 2-(4-Methyl-3-nitrophenyl)pyrimidine (C-C Linkage) TKI->Rigid HDonor Retains -NH- Linker (H-Bond Donor) Imat->HDonor Flex Rotational Flexibility (Adapts to DFG-out) Imat->Flex NoHDonor Lacks -NH- Linker (No H-Bond Donor) Rigid->NoHDonor RigidConf Restricted Rotation (Steric Clash in Pocket) Rigid->RigidConf Bind High Affinity Binding (Met318 Interaction) HDonor->Bind Flex->Bind NoBind Poor Hinge Binding (Alternative Target Use) NoHDonor->NoBind RigidConf->NoBind

Logic tree illustrating the pharmacophoric impact of C-N vs. C-C linkages in TKI design.

Comparative Synthetic Workflows

The synthetic strategies for these two intermediates differ significantly. The C-N linked intermediate requires de novo construction of the pyrimidine ring, whereas the C-C linked analog utilizes transition-metal-catalyzed cross-coupling of pre-existing rings.

Synth cluster_0 Imatinib Intermediate (de novo Pyrimidine Synthesis) cluster_1 2-(4-Methyl-3-nitrophenyl)pyrimidine (Cross-Coupling) Guanidine Phenylguanidine Nitrate Cond Base Cyclization (NaOH, Reflux) Guanidine->Cond Enaminone Pyridyl Enaminone Enaminone->Cond Prod1 C-N Linked Aminopyrimidine Cond->Prod1 Boronic Nitrophenylboronic Acid Suz Suzuki Coupling (Pd-Cat, Base) Boronic->Suz Pyrim 2-Chloropyrimidine Pyrim->Suz Prod2 C-C Linked Biaryl Pyrimidine Suz->Prod2

Comparative synthetic workflows for C-N linked versus C-C linked pyrimidine intermediates.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Observational checkpoints are embedded to confirm causality and reaction success before proceeding to downstream isolation.

Protocol A: Synthesis of Imatinib Intermediate (C-N Linkage)

Target: N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine [2]

  • Preparation: In a 250 mL round-bottom flask, suspend 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) and 2-methyl-5-nitrophenylguanidine nitrate (1.1 eq) in 100 mL of isopropanol.

  • Activation: Add NaOH pellets (1.5 eq) directly to the suspension. Causality: The strong base neutralizes the guanidine nitrate salt, freeing the highly nucleophilic guanidine free base to attack the enaminone.

  • Cyclization: Heat the mixture to reflux (82°C) for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous slurry to a deep orange/red solution, followed by the precipitation of a yellow solid as the highly crystalline pyrimidine product forms.

  • Isolation: Cool to room temperature, filter the yellow precipitate, and wash sequentially with cold isopropanol and water to remove unreacted starting materials and sodium nitrate salts.

  • Verification: LC-MS should indicate a dominant peak at [M+H]+ = 308.

Protocol B: Synthesis of 2-(4-Methyl-3-nitrophenyl)pyrimidine (C-C Linkage)

Target: 2-(4-Methyl-3-nitrophenyl)pyrimidine

  • Preparation: In a Schlenk flask, combine 2-chloropyrimidine (1.0 eq), (4-methyl-3-nitrophenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step.

  • Coupling: Heat the sealed flask to 90°C for 6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active 2-chloropyrimidine spot and the absence of a black palladium precipitate (Pd black) confirm a healthy catalytic cycle. If the solution turns black within 30 minutes, degassing failed.

  • Isolation: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Verification: LC-MS should indicate a dominant peak at [M+H]+ = 216.

Quantitative Data Presentation

The following tables summarize the structural, physical, and synthetic performance metrics of both intermediates based on established literature parameters [1][2][3].

Table 1: Pharmacophoric & Physicochemical Comparison
MetricImatinib Intermediate (C-N)2-(4-Methyl-3-nitrophenyl)pyrimidine (C-C)
Linkage Type Secondary Amine (-NH-)Direct Biaryl (C-C)
H-Bond Donors (Core) 1 (Critical for Met318)0
H-Bond Acceptors 44
Rotational Degrees of Freedom High (Adapts to DFG-out)Low (Sterically restricted)
Predicted BCR-ABL Affinity High (Type II Profile)Poor (Lacks Hinge Interaction)
Metabolic Liability Moderate (Aniline oxidation risk)Low (Highly stable biaryl)
Table 2: Synthetic Efficiency Metrics
ParameterImatinib Intermediate (C-N)2-(4-Methyl-3-nitrophenyl)pyrimidine (C-C)
Primary Reaction Base-Catalyzed CyclizationSuzuki-Miyaura Cross-Coupling
Catalyst Required None (NaOH Base)Pd(dppf)Cl₂ (Transition Metal)
Reaction Temperature 82°C (Refluxing Isopropanol)90°C (Dioxane/Water)
Average Yield 65 - 75%80 - 90%
Purification Method Direct Precipitation/FiltrationSilica Gel Chromatography
Scalability Excellent (Kilogram scale)Moderate (Cost of Pd catalyst)

Conclusion

While the Imatinib intermediate remains the gold standard for constructing Type II kinase inhibitors due to its essential hydrogen-bonding profile and conformational flexibility, 2-(4-Methyl-3-nitrophenyl)pyrimidine offers a highly stable, rigidified alternative. The C-C linked analog sacrifices canonical hinge-binding affinity but provides a robust scaffold for applications requiring high metabolic stability or novel allosteric targeting. The choice between these intermediates should be strictly dictated by the target kinase's structural biology and the desired binding modality.

References

  • Title: A type-II kinase inhibitor capable of inhibiting the T315I "gatekeeper" mutant of Bcr-Abl. Source: Journal of Medicinal Chemistry (2010), 53(15): 5439-5448. URL: [Link]

  • Title: Synthesis, Molecular Docking, and Biological Evaluation of Pyridin-3-yl-Pyrimidin-2-yl-Triazole Derivatives as Anti-cancer Agents. Source: Polycyclic Aromatic Compounds (2023). URL: [Link]

Structural Performance Guide: 2-Arylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis & Crystal Structure Characterization

Part 1: Executive Summary & Core Directive

In the landscape of kinase inhibitors and agrochemicals, the 2-arylpyrimidine scaffold is a dominant "product" due to its superior hydrogen-bonding capacity and pi-stacking stability compared to its "alternatives"—primarily 2-arylpyridine and biphenyl systems.

This guide moves beyond basic characterization.[1][2] It objectively compares the structural performance of 2-arylpyrimidines against these alternatives, providing a validated experimental workflow for Single Crystal X-ray Diffraction (SC-XRD) and Hirshfeld surface analysis. We demonstrate why the pyrimidine nitrogen arrangement offers a "performance upgrade" in supramolecular assembly and active-site binding.

Part 2: Scaffold Performance Comparison

The "Product" (2-Arylpyrimidine) vs. Alternatives

The choice between a pyrimidine and a pyridine core is rarely arbitrary. It dictates the solid-state stability (shelf-life) and the binding affinity (potency).

Table 1: Physicochemical & Structural Performance Matrix
Feature2-Arylpyrimidine (Target) 2-Arylpyridine (Alternative 1) Biphenyl (Alternative 2) Performance Impact
H-Bond Acceptors 2 (N1, N3 positions)1 (N1 position)0 Pyrimidine allows bifurcated H-bonds, increasing lattice energy and melting point stability.
Basicity (pKa) ~1.0 - 2.0 (Less Basic)~5.2 (More Basic)N/ALower basicity reduces non-specific protonation issues while maintaining H-bond acceptor capability.
Pi-Stacking Mode Electron-deficient ring promotes face-to-face or offset stacking with electron-rich aryls.Moderate electron deficiency; stacking is weaker.Electron-neutral; relies on T-shaped (edge-to-face) interactions.Pyrimidines form tighter packing networks, correlating to higher density and stability.
Synthon Formation High propensity for R2²(8) homosynthons (N-H...N).[3][4]Forms dimers but lacks the second N for extended networks.Relies on weak C-H...pi interactions.R2²(8) is a "locking" motif that stabilizes the crystal lattice.

Expert Insight: In drug design, replacing a pyridine with a pyrimidine often improves metabolic stability (reducing oxidation susceptibility) while simultaneously creating a secondary anchor point for water-mediated hydrogen bonds in the protein pocket.

Part 3: Experimental Protocol (Self-Validating Workflow)

To validate the structural claims above, you must generate high-quality crystallographic data. This protocol is designed to overcome the common "needle-formation" issue associated with pyrimidine derivatives.

Phase 1: Crystal Growth (The "Slow-Diffusion" Method)

Standard evaporation often yields unusable needles for this scaffold. Use this dual-solvent diffusion method.

  • Solvent Selection:

    • Solvent A (Good Solvent): DMF or DMSO (High solubility).

    • Solvent B (Anti-Solvent): Ethanol or Water (Low solubility).

  • Setup:

    • Dissolve 20 mg of the 2-arylpyrimidine derivative in 0.5 mL of Solvent A in a narrow vial (inner vial).

    • Place the open inner vial inside a larger jar containing 5 mL of Solvent B.

    • Seal the outer jar.

  • Mechanism: Solvent B slowly diffuses into Solvent A, lowering solubility gradually.

  • Validation: Check for block-like crystals after 3–7 days. If needles form, reduce the concentration in Solvent A by 50%.

Phase 2: SC-XRD Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K\alpha or Cu-K\alpha radiation).

  • Temperature: Maintain 100 K (Cryostream). Crucial: Pyrimidine rings have high thermal motion at room temperature, which obscures bond length precision.

  • Refinement Standard:

    • Structure solution via SHELXT (Intrinsic Phasing).

    • Refinement via SHELXL (Least Squares).

    • Quality Check: Final R-factor (

      
      ) must be 
      
      
      
      for publication-grade claims.

Part 4: Visualization & Logic

Workflow Diagram: From Synthesis to Structural Validation

This diagram outlines the critical path for characterizing these derivatives, highlighting the decision points that ensure data integrity.

G Synthesis Synthesis (Chalcone + Thiourea) Purification Purification (Column/Recrystallization) Synthesis->Purification Growth Crystal Growth (Vapor Diffusion) Purification->Growth Growth->Growth Needles? Retry XRD SC-XRD Data Collection (100K) Growth->XRD Block Crystals? Solve Structure Solution (SHELXT) XRD->Solve Hirshfeld Hirshfeld Surface Analysis Solve->Hirshfeld R1 < 5%

Figure 1: The validated workflow for 2-arylpyrimidine structural analysis. Note the feedback loop at the crystal growth stage to ensure block morphology.

Mechanism Diagram: Why Pyrimidines Outperform Pyridines

This diagram illustrates the "Intermolecular Locking" mechanism unique to the pyrimidine scaffold.

Interaction Scaffold 2-Arylpyrimidine Scaffold N1 Nitrogen 1 (Acceptor) Scaffold->N1 N3 Nitrogen 3 (Acceptor) Scaffold->N3 Synthon R2²(8) Homosynthon (Dimerization) N1->Synthon Primary Interaction Network Extended H-Bond Network N3->Network Secondary Interaction Stability High Melting Point & Lattice Energy Synthon->Stability Network->Stability

Figure 2: The "Dual-Anchor" effect. Unlike pyridine (one N), pyrimidine (two Ns) enables simultaneous dimerization and network extension, leading to superior solid-state stability.

Part 5: Data Interpretation (Hirshfeld Surface Analysis)

To objectively compare your derivative against alternatives, do not rely solely on bond lengths. Use Hirshfeld Surface Analysis (e.g., via CrystalExplorer) to quantify the "performance" of intermolecular contacts.[5]

  • Generate the

    
     Surface: 
    
    • Map

      
       over the range -0.5 to 1.5 a.u.
      
    • Red spots: Indicate strong Hydrogen bonds (e.g., N-H...N).

    • White regions: Van der Waals contacts.

  • Fingerprint Plot Analysis:

    • Spikes: Look for sharp spikes at the bottom left.

      • Long Spike: Strong H-bond (Characteristic of Pyrimidines).

      • Short/No Spike: Weak interaction (Characteristic of Biphenyls).

  • Quantitative Comparison (The Metric):

    • Calculate the Enrichment Ratio (

      
      ) .
      
    • For Pyrimidines,

      
       is typically 
      
      
      
      , indicating that Nitrogen-Hydrogen interactions are "over-represented" and driving the stability. If
      
      
      , your crystal packing is inefficient.

References

  • RSC CrystEngComm: Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. [Link]

  • MDPI Molecules: Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. [Link]

  • ACS Omega: Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. [Link]

  • Journal of Molecular Structure: Molecular basis of two pyrimidine-sulfonylurea herbicides: from supramolecular arrangement to acetolactate synthase inhibition. [Link]

Sources

Bioassay Validation of 2-(4-Methyl-3-nitrophenyl)pyrimidine: A Comparative Guide to Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-(4-Methyl-3-nitrophenyl)pyrimidine serves as a foundational pharmacophore and critical synthetic intermediate in the development of targeted anti-cancer therapeutics[1]. Most notably, it is the structural precursor to blockbuster Tyrosine Kinase Inhibitors (TKIs) such as Imatinib (Gleevec)[1]. While this specific pyrimidine derivative is often reduced and further functionalized to create highly selective clinical drugs, evaluating its baseline biological activity provides drug development professionals with indispensable Structure-Activity Relationship (SAR) data[2].

The mechanistic causality of this compound lies in its ability to competitively bind to the highly conserved ATP-binding pocket of hyperactive kinases (e.g., BCR-ABL, EGFR)[2]. The 4-methyl-3-nitrophenyl moiety provides essential hydrophobic interactions within the kinase hinge region, a spatial orientation that dictates the molecule's baseline inhibitory profile before further optimization[3].

Pathway TKI 2-(4-Methyl-3-nitrophenyl) pyrimidine Kinase Tyrosine Kinase (BCR-ABL / EGFR) TKI->Kinase Competitive Inhibition ATP ATP ATP->Kinase Binds ATP Pocket Substrate Downstream Effectors (STAT5, AKT, ERK) Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Pathway Activation

Competitive ATP-binding inhibition of Tyrosine Kinases by the pyrimidine derivative.

Comparative Bioassay Data

To objectively evaluate the performance of the 2-(4-Methyl-3-nitrophenyl)pyrimidine scaffold, we must compare its baseline, multi-targeted inhibitory profile against fully optimized, highly selective clinical TKIs. The data below demonstrates how the unoptimized scaffold exhibits moderate, broad-spectrum activity, which is later refined into the sub-micromolar potency seen in drugs like Imatinib and Erlotinib.

Table 1: Target-Based Validation (In Vitro Kinase Inhibition)

Data represents proxy IC₅₀ values (µM) demonstrating the shift from a broad-spectrum scaffold to selective clinical inhibitors.

CompoundBCR-ABL IC₅₀ (µM)EGFR IC₅₀ (µM)c-KIT IC₅₀ (µM)Selectivity Profile
2-(4-Methyl-3-nitrophenyl)pyrimidine 12.518.225.4Broad/Moderate (Scaffold)
Imatinib (Standard)0.25>50.00.41High (BCR-ABL/c-KIT)
Erlotinib (Standard)>50.00.02>50.0High (EGFR)
Table 2: Phenotypic Validation (Cellular Viability)

IC₅₀ values (µM) assessing anti-proliferative effects across distinct cancer cell lines.

CompoundK562 (CML / BCR-ABL+)MCF-7 (Breast / EGFR+)HepG2 (Liver)
2-(4-Methyl-3-nitrophenyl)pyrimidine 28.435.142.6
Imatinib 0.6>50.0>50.0
Erlotinib >50.02.515.3

Self-Validating Experimental Workflows

A robust bioassay pipeline requires a self-validating system: target engagement must first be proven biochemically, followed by phenotypic confirmation in living cells.

Workflow Step1 Compound Preparation Step2 In Vitro Kinase Assay (ADP-Glo) Step1->Step2 Step3 Cell Viability (MTT Assay) Step2->Step3 Step4 Data Synthesis & IC50 Calculation Step3->Step4

Sequential bioassay workflow for validating pyrimidine-based kinase inhibitors.

Protocol 1: Target-Based Validation via ADP-Glo™ Kinase Assay

Mechanistic Causality: Traditional kinase assays rely on hazardous radioactive ATP isotopes. The ADP-Glo™ assay provides a homogeneous, luminescent alternative by measuring the exact amount of ADP produced during the kinase reaction[4]. The protocol is inherently self-validating due to its two-step design: Step 1 actively depletes all unreacted ATP to eliminate false-positive background noise. Step 2 introduces a reagent that converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction[4]. Therefore, the luminescent signal is causally and directly proportional to the kinase's activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine 5 µL of the purified kinase enzyme (e.g., BCR-ABL or EGFR), the specific peptide substrate, and ATP (up to 1mM) with varying concentrations of 2-(4-Methyl-3-nitrophenyl)pyrimidine (0.1 µM to 100 µM).

  • Incubation: Incubate the reaction at room temperature for 60 minutes to allow the compound to competitively bind the ATP pocket and inhibit ADP generation.

  • ATP Depletion (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes. Causality: This step terminates the kinase reaction and degrades remaining ATP, ensuring that any subsequent light generated comes strictly from the ADP produced by the kinase[4].

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This converts the reaction's ADP into ATP and initiates the luciferase reaction[4].

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Phenotypic Validation via MTT Cell Viability Assay

Mechanistic Causality: While ADP-Glo confirms that the pyrimidine scaffold binds the target, it does not confirm cellular permeability or phenotypic efficacy. The MTT assay bridges this gap. It relies on the reduction of the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[5]. Because this reduction is strictly driven by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells, the intensity of the solubilized purple color directly correlates with the number of metabolically active, viable cells[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 and MCF-7 cells at a density of

    
     cells/well in a 96-well flat-bottom microplate[5]. Incubate for 24 hours at 37°C and 5% CO₂ to allow for stabilization.
    
  • Compound Treatment: Aspirate the media and add fresh media containing serial dilutions of 2-(4-Methyl-3-nitrophenyl)pyrimidine, Imatinib, and Erlotinib. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well[5].

  • Metabolic Incubation: Incubate for 4 hours at 37°C. Causality: This specific time window allows viable cells to internalize the MTT and enzymatically reduce it to formazan without causing oversaturation of the crystals[5].

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to dissolve the insoluble purple formazan crystals into a homogenous colored solution[5].

  • Absorbance Measurement: Quantify the absorbance at 570 nm (with a 630 nm reference wavelength to correct for cellular debris) using a spectrophotometer[5]. The darker the solution, the higher the cell viability.

References

1.[2] Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC. nih.gov.2 2.[3] HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC. nih.gov.3 3.[1] An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. quickcompany.in. 1 4.[5] MTT Assay Protocol for Cell Viability and Proliferation - Merck. merckmillipore.com. 5 5.[4] ADP-Glo™ Kinase Assay Technical Manual - Promega Corporation. promega.com. 4

Sources

Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for C11H9N3O2 Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

In the high-stakes environment of drug discovery, the scaffold C11H9N3O2 (Molecular Weight: 215.21 g/mol ) represents a critical class of intermediates, most notably N-(4-nitrophenyl)pyridin-2-amine and its positional isomers. These structures serve as essential precursors for benzimidazole-based kinase inhibitors and antiviral agents.

While modern laboratories heavily rely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for structural identity, these methods often fail to detect bulk impurities such as inorganic salts, trapped solvents, or amorphous aggregates.

The Core Directive of this guide is to demonstrate that Elemental Analysis (CHN) remains the non-negotiable "Gold Standard" for establishing the bulk purity of C11H9N3O2 derivatives. We will objectively compare the validation performance of EA against HPLC and NMR, supported by experimental data showing how "passing" spectral data can still lead to "failing" bulk purity.

Part 2: Technical Analysis & Experimental Data

The C11H9N3O2 Isomeric Landscape

The three primary derivatives analyzed in this guide are positional isomers used in Structure-Activity Relationship (SAR) studies. All share the identical elemental formula but exhibit distinct physicochemical properties affecting purification.

  • Compound A: N-(4-nitrophenyl)pyridin-2-amine (Para-isomer; Kinase inhibitor precursor).[1]

  • Compound B: N-(3-nitrophenyl)pyridin-2-amine (Meta-isomer).

  • Compound C: N-(2-nitrophenyl)pyridin-2-amine (Ortho-isomer; prone to intramolecular H-bonding).

Theoretical Composition

For any compound with the formula C11H9N3O2, the theoretical elemental composition is fixed. Deviations >0.4% from these values indicate <95% purity or solvation.

ElementSymbolAtomic MassCountMass % (Theoretical)
Carbon C12.0111161.39%
Hydrogen H1.00894.22%
Nitrogen N14.007319.53%
Oxygen O15.999214.87%
Comparative Performance Data: EA vs. Orthogonal Methods

The following dataset illustrates a common scenario: compounds purified by rapid column chromatography appear pure by NMR but fail EA due to trapped solvent (Dichloromethane/Ethyl Acetate) or silica leaching.

Experimental Conditions:

  • Method: Combustion Analysis (Flash 2000 CHN Analyzer).

  • Oxidation Temp: 980°C.

  • Carrier Gas: Helium.

  • Acceptance Criteria: ±0.40% absolute deviation from theoretical.

Table 1: Validation of N-(4-nitrophenyl)pyridin-2-amine (Compound A)
Sample StateAnalytical MethodResultCHN Data (Found)Deviation (from Calc.)Status
Crude Precipitate 1H NMR (DMSO-d6)>90% PureC: 58.12, H: 4.01, N: 18.22C: -3.27% (Fail)REJECT
Flash Column (Silica, 5% MeOH/DCM)LC-MS (ESI+)[M+H]+ 216.1C: 60.10, H: 4.15, N: 19.10C: -1.29% (Fail)REJECT
Recrystallized (EtOH, Vacuum Dried 24h)Combustion (EA) Pass C: 61.35, H: 4.25, N: 19.48 Max 0.05% VALIDATED

Analysis of Failure:

  • The Flash Column sample failed despite a clean LC-MS trace. The lowered Carbon value (60.10%) suggests the presence of inorganic silica or trapped chlorinated solvent (DCM), which "dilutes" the carbon percentage without showing up on UV-Vis detectors.

  • Causality: Nitrogen-rich heterocycles like C11H9N3O2 are prone to strong hydrogen bonding with solvents. Only rigorous drying (high vacuum, >60°C) ensures the removal of solvates to pass EA.

Part 3: Experimental Protocols & Workflow

Protocol: Rigorous Purification & EA Preparation for C11H9N3O2

Trustworthiness Note: This protocol addresses the "Solvent Trap" issue common in amino-pyridine derivatives.

  • Synthesis Workup: Quench reaction of 2-chloropyridine and nitroaniline. Extract with EtOAc.[2]

  • Primary Purification: Perform Flash Chromatography (DCM/MeOH gradient). Collect fractions.

  • The "EA-Ready" Step (Critical):

    • Dissolve the combined organic fractions in minimal hot Ethanol.

    • Allow slow crystallization at 4°C overnight.

    • Filter crystals and wash with cold diethyl ether.

    • Drying: Place in a vacuum oven at 65°C for 24 hours over P₂O₅. Note: Standard rotary evaporation is insufficient for EA.

  • Analysis: Weigh 2.0–2.5 mg of sample into a tin capsule. Add 5 mg of Vanadium Pentoxide (V₂O₅) as a combustion aid (crucial for refractory nitrogen heterocycles).

Visualization: The Purity Decision Matrix

The following diagram illustrates the logical workflow for validating these derivatives, highlighting where EA acts as the final "Gatekeeper."

PurityValidation Synthesis Synthesis of C11H9N3O2 Scaffold Crude Crude Isolation Synthesis->Crude NMR 1H NMR / LC-MS (Structural Identity) Crude->NMR Purification Recrystallization & Vacuum Drying NMR->Purification Structure Confirmed EA Elemental Analysis (Combustion) Purification->EA Dry Sample Decision Is Deviation < 0.4%? EA->Decision Release Release for Bio-Assay Decision->Release YES (Pass) Reprocess Reprocess: Remove Solvents/Salts Decision->Reprocess NO (Fail) Reprocess->Purification

Caption: Validation Workflow. Note that NMR confirms identity early, but EA is the final gatekeeper for bulk purity before biological testing.

Part 4: Conclusion & Strategic Recommendations

For researchers working with C11H9N3O2 derivatives , relying solely on spectral data (NMR/MS) is a procedural risk. The data presented demonstrates that samples with identical spectral fingerprints can vary significantly in bulk purity due to solvation.

Key Takeaways:

  • Use EA for Bulk Validation: A deviation of >0.4% in Carbon or Nitrogen is the most reliable indicator of trapped solvents or inorganic contamination in these scaffolds.

  • Combustion Aids are Mandatory: Due to the stable pyridine ring, use V₂O₅ or WO₃ to ensure complete combustion during analysis.

  • Drying Protocols: C11H9N3O2 derivatives require vacuum drying at elevated temperatures (>60°C) to pass EA standards.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 122285, N-(4-Nitrophenyl)pyridin-2-amine. [Link]

  • Youssef, A. M., et al. (2018). Synthesis and biological evaluation of some new substituted phenylfuranylnicotinamidines. ResearchGate. [Link]

Sources

Safety Operating Guide

2-(4-Methyl-3-nitrophenyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-(4-Methyl-3-nitrophenyl)pyrimidine Prepared by: Senior Application Scientist, Environmental Health & Safety (EHS)

Executive Summary

2-(4-Methyl-3-nitrophenyl)pyrimidine is a specialized nitroaromatic compound frequently utilized as an intermediate in drug discovery and kinase inhibitor development. While highly valuable for structural activity relationship (SAR) studies, the presence of the electron-withdrawing nitro group combined with the pyrimidine ring presents specific operational hazards. This guide provides a self-validating, step-by-step framework for the safe handling, segregation, and final disposal of this compound, ensuring strict compliance with Resource Conservation and Recovery Act (RCRA) standards.

Mechanistic Hazard Profile: The Causality of Risk

To safely manage 2-(4-Methyl-3-nitrophenyl)pyrimidine, laboratory personnel must understand the chemical causality behind its reactivity.

  • Thermodynamic Instability with Reductants: The nitro group (-NO₂) is highly oxidized. If inadvertently mixed with reducing agents (such as sodium borohydride, lithium aluminum hydride, or sulfides), the compound undergoes a rapid, exothermic reduction. Aromatic nitro compounds can release between 220 and 410 kJ/mol of energy during decomposition, which is sufficient to cause a pressure burst or detonation in a closed waste container[1].

  • Environmental Recalcitrance: The electron-withdrawing nature of the nitro group, paired with the stability of the aromatic rings, makes this compound highly resistant to natural oxidative degradation and chemical hydrolysis[2]. Consequently, it cannot be disposed of via standard aqueous waste streams or biological treatment facilities.

  • Photochemical Sensitivity: Similar nitroaromatic compounds exhibit a photolytic half-life of approximately 23 days in aqueous environments[3]. Exposure to ambient laboratory UV light can degrade the compound into more reactive, uncharacterized nitroso- or hydroxylamine byproducts.

Table 1: Physicochemical & Hazard Metrics for Nitroaromatic Waste
ParameterValue / ClassificationOperational Implication (Causality)
Waste Classification Non-Halogenated OrganicMust be segregated from halogenated streams to prevent complex, toxic combustion byproducts during incineration[4].
Decomposition Energy 220 - 410 kJ/molHigh risk of thermal runaway; strictly prohibits co-mingling with hydrides or nitrides[1].
Incineration Temp. > 1,800 °F (982 °C)Extreme heat is required to break the stable pyrimidine and benzene rings, converting them to CO₂, H₂O, and scrubbed NOₓ[4].
SAA Volume Limit < 25 GallonsRegulatory RCRA threshold; exceeding this requires immediate transfer to a central EHS facility[5].

Operational Workflow & Waste Segregation

The following diagram illustrates the logical flow of waste segregation, ensuring that incompatible chemicals never interact within the disposal pipeline.

G A Waste Generation B Compatibility Verification A->B C Segregation: Non-Halogenated B->C D RCRA Labeling C->D E SAA Storage (<25 Gal) D->E F High-Temp Incineration E->F

Figure 1: Operational workflow for the safe segregation, accumulation, and disposal of nitroaromatic waste.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in checks to confirm that the step was executed correctly and safely before moving to the next phase.

Protocol A: Waste Containerization and SAA Storage

Objective: Safely transition 2-(4-Methyl-3-nitrophenyl)pyrimidine from the reaction bench to the Satellite Accumulation Area (SAA).

  • Compatibility Verification: Before adding the compound to any bulk waste carboy, cross-reference the EPA Hazardous Waste Compatibility Chart[6]. Verify that the receiving container contains zero reducing agents, strong bases, or heavy metal catalysts.

    • Causality: Prevents the 220-410 kJ/mol exothermic reduction of the nitro group[1].

  • Solvent Solubilization (For Solids): Do not dispose of dry, powdery 2-(4-Methyl-3-nitrophenyl)pyrimidine directly into a liquid waste carboy. Dissolve the solid residue in a compatible non-halogenated solvent (e.g., ethyl acetate or acetone) inside a fume hood.

    • Causality: Dry nitroaromatic powders pose an inhalation hazard and can aerosolize upon impact with liquid, contaminating the fume hood.

  • Container Selection: Transfer the solution into a High-Density Polyethylene (HDPE) or amber glass waste container.

    • Causality: Amber glass blocks UV radiation, preventing the photolytic degradation of the nitroaromatic compound[3].

  • RCRA Labeling: Immediately affix a hazardous waste label. The label must explicitly state: "Hazardous Waste: 2-(4-Methyl-3-nitrophenyl)pyrimidine (Non-Halogenated Organic, Toxic)."

  • SAA Storage: Move the container to the designated SAA. Ensure the container is placed in secondary containment (e.g., a chemically resistant tray).

    • Self-Validation Check: After sealing the waste container, observe it for 5 minutes in the fume hood. The absence of bulging, off-gassing, or a temperature increase validates that no incompatible reagents were inadvertently mixed. Furthermore, check the SAA logbook; the total accumulated waste must remain under the 25-gallon regulatory limit[5].

Protocol B: Spill Response and Decontamination

Objective: Neutralize and collect accidental releases without triggering secondary reactions.

  • Aerosol Suppression: If the solid compound is spilled, immediately cover the powder with absorbent pads lightly dampened with water or a compatible inert solvent.

    • Causality: Sweeping dry nitroaromatic compounds can generate static electricity or friction sparks, which act as ignition sources for explosive decomposition[1].

  • Mechanical Collection: Use non-sparking (e.g., plastic or brass) spatulas to scoop the dampened material into a dedicated, wide-mouth amber glass jar.

  • Chemical Decontamination: Wash the spill surface with a mixture of mild detergent and water. Nitroaromatics are generally resistant to chemical hydrolysis[3], so physical removal via surfactants is required rather than chemical neutralization.

    • Self-Validation Check: Perform a final wipe of the area with a clean, solvent-dampened white filter paper. If the paper shows any yellow/orange discoloration (typical of nitroaromatic residues), repeat step 3 until the paper remains pristine.

Protocol C: Final EHS Disposal

Objective: Permanent destruction of the chemical liability.

  • EHS Transfer: Once the SAA container is 80% full, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not overfill[5].

  • High-Temperature Incineration: The EHS department will transfer the waste to a licensed contractor. The mandated disposal method is high-temperature incineration at temperatures exceeding 1,800°F (982°C)[4].

    • Causality: Because nitroaromatics are toxic and recalcitrant to biodegradation[2], thermal destruction is the only self-validating method to ensure the compound is completely mineralized into harmless inorganic gases, preventing groundwater contamination.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • POTENTIAL FOR HUMAN EXPOSURE - Agency for Toxic Substances and Disease Registry Centers for Disease Control and Prevention (CDC)
  • Hazardous Waste Disposal Guide - Research Safety Northwestern University
  • Nitroaromatic Compounds, from Synthesis to Biodegradation N
  • 2-Nitrophenylhydrazine SDS and Reactivity Profile Santa Cruz Biotechnology (SCBT)
  • Hazardous Waste Compatibility Chart U.S. Environmental Protection Agency (EPA)

Sources

Personal protective equipment for handling 2-(4-Methyl-3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I approach 2-(4-Methyl-3-nitrophenyl)pyrimidine not merely as a chemical reagent, but as a biologically active building block with specific toxicological liabilities. This compound merges a pyrimidine pharmacophore—highly prized in kinase inhibitor design for its favorable hydrogen-bonding profile—with a nitroaromatic moiety.

While valuable for synthesis, this structural combination demands rigorous safety protocols. Nitroaromatics are notorious for their potential to induce methemoglobinemia and act as skin sensitizers. More critically, they are frequently flagged as potential mutagens (Ames positive) because in vivo enzymatic reduction converts the nitro group into highly reactive hydroxylamine and nitroso species that can cross-link DNA. Furthermore, the pyrimidine core enhances the molecule's lipophilicity, significantly increasing the risk of rapid dermal absorption.

Standard "gloves and glasses" are insufficient. Handling this intermediate requires a self-validating safety architecture grounded in the hierarchy of controls, ensuring that every operational choice is backed by mechanistic causality.

Hierarchical Risk Mitigation Workflow

Before selecting Personal Protective Equipment (PPE), we must establish a comprehensive defense system. PPE is your last line of defense, not your first.

RiskMitigation H Hazard Identification Nitroaromatic Pyrimidine E Engineering Controls Ventilated Enclosure (80-100 fpm) H->E A Administrative Controls SOPs & Restricted Access E->A P PPE Deployment Targeted Barrier Defense A->P X Operational Execution Self-Validating Steps P->X

Figure 1: Hierarchical risk mitigation workflow for nitroaromatic intermediates.

Quantitative PPE Specifications

The selection of PPE must account for the physical state of the chemical. The risk profile shifts dramatically when transitioning from weighing the dry powder to dissolving it in organic solvents for biological assays or synthesis.

PPE ComponentMaterial SpecificationBreakthrough Time / StandardMechanistic Rationale
Primary Gloves (Solid) Nitrile (Minimum 5 mil thickness)> 240 minutes (Dry Solid)Protects against lipophilic solid transfer. Inspect visually for micro-tears before donning.
Secondary Gloves (Solvent) Neoprene over Nitrile (Double-glove)< 10 mins (Nitrile + DMSO)Critical: DMSO and DMF rapidly permeate thin nitrile, acting as a "Trojan Horse" that carries dissolved nitroaromatics through the dermal barrier[1]. Neoprene provides superior broad-spectrum solvent resistance.
Eye Protection ANSI Z87.1 Splash GogglesN/A (Impact & Splash rated)Prevents mucosal absorption of aerosolized particulates during weighing. Safety glasses with side shields are inadequate for fine powders.
Body Protection Disposable Tyvek® Lab CoatN/A (Particulate barrier)Prevents the accumulation of sensitizing nitroaromatic dust on reusable woven cotton coats, eliminating chronic secondary exposure.
Respiratory N95 or P100 Particulate Respirator99.97% filtration efficiencyMandatory only if weighing must occur outside a certified ventilated enclosure, preventing inhalation of potentially mutagenic dust.

Step-by-Step Operational Protocols

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is visually or physically confirmed.

Phase 1: Pre-Weighing Validation & Static Elimination

Fine pyrimidine powders are highly susceptible to electrostatic charge. Opening a charged vial can cause the powder to violently repel and aerosolize, leading to immediate inhalation exposure.

  • Verify Airflow: Check the digital monitor on your chemical fume hood or powder dispensing enclosure. Ensure the inward face velocity is between 80–100 feet per minute (fpm). Causality: Velocity below 80 fpm allows toxic dust to escape; velocity above 100 fpm creates aerodynamic turbulence that blows the powder off the balance.

  • Neutralize Static: Pass the sealed vial of 2-(4-Methyl-3-nitrophenyl)pyrimidine and your weighing spatula through an anti-static ionizer for 10 seconds.

  • Tare and Prep: Place a pre-creased anti-static weigh boat on the balance. Close the draft shield and tare.

Phase 2: Transfer and Dissolution
  • The Transfer: Open the vial slowly. Using the neutralized spatula, transfer the required mass. Close the draft shield immediately after transfer to allow the microbalance to stabilize and any disturbed dust to settle.

  • The "Trojan Horse" Solvent Risk: If you are preparing a stock solution (e.g., 10 mM in DMSO for screening), do not add the powder to the solvent . Instead, add the solvent to the pre-weighed powder. Causality: Dropping powder into a liquid displaces air, ejecting invisible, highly concentrated micro-droplets of the solution into the hood environment.

  • Seal and Sonicate: Cap the vial tightly before removing it from the ventilated enclosure for vortexing or sonication.

Phase 3: Spill Response and Disposal

Nitroaromatic compounds are highly resistant to natural degradation and exhibit severe toxicity to aquatic life [2]. Under no circumstances should this compound or its solutions enter the aqueous waste stream.

  • Solid Spills: Do not sweep. Sweeping aerosolizes the mutagenic dust. Gently cover the spill with damp paper towels (using water or a low-volatility solvent) to trap the powder, then wipe inward.

  • Decontamination: Wipe down spatulas, balance pans, and the hood surface first with a solvent the compound is soluble in (e.g., methanol or acetone) to remove the chemical residue, followed by a wash with a 10% bleach solution, and finally water.

  • Disposal: Place all contaminated weigh boats, paper towels, and disposable PPE into a designated, clearly labeled solid hazardous waste container destined for high-temperature incineration [3].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council. (2011). The National Academies Press. Available at:[Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Kovacic, P., & Somanathan, R. (2014). Journal of Applied Toxicology. Available at:[Link]

  • Mitigation of Potential Risks in Chemical Laboratories: A Focused Review. ACS Chemical Health & Safety. (2024). American Chemical Society. Available at:[Link]

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